Methyl 3-amino-3-(4-nitrophenyl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLZWBBGQKLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624491 | |
| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273920-24-4 | |
| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(4-nitrophenyl)propanoate, with the Chemical Abstracts Service (CAS) number 273920-24-4 , is a multifaceted organic compound that holds significant interest within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a β-amino ester scaffold, a methyl ester, and a nitrophenyl group, provides a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential biological activities, providing a critical resource for professionals in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 273920-24-4 |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol [1] |
| Appearance | Solid[1] |
| IUPAC Name | This compound |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established synthetic pathways in organic chemistry. A common and effective method involves the reaction of 4-nitrobenzaldehyde with malonic acid, followed by a series of transformations.
Representative Synthetic Workflow
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of this compound, based on common organic chemistry transformations.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve 10 mmol of 4-nitrobenzaldehyde and 12 mmol of malonic acid in 50 mL of pyridine.
-
Add 1 mmol of piperidine as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-nitrocinnamic acid.
Step 2: Fischer Esterification
-
Suspend 8 mmol of 4-nitrocinnamic acid in 40 mL of methanol in a round-bottom flask.
-
Carefully add 1 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
-
Reflux the mixture for 3-5 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-nitrocinnamate.
Step 3: Aza-Michael Addition
-
Dissolve 5 mmol of methyl 4-nitrocinnamate in 25 mL of a saturated solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its identification and quality control. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (δ 7.5-8.2 ppm), methine proton (δ ~4.5 ppm), methylene protons (δ ~2.8 ppm), methyl protons (δ ~3.7 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3400), C=O stretch (~1730), NO₂ stretch (~1520 and ~1350) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 224.21, with characteristic fragmentation patterns. |
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule suggest potential for significant biological activity. The β-amino ester core is a known pharmacophore in various therapeutic agents, and nitrophenyl groups are present in a number of antimicrobial and anticancer compounds.[4][5][6]
Antitumor Activity
Poly(β-amino esters) have been investigated as nanocarriers for the delivery of anticancer agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][7] These polymers can be designed to be pH-sensitive, allowing for targeted drug release in the acidic tumor microenvironment. The core structure of this compound could serve as a monomer for the synthesis of such functional polymers.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[6] The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cell. Some nitrophenol derivatives have shown promising antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] It is plausible that this compound and its derivatives could exhibit similar antimicrobial properties.
Signaling Pathway Interactions
The precise signaling pathways that may be modulated by this compound have not been elucidated. However, based on the activities of related compounds, potential interactions could be hypothesized. For instance, if the compound exhibits anticancer activity, it might interfere with cell proliferation pathways, induce apoptosis, or inhibit angiogenesis.
Caption: Potential cellular effects of this compound based on its structural motifs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of drug discovery and materials science. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives, which could lead to the identification of novel therapeutic agents with antitumor or antimicrobial properties. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research and development efforts.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Poly(beta-amino ester) nanoparticles enable tumor-specific TRAIL secretion and a bystander effect to treat liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. [Poly(β-amino esters)-based barriers for tumor targeted delivery system] - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 3-amino-3-(4-nitrophenyl)propanoate" physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-3-(4-nitrophenyl)propanoate
This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's characteristics for synthesis, analysis, and application. The structure of this document is designed to logically present the core data, the scientific rationale behind its measurement, and the detailed protocols for its verification.
Core Molecular Identity and Physicochemical Overview
This compound is a β-amino ester, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a chiral center, a basic amino group, a hydrolyzable methyl ester, and an electron-withdrawing nitrophenyl moiety. These features dictate its physical properties, reactivity, and potential biological activity.[1]
The molecule's β-amino ester backbone makes it a building block for larger poly(β-amino esters), which are known for their biodegradability and pH-responsiveness, properties conferred by the hydrolytic instability of the ester linkage and the protonation of the amino group in acidic environments.
Key Identifiers and Properties
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 273920-24-4 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)--INVALID-LINK--[O-])N | [1] |
| InChI Key | JGLLZWBBGQKLKV-UHFFFAOYSA-N | [1] |
Structural Diagram
The logical relationship between the compound's name, its 2D structure, and its key functional groups is illustrated below.
Caption: Logical breakdown of the title compound into its structure and functional groups.
Thermal and State Properties
The thermal properties of a compound, such as its melting point, are critical indicators of purity and are dictated by the strength of intermolecular forces.
Physical State & Appearance
This compound is expected to be a solid at standard temperature and pressure. This is inferred from the high melting point of its hydrochloride salt (218 °C) and related derivatives, which indicates strong intermolecular forces in the solid state. The presence of polar amino, nitro, and ester groups allows for significant dipole-dipole interactions and hydrogen bonding.
Melting Point
The experimentally determined melting point for the free base form of this compound is not widely reported in peer-reviewed literature or commercial databases. However, the melting point of its hydrochloride salt, This compound hydrochloride (CAS 93506-52-6) , is reported to be 218 °C .
Expertise & Causality: The conversion of a free amine to its hydrochloride salt introduces strong ionic interactions (N⁺-Cl⁻) into the crystal lattice. These ionic forces are significantly stronger than the hydrogen bonding and dipole-dipole interactions present in the free base, resulting in a much higher energy requirement to break the lattice, and thus a substantially higher melting point. The purity of the compound directly affects the melting range; impurities disrupt the crystal lattice, leading to a lower and broader melting range. A sharp melting range (e.g., 0.5-1.0°C) is a key indicator of high purity.
Boiling Point
A boiling point is not reported and is generally not applicable. Organic compounds with multiple functional groups, particularly those with high melting points, often decompose at temperatures below their theoretical boiling point at atmospheric pressure.
Solubility Profile
-
Soluble in: Moderately polar to polar organic solvents such as Chloroform (CDCl₃), Dichloromethane, and likely DMSO and Methanol. Its solubility in deuterated chloroform is confirmed by its use in NMR analysis.
-
Slightly Soluble to Insoluble in: Nonpolar solvents like hexanes, due to the polar nature of the molecule.
-
Water: The parent acid, 3-(4-Nitrophenyl)propanoic acid, is described as slightly soluble in water. The ester form may have lower water solubility, although the primary amine provides a site for hydrogen bonding.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms in the molecule.
-
Aromatic Protons (δ 8.20-7.50 ppm): The 4-nitrophenyl group displays a characteristic pattern for para-substitution. Protons ortho to the strongly electron-withdrawing nitro group are deshielded and appear downfield as a doublet (δ 8.20-8.10 ppm), while the meta protons appear further upfield as a second doublet (δ 7.60-7.50 ppm).[1]
-
Methine Proton (-CH(NH₂)-): The proton on the chiral carbon adjacent to the amino group and the phenyl ring. Its chemical shift would be expected around δ 4.0-4.5 ppm.
-
Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group, typically appearing around δ 3.7 ppm.
-
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the ester carbonyl, which would appear as a doublet of doublets due to splitting from the adjacent methine proton.
-
Amine Protons (-NH₂): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
N-H Stretching (3350 cm⁻¹): A medium-intensity absorption characteristic of the stretching vibrations of a primary amino group.[1]
-
C=O Stretching (1720 cm⁻¹): A strong, sharp absorption typical for the carbonyl group in a saturated methyl ester.[1]
-
N-O Stretching (approx. 1520 cm⁻¹ and 1350 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M+H]⁺): The electrospray ionization (ESI) mass spectrum is expected to show a protonated molecular ion at m/z 225.2, corresponding to [C₁₀H₁₂N₂O₄ + H]⁺.[1]
-
Major Fragmentation: A common fragmentation pathway for β-amino esters is the loss of the methoxycarbonyl group (-COOCH₃, 59 Da), which would result in a significant fragment ion at m/z 166.[1]
Experimental Protocols
The following section details the standard operating procedures for determining the key physical properties discussed. These protocols are designed to ensure accuracy and reproducibility.
Workflow for Physicochemical Characterization
Caption: High-level workflow for the physical and spectroscopic characterization of the compound.
Protocol for Melting Point Determination
Objective: To determine the melting point range of the solid compound as an indicator of purity and identity.
Methodology Rationale: The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is chosen for its accuracy, small sample requirement, and controlled heating rate. A slow heating rate (~2 °C/minute) near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (~10-20 mg) of the dry compound on a clean, dry watch glass. Finely crush the solid into a powder.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the apparatus.
-
Rapid Determination (Optional): Set a fast heating ramp (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature ~15 °C below the approximate melting point found in the previous step.
-
Measurement: Adjust the heating rate to a slow ramp of 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.
-
Verification: Repeat the measurement with a fresh capillary to ensure reproducibility.
Protocol for FT-IR Spectrum Acquisition
Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.
Methodology Rationale: The Thin Solid Film method is preferred for its simplicity and avoidance of interfering signals from mulling agents (like Nujol) or KBr, which can be hygroscopic. A volatile solvent that dissolves the compound but evaporates completely is required.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a small amount of the solid (~5-10 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
-
Plate Preparation: Place a single, clean NaCl or KBr salt plate on a holder.
-
Film Deposition: Using a pipette, place one or two drops of the solution onto the center of the salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain. If the film is too thin (weak peaks), add another drop of the solution and let it evaporate.
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.
-
Data Processing: Label the significant peaks corresponding to the key functional groups (N-H, C=O, N-O).
Protocol for ¹H NMR Spectrum Acquisition
Objective: To obtain a high-resolution proton NMR spectrum for detailed structural elucidation.
Methodology Rationale: A deuterated solvent (e.g., CDCl₃) is essential to avoid a large, obscuring solvent signal in the ¹H spectrum. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its signal (a sharp singlet) is defined as 0.0 ppm, providing a reliable reference point.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and transfer it to a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.
-
Dissolution: Cap the vial and gently agitate it until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal from the solvent. Perform shimming (adjusting the magnetic field homogeneity) to obtain sharp, symmetrical peaks.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate the peaks to determine proton ratios.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, precautions should be based on compounds with similar structures (e.g., nitrophenyl derivatives, amino esters).
-
Hazard Classification (Expected): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Some suppliers recommend storage at 2-8°C.
References
An In-Depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Methyl 3-amino-3-(4-nitrophenyl)propanoate, a β-amino ester of significant interest in synthetic organic chemistry and pharmaceutical research. We will delve into its molecular architecture, detail a robust synthetic protocol with mechanistic insights, explore its spectroscopic signature, and discuss its potential as a versatile building block for drug discovery and material science.
Introduction and Significance
This compound (CAS No: 273920-24-4) is a chiral β-amino acid derivative.[1][2] Its structure is characterized by three key functional moieties: a methyl ester, a primary amino group at the β-position, and an electron-withdrawing 4-nitrophenyl group attached to the chiral center. This unique combination of features imparts specific reactivity and makes it a valuable precursor for a range of more complex molecules. β-Amino acids and their esters are fundamental components in the synthesis of numerous biologically active compounds, including β-lactam antibiotics, peptides, and other pharmaceutical agents.[3] The presence of the 4-nitrophenyl group not only influences the molecule's electronic properties and reactivity but also serves as a versatile synthetic handle for further modifications, such as reduction to an amino group, enabling subsequent derivatization.[1]
Molecular Structure and Physicochemical Properties
The core of this compound consists of a propane backbone functionalized at the C3 position with both an amino group and a 4-nitrophenyl ring. The C3 carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.
Key Properties and Identifiers
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 273920-24-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)--INVALID-LINK--[O-])N | [1] |
| InChI Key | JGLLZWBBGQKLKV-UHFFFAOYSA-N | [1] |
The molecule's properties are largely dictated by its functional groups. The basicity of the amino group can be influenced by the electron-withdrawing effect of the adjacent nitrophenyl ring. The ester group is susceptible to hydrolysis under acidic or basic conditions, while the nitro group can undergo reduction to form the corresponding aniline derivative.[1] These reactive sites are key to its utility as a synthetic intermediate.
Synthesis Methodology: A Three-Component Mannich-Type Reaction
The synthesis of β-amino esters like this compound is efficiently achieved through a one-pot, three-component Mannich-type reaction.[3][4] This approach is favored for its atom economy and operational simplicity, combining an aldehyde, an amine source, and a ketone or ester enolate equivalent.
Causality in Experimental Design
The chosen protocol involves the reaction of 4-nitrobenzaldehyde, an amine source (ammonium chloride), and a malonic ester in an ethanol solvent.
-
Choice of Aldehyde: 4-nitrobenzaldehyde is selected due to the electron-withdrawing nitro group, which activates the aldehyde carbonyl for nucleophilic attack and often leads to higher yields in Mannich reactions compared to electron-rich aldehydes.[4]
-
Amine Source: Ammonium chloride (NH₄Cl) serves as a convenient in situ source of ammonia and also acts as a mild acidic catalyst, facilitating both the formation of the intermediate imine and the enolization of the ester component.[4]
-
Solvent: Ethanol is an effective solvent as it readily dissolves the reactants and is a polar protic medium that can stabilize the charged intermediates in the reaction mechanism.
-
Temperature: The reaction is conducted at room temperature to minimize the formation of side products, which can occur at higher temperatures.[4]
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzaldehyde (1.51 g, 10 mmol), dimethyl malonate (1.32 g, 10 mmol), and ammonium chloride (0.27 g, 5 mmol, 50 mol%).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature (20-25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-8 hours.
-
Workup and Isolation: Upon completion, pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, incorporating a β-amino acid ester moiety and an electronically distinct nitrophenyl group, makes it a valuable building block for a range of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its utility in drug discovery and development.
The IUPAC name for this compound is This compound . It is also commonly referred to as methyl 3-amino-3-(p-nitrophenyl)propanoate. The presence of a chiral center at the C-3 position means that it can exist as a racemic mixture or as individual enantiomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 273920-24-4 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound
The synthesis of β-amino esters, such as this compound, can be achieved through several synthetic routes. A common and effective method is the esterification of the corresponding β-amino acid. The following protocol is adapted from a procedure for a closely related compound, methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride, and illustrates a robust synthetic strategy.[4]
Experimental Protocol: Synthesis via Esterification
Objective: To synthesize this compound from 3-amino-3-(4-nitrophenyl)propanoic acid.
Materials:
-
3-amino-3-(4-nitrophenyl)propanoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or other suitable organic solvent for precipitation
-
Reaction flask with reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-3-(4-nitrophenyl)propanoic acid in anhydrous methanol at 0 °C (using an ice bath).
-
Esterification: To the cooled and stirred suspension, add thionyl chloride dropwise. The addition should be controlled to maintain the reaction temperature between 0 and 10 °C. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn facilitates the esterification of the carboxylic acid.
-
Reaction Completion: After the addition of thionyl chloride is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The resulting crude product can be precipitated by the addition of a non-polar solvent like diethyl ether. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Causality behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and the product ester.
-
Thionyl Chloride: Thionyl chloride is an effective reagent for this esterification as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol. The byproducts of this reaction (SO₂ and HCl) are gaseous and are easily removed.
-
Controlled Temperature: The initial dropwise addition of thionyl chloride at low temperature is a safety measure to control the exothermic reaction between thionyl chloride and methanol.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 8.10 - 8.20 | Doublet | Protons ortho to -NO₂ |
| Aromatic Protons | 7.50 - 7.60 | Doublet | Protons meta to -NO₂ |
| Methine Proton | ~4.5 | Triplet | -CH(NH₂) |
| Methylene Protons | ~2.8 | Doublet of doublets | -CH₂-COOCH₃ |
| Methyl Protons | ~3.7 | Singlet | -COOCH₃ |
| Amino Protons | Variable | Broad singlet | -NH₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~172 | C=O |
| Aromatic Carbons | ~147, 128, 124 | C-NO₂, CH (aromatic) |
| Methine Carbon | ~52 | -CH(NH₂) |
| Methylene Carbon | ~40 | -CH₂-COOCH₃ |
| Methyl Carbon | ~52 | -COOCH₃ |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3400 (two bands for primary amine) |
| C=O Stretch (Ester) | 1730 - 1750 (strong) |
| N-O Stretch (Nitro) | 1510 - 1560 (asymmetric, strong), 1345 - 1385 (symmetric, strong) |
| C-O Stretch (Ester) | 1100 - 1300 |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 224. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the amino group.
Chemical Reactivity and Synthetic Utility
This compound possesses three key functional groups that dictate its chemical reactivity: the primary amino group, the methyl ester, and the aromatic nitro group. This trifecta of functionality makes it a highly versatile synthon.
Caption: Key reaction pathways of this compound.
Reactions of the Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives.
-
N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products.
-
β-Lactam Formation: As a β-amino ester, it is a key precursor for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[5][6][7][8] This can be achieved through intramolecular cyclization, often promoted by organometallic reagents.
Reactions of the Ester Group
The methyl ester group can be transformed through several classical reactions:
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(4-nitrophenyl)propanoic acid.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.
-
Amidation: Reaction with amines can convert the ester into the corresponding amide.
Reactions of the Nitro Group
The aromatic nitro group is a powerful electron-withdrawing group and its reduction is a key transformation:
-
Reduction to an Amine: The nitro group can be readily reduced to a primary amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions (e.g., Sn in HCl).[9][10][11] This transformation is fundamental in medicinal chemistry as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a new site for functionalization. The mechanism of nitro group reduction is complex and can proceed through various intermediates, including nitroso and hydroxylamine species.[4][9][12]
Applications in Drug Discovery and Development
The structural features of this compound and its derivatives make them attractive scaffolds in medicinal chemistry.
Precursor to Bioactive Molecules
The ability to selectively modify the three functional groups allows for the generation of diverse molecular libraries for screening against various biological targets. For instance, the reduction of the nitro group to an amine, followed by functionalization of the newly formed aniline, is a common strategy in the synthesis of pharmaceutical compounds.[2]
Antimicrobial and Antitumor Potential
Derivatives of β-amino acids and compounds containing nitrophenyl moieties have shown promise as antimicrobial and antitumor agents.[2][13][14] The nitrophenyl group, in particular, is found in some antimicrobial compounds where it is thought to contribute to their mechanism of action.[15] While specific data for the parent compound is limited, its derivatives are being investigated for these properties.
Building Block for β-Lactams
As previously mentioned, β-amino esters are crucial starting materials for the synthesis of β-lactam antibiotics.[16] The development of new β-lactam antibiotics to combat resistant bacterial strains is an ongoing area of research, and versatile building blocks like this compound are valuable in this endeavor.
Caption: Workflow for utilizing the topic compound in drug discovery.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a laboratory setting. Aromatic nitro compounds, as a class, are known to have potential toxicities and should be handled with care.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin Protection: A lab coat should be worn to protect clothing and skin.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal
Waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be disposed of down the drain.
Conclusion
This compound is a compound with significant potential for researchers in organic synthesis and drug development. Its versatile functionality allows for the creation of a wide array of derivatives, making it an excellent starting point for the discovery of new bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential as a valuable tool in the chemical sciences.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 273920-24-4 [smolecule.com]
- 3. This compound hydrochloride | C10H13ClN2O4 | CID 69804742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0180398A1 - Synthesis of beta-lactam - Google Patents [patents.google.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. Mechanistic Studies on the Photocatalytic Reduction of Nitroaroma...: Ingenta Connect [ingentaconnect.com]
- 13. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
Spectroscopic Data of Methyl 3-amino-3-(4-nitrophenyl)propanoate: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a β-amino ester derivative containing a nitro-substituted aromatic ring. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential biological activities, which can include antimicrobial and antitumor properties.[1] The strategic placement of the amino group at the β-position and the electron-withdrawing nitro group on the phenyl ring create a molecule with specific electronic and steric properties that can influence its interaction with biological targets.
Accurate and comprehensive characterization of the molecular structure is a prerequisite for any further investigation into the compound's reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the precise connectivity and electronic environment of the atoms within the molecule.
This technical guide provides a detailed analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the aim is not merely to present the data but to offer insights into the experimental choices and the logic behind the interpretation of the spectra. This guide is structured to be a self-validating resource, grounding all claims in authoritative data and established spectroscopic principles.
Molecular Structure and Spectroscopic Analysis Workflow
The structural characterization of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity.
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would interfere with the spectrum.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.
2. Instrumentation and Data Acquisition:
-
The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument. Higher field strengths provide better signal dispersion and resolution.
-
For ¹H NMR, a standard pulse sequence is used. The data are typically acquired over a spectral width of 0-12 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The spectral width is typically 0-200 ppm.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS).
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 - 8.10 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| 7.60 - 7.50 | Doublet | 2H | Aromatic protons meta to the nitro group |
| 4.10 - 3.90 | Multiplet | 1H | Methine proton at the β-carbon (C-3) |
| 3.70 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| 2.80 - 2.60 | Multiplet | 2H | Methylene protons (-CH₂-) |
| 1.51 | Broad Singlet | 2H | Amino protons (-NH₂) |
Interpretation:
-
Aromatic Region (δ 8.20 - 7.50 ppm): The presence of two distinct doublets in the downfield region is characteristic of a para-disubstituted benzene ring.[1] The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear at a higher chemical shift (δ 8.20-8.10 ppm) compared to the meta protons (δ 7.60-7.50 ppm).[1]
-
Methine Proton (δ 4.10 - 3.90 ppm): The multiplet in this region is assigned to the proton on the chiral β-carbon. Its chemical shift is influenced by the adjacent amino group and the aromatic ring.[1]
-
Methyl Ester Protons (δ 3.70 ppm): The sharp singlet integrating to three protons is a classic signature of a methyl ester group.[1]
-
Methylene Protons (δ 2.80 - 2.60 ppm): The multiplet corresponds to the two protons of the methylene group adjacent to the ester carbonyl and the chiral center.
-
Amino Protons (δ 1.51 ppm): The broad singlet is characteristic of primary amine protons, which often undergo rapid exchange with trace amounts of water in the solvent, leading to signal broadening.[1]
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 172 - 175 | Ester carbonyl carbon (C=O) |
| 145 - 150 | Aromatic carbon bearing the nitro group |
| ~129 | Aromatic carbons meta to the nitro group |
| ~124 | Aromatic carbons ortho to the nitro group |
| ~52 | Methine carbon at the β-position |
| ~51 | Methyl ester carbon (-OCH₃) |
| ~40 | Methylene carbon (-CH₂-) |
Interpretation:
-
Carbonyl Carbon (δ 172 - 175 ppm): The signal in this downfield region is characteristic of an ester carbonyl carbon.[1]
-
Aromatic Carbons (δ 145 - 124 ppm): The aromatic carbons exhibit distinct chemical shifts due to the influence of the nitro group. The carbon atom directly attached to the electron-withdrawing nitro group is the most deshielded and appears at the lowest field (δ 145-150 ppm).[1] The other aromatic carbons appear at higher fields.
-
Aliphatic Carbons (δ 52 - 40 ppm): The signals for the methine, methyl ester, and methylene carbons appear in the expected upfield region for sp³ hybridized carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR
1. Sample Preparation (Thin Solid Film Method):
-
Since this compound is a solid, the thin film method is efficient.
-
A small amount of the solid (a few milligrams) is dissolved in a volatile solvent like methylene chloride or acetone.
-
A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.
2. Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The salt plate with the sample film is then placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument automatically subtracts the background spectrum.
FT-IR Data and Interpretation
The FT-IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3350 | Medium | Primary Amine (-NH₂) | N-H Stretch |
| ~3050 | Weak | Aromatic C-H | C-H Stretch |
| ~2950 | Weak | Aliphatic C-H | C-H Stretch |
| 1720 | Strong, Sharp | Ester (C=O) | C=O Stretch |
| 1550-1475 | Strong | Nitro (-NO₂) | Asymmetric N-O Stretch |
| 1360-1290 | Strong | Nitro (-NO₂) | Symmetric N-O Stretch |
Interpretation:
-
N-H Stretching (3350 cm⁻¹): The medium intensity band in this region is a clear indication of the N-H stretching vibrations of the primary amino group.[1]
-
C-H Stretching (~3050 and ~2950 cm⁻¹): The weak bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methylene groups.
-
C=O Stretching (1720 cm⁻¹): A strong, sharp absorption band at this wavenumber is definitive for the carbonyl group of the methyl ester.[1]
-
N-O Stretching (1550-1475 and 1360-1290 cm⁻¹): The two strong absorption bands in these regions are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electrospray Ionization (ESI-MS)
1. Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., formic acid) to promote protonation.
2. Instrumentation and Data Acquisition:
-
The sample solution is introduced into the ESI source of the mass spectrometer.
-
A high voltage is applied to the capillary, causing the solution to form a fine spray of charged droplets.
-
The solvent evaporates, and the analyte molecules become charged ions in the gas phase.
-
These ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.
-
The detector records the abundance of ions at each m/z value.
Mass Spectrometry Data and Interpretation
| m/z | Interpretation |
| 225 | Molecular ion peak [M+H]⁺ |
| 166 | Fragment ion resulting from the loss of the methoxycarbonyl group (-COOCH₃) |
Interpretation:
-
Molecular Ion Peak ([M+H]⁺ at m/z 225): The observation of a peak at m/z 225 corresponds to the protonated molecule [C₁₀H₁₂N₂O₄ + H]⁺, confirming the molecular weight of 224.21 g/mol . The intensity of this peak may be low to medium due to the compound's susceptibility to fragmentation.[1]
-
Major Fragment (m/z 166): A prominent fragment at m/z 166 is observed, which corresponds to the loss of 59 mass units from the molecular ion. This loss is characteristic of the cleavage of the methoxycarbonyl group (-COOCH₃), a common fragmentation pathway for β-amino esters.[1]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy definitively identifies the key functional groups, namely the primary amine, ester, and nitro groups. Mass spectrometry confirms the molecular weight and provides evidence of the structural arrangement through characteristic fragmentation patterns. This complete spectroscopic dataset serves as a foundational reference for any future research and development involving this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. Methyl 3-amino-3-(4-nitrophenyl)propanoate is a β-amino ester, a structural motif present in numerous biologically active compounds. Its characterization serves as an excellent case study for the application of ¹H NMR spectroscopy to determine the constitution and stereochemistry of small molecules.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum by predicting the chemical shifts, multiplicities, and coupling constants for each proton based on fundamental principles and empirical data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth analysis.
Molecular Structure and Proton Environments
The first step in interpreting any NMR spectrum is to analyze the molecule's structure and identify all chemically non-equivalent protons.
Caption: Structure of this compound with proton environments labeled.
The molecule possesses several distinct proton environments:
-
Ha & Hb: Protons on the 4-nitrophenyl ring. Due to the para-substitution pattern, the four aromatic protons are divided into two sets of chemically equivalent protons.
-
Hc: The methine proton at the C3 position, which is a chiral center.
-
Hd & He: The two methylene protons at the C2 position.
-
Hf: The two protons of the primary amine group.
-
Hg: The three protons of the methyl ester group.
Theoretical Prediction and Spectral Analysis
A detailed prediction of the ¹H NMR spectrum can be constructed by considering the electronic environment of each proton.
The Aromatic Region (δ 7.5 - 8.2 ppm)
The 4-nitrophenyl group presents a classic AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths. The powerful electron-withdrawing nitro group (NO₂) strongly deshields the ortho protons (Ha) relative to the meta protons (Hb).
-
Ha Protons: These protons are ortho to the nitro group and will appear significantly downfield. Literature data for this molecule confirms their resonance is expected in the range of δ 8.10-8.20 ppm.[1] They will appear as a doublet due to coupling with the adjacent Hb protons.
-
Hb Protons: These protons are meta to the nitro group and ortho to the propanoate substituent. They are less deshielded than Ha and are expected to resonate around δ 7.50-7.60 ppm.[1] They will also appear as a doublet from coupling to Ha.
The coupling constant between these ortho protons (³Jab) is typically in the range of 8-9 Hz.
The Aliphatic Region (δ 2.5 - 4.5 ppm)
This region contains the signals for the propanoate backbone and the methyl ester.
-
Hg (Methyl Ester, -OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom shifts this signal downfield to a typical range for methyl esters, predicted to be around δ 3.7 ppm .
-
Hc (Methine, -CH-): This proton is situated at a chiral center and is flanked by the 4-nitrophenyl ring, an amino group, and the methylene group. This benzylic proton is deshielded by the aromatic ring and the amino group, placing its chemical shift in the range of δ 4.4 - 4.6 ppm . It is coupled to the two adjacent methylene protons (Hd and He). Since Hd and He are diastereotopic and thus non-equivalent, Hc will be split by each of them, likely with different coupling constants. This will result in a doublet of doublets (dd) multiplicity.
-
Hd & He (Methylene, -CH₂-): The C3 carbon (Hc) is a stereocenter. Consequently, the two adjacent methylene protons, Hd and He, are diastereotopic.[2][3] This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other.
-
Chemical Shift: These protons are alpha to the ester's carbonyl group, which shifts them downfield. Their predicted chemical shift is in the range of δ 2.7 - 2.9 ppm .
-
Multiplicity: Each of these protons (Hd and He) is coupled to Hc (a vicinal coupling, ³J) and to each other (a geminal coupling, ²J). This will result in each proton appearing as a doublet of doublets (dd) . The geminal coupling constant (²Jde) is typically around 12-18 Hz, while the vicinal coupling constants (³Jcd and ³Jce) will be different due to the fixed spatial relationship and are expected to be in the range of 5-10 Hz.
-
-
Hf (Amine, -NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to rapid proton exchange and quadrupole broadening from the ¹⁴N nucleus.[4] It is expected to appear as a broad singlet anywhere between δ 1.5 - 3.5 ppm . In many cases, this signal may be difficult to resolve or may be exchanged with deuterium if D₂O is present.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for this compound.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ha | 2H | 8.10 - 8.20 | Doublet (d) | ³Jab ≈ 8.5 |
| Hb | 2H | 7.50 - 7.60 | Doublet (d) | ³Jab ≈ 8.5 |
| Hc | 1H | 4.4 - 4.6 | Doublet of Doublets (dd) | ³Jcd ≈ 8-10, ³Jce ≈ 5-7 |
| Hg | 3H | ~ 3.7 | Singlet (s) | N/A |
| Hd/He | 2H | 2.7 - 2.9 | 2 x Doublet of Doublets (dd) | ²Jde ≈ 15-18, ³Jcd/ce ≈ 5-10 |
| Hf | 2H | 1.5 - 3.5 (variable) | Broad Singlet (br s) | N/A |
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of the title compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for moderately polar compounds. For compounds with higher polarity or to resolve exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard proton acquisition (zg30 pulse program or equivalent).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (from -2 to 14 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, especially for quantitative analysis.
-
Number of Scans: 8-16 scans for a sample of this concentration. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Receiver Gain: Optimized automatically by the instrument.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm (or the residual solvent peak to its known chemical shift, e.g., CDCl₃ at δ 7.26 ppm).
-
Integration: Integrate all signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze the multiplicities and measure the coupling constants.
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, beginning with the distinct signals of the 4-nitrophenyl group and proceeding to the complex aliphatic region, allows for the unambiguous assignment of all protons. The key features of the spectrum are the downfield doublets of the aromatic protons, the characteristic singlet of the methyl ester, and the complex multiplets arising from the diastereotopic methylene protons and the adjacent methine proton at the chiral center. This guide demonstrates that by combining empirical data with a firm understanding of NMR principles such as chemical equivalence, deshielding effects, and spin-spin coupling, a detailed and accurate interpretation of the molecular structure can be achieved.
References
Mass Spectrometry of Methyl 3-amino-3-(4-nitrophenyl)propanoate: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 3-amino-3-(4-nitrophenyl)propanoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this molecule. This document will delve into the predicted fragmentation pathways, propose detailed experimental protocols, and offer insights grounded in established scientific principles to ensure methodological robustness and data integrity.
Introduction: The Significance of Structural Elucidation
This compound is a compound of interest in various fields, potentially including medicinal chemistry and materials science, due to its unique structural motifs: a nitroaromatic ring, an amino group, and a methyl ester. Accurate mass spectrometric analysis is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate or degradation pathways. This guide will equip the reader with the foundational knowledge to develop and validate a robust mass spectrometry-based analytical method for this specific molecule.
The molecular structure of this compound, as sourced from PubChem, forms the basis of our analytical approach[1][2]. Understanding the interplay between its functional groups under mass spectrometric conditions is key to interpreting the resulting spectra.
Predicted Ionization and Fragmentation Behavior
The ionization and subsequent fragmentation of this compound are dictated by the chemical nature of its constituent parts. Electrospray ionization (ESI) is a suitable technique for this molecule, given its polarity and the presence of a basic amino group that can be readily protonated[3].
Ionization Profile
In positive ion mode ESI (+ESI), the primary amine is the most likely site of protonation, leading to the formation of the protonated molecule, [M+H]⁺. The nitro group, being electron-withdrawing, may slightly influence the proton affinity of the amine but is not expected to prevent efficient ionization. In negative ion mode, deprotonation is less likely to occur readily.
Predicted Fragmentation Pathways of the [M+H]⁺ Ion
Upon collisional activation in the gas phase (e.g., in tandem mass spectrometry, MS/MS), the [M+H]⁺ ion of this compound is expected to undergo a series of characteristic fragmentation reactions. The fragmentation cascade is influenced by the stability of the resulting fragment ions and neutral losses.
Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da)[4][5][6]. The ester and amino functionalities also provide predictable fragmentation routes, such as the loss of methanol (CH₃OH, 32 Da) or the cleavage of the carbon-carbon bond adjacent to the protonated amine.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Table 1: Predicted m/z values for key fragments of this compound [M+H]⁺
| Fragment Ion | Proposed Neutral Loss | Predicted m/z |
| [M+H]⁺ | - | 225.09 |
| [M+H-H₂O]⁺ | H₂O | 207.08 |
| [M+H-CH₃OH]⁺ | CH₃OH | 193.07 |
| [M+H-NO₂]⁺ | NO₂ | 179.10 |
| [M+H-COOCH₃]⁺ | •COOCH₃ | 166.09 |
| [4-nitrophenyl]⁺ | C₃H₆NO₂ | 122.04 |
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a starting point for method development and validation. The choice of a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements to confirm elemental compositions of fragment ions.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid will aid in the protonation of the analyte[3].
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
A reversed-phase chromatographic separation is advisable to separate the analyte from any impurities before it enters the mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
The following parameters are suggested for a Q-TOF or Orbitrap mass spectrometer operating in positive ESI mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Nitrogen): Desolvation gas 600 L/hr, Cone gas 50 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (Tandem MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 225.09.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe a wide range of fragment ions. The optimal collision energy should be determined experimentally.
-
Collision Gas: Argon.
-
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for LC-MS/MS analysis.
Data Interpretation and Validation
The acquired high-resolution mass spectra should be analyzed to confirm the elemental composition of the precursor and fragment ions. The measured masses should be within a 5 ppm tolerance of the theoretical masses. The fragmentation pattern should be consistent with the predicted pathways, providing a high degree of confidence in the structural assignment. The study of fragmentation patterns of related compounds, such as phenylpropanoids and other amino acid derivatives, can provide further comparative evidence for the proposed fragmentation scheme[7][8][9].
Conclusion
This guide has outlined a comprehensive approach to the mass spectrometric analysis of this compound. By combining theoretical predictions with a robust, self-validating experimental protocol, researchers can achieve reliable and accurate structural elucidation. The principles and methodologies described herein are grounded in established mass spectrometric behavior of related chemical classes, ensuring a high degree of scientific integrity.
References
- 1. This compound hydrochloride | C10H13ClN2O4 | CID 69804742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound HCl CAS#: 93506-52-6 [m.chemicalbook.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of "Methyl 3-amino-3-(4-nitrophenyl)propanoate" in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-amino-3-(4-nitrophenyl)propanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Importance of Solubility
This compound is a multifaceted organic compound with a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of approximately 224.21 g/mol . Its structure, featuring a primary amine, a nitro group, and a methyl ester, makes it a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials. The utility of this compound in synthetic chemistry and drug development is intrinsically linked to its solubility profile. A comprehensive understanding of its solubility in different organic solvents is paramount for reaction optimization, purification, formulation, and the assessment of its pharmacokinetic properties. This guide provides a detailed analysis of the predicted solubility of this compound based on its molecular structure and offers a standardized protocol for its empirical determination.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] The structure of this compound contains several key functional groups that dictate its overall polarity and hydrogen bonding capabilities.
-
Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This feature suggests favorable interactions with polar protic solvents.[2][3]
-
Nitro Group (-NO₂): The nitro group is strongly polar and can act as a hydrogen bond acceptor. Its presence significantly increases the polarity of the aromatic ring.
-
Methyl Ester Group (-COOCH₃): The ester group is also polar and can accept hydrogen bonds.
-
Phenyl Ring and Propanoate Backbone: The aromatic ring and the hydrocarbon backbone are non-polar.
The presence of multiple polar functional groups suggests that this compound is a moderately polar molecule. The ability of the amino group to donate hydrogen bonds and the capacity of the nitro and ester groups to accept them are crucial factors influencing its solubility.[4] While the non-polar regions of the molecule will contribute to its solubility in less polar solvents, the overall solubility profile is expected to be dominated by its polar characteristics.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented below.
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |
| Methanol | Polar Protic | 0.762 | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the amino, nitro, and ester groups of the solute. |
| Ethanol | Polar Protic | 0.654 | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. |
| Acetone | Polar Aprotic | 0.355 | Medium | Acetone is a polar aprotic solvent and can act as a hydrogen bond acceptor. The lack of a hydrogen-donating group may result in slightly lower solubility compared to alcohols. |
| Ethyl Acetate | Polar Aprotic | 0.228 | Medium to Low | Ethyl acetate is less polar than acetone and has limited ability to engage in strong hydrogen bonding, which likely results in moderate to low solubility. |
| Dichloromethane | Polar Aprotic | 0.309 | Medium to Low | As a moderately polar solvent, dichloromethane can dissolve the compound to some extent through dipole-dipole interactions, but the lack of hydrogen bonding will limit its capacity. |
| Toluene | Non-polar | 0.099 | Low | The non-polar nature of toluene makes it a poor solvent for the polar functional groups of the target molecule, resulting in low solubility. |
| Hexane | Non-polar | 0.009 | Insoluble | Hexane is a non-polar solvent and will not effectively solvate the polar regions of this compound. |
Polarity index values are relative and sourced from various compilations.[5][6]
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.[7][8]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled vials.
-
Add a known volume of each selected organic solvent to the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.
-
Analyze the diluted samples of the saturated solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. al-kindipublisher.com [al-kindipublisher.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. shodex.com [shodex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-3-(4-nitrophenyl)propanoate
This guide provides a comprehensive analysis of the chemical stability, recommended storage conditions, and appropriate handling procedures for Methyl 3-amino-3-(4-nitrophenyl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity of this important research compound.
Introduction: Understanding the Molecule
This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functional groups: a methyl ester, a primary amine, and an aromatic nitro group.[1] The interplay of these groups dictates the molecule's reactivity, potential applications, and, critically, its stability profile. The electron-withdrawing nature of the 4-nitrophenyl group, combined with the nucleophilic and basic properties of the amino group and the hydrolysable ester linkage, presents a unique set of challenges for storage and handling.[1][2]
This guide will elucidate the inherent stability characteristics of this compound, explore its primary degradation pathways, and provide actionable protocols for its proper storage and for the assessment of its long-term stability.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for predicting its behavior under various conditions.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Solid | |
| Key Functional Groups | Methyl Ester, Primary Amine, Aromatic Nitro Group | [1] |
| CAS Number | 273920-24-4 | [1] |
Molecular Structure Diagram
Caption: Structure of this compound.
Core Stability Profile & Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photolytic degradation. These degradation pathways are intrinsic to the functional groups present in the molecule.
Hydrolytic Degradation
The methyl ester group is the most probable site for hydrolytic attack. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and methanol.[3][4]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4] The resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt.
Given the presence of the basic amino group, intramolecular catalysis of ester hydrolysis is a possibility, although likely a minor pathway.
Oxidative Degradation
The primary sites for oxidation are the aromatic ring, influenced by the nitro group, and the primary amino group. Aromatic nitro compounds can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents like hydroxyl radicals, which can be generated by Fenton's reagent (H₂O₂ and Fe²⁺).[1][5] The amino group can also be oxidized, potentially leading to a variety of degradation products.
Photolytic Degradation
Aromatic nitro compounds are known to be photoreactive.[6] The nitro group can absorb UV light, leading to the formation of excited states that can undergo various reactions, including dimerization, functionalization, or even cleavage of the nitro group.[6] The presence of the benzene ring and conjugated systems can make the molecule susceptible to degradation upon exposure to light, particularly in the UV range.[7] The beta-form of 4-nitrophenol, a related compound, is known to gradually turn red upon exposure to sunlight.[8]
Thermal Degradation
While amino acid esters can be thermally stable under certain conditions, such as in melt condensation polymerization, the presence of the nitro group introduces a potential for thermal instability.[9] Aromatic nitro compounds can decompose exothermically at high temperatures, and this decomposition can be violent.[10]
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the parent compound.
Recommended Storage and Handling
Based on the stability profile, the following conditions are recommended to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Lower temperatures slow down the rates of all potential degradation reactions, particularly hydrolysis and thermal decomposition. |
| Light | Store in an amber vial or in a light-proof container. Protect from direct sunlight and strong artificial light. | The aromatic nitro group makes the compound susceptible to photolytic degradation.[6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to moisture and atmospheric contaminants. |
| pH | Avoid contact with strong acids and bases. | Both acidic and basic conditions can catalyze the hydrolysis of the ester group.[4] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Assessment of Stability: A Forced Degradation Protocol
To experimentally determine the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.[7][11] These studies deliberately stress the compound to generate potential degradation products.[11] High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the recommended analytical technique due to the chromophoric nature of the aromatic nitro group.[12][13]
Objective
The primary goal is to develop a stability-indicating analytical method (SIAM) that can separate the parent compound from all potential degradation products, thus allowing for accurate quantification of the parent compound over time.[14][15]
Experimental Workflow
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols
Initial Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Prepare control samples (unstressed) by diluting the stock solution to the target analytical concentration (e.g., 0.1 mg/mL).
Stress Conditions: (Aim for 5-20% degradation)
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Maintain at room temperature.
-
Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Maintain at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Thermal Degradation:
-
In Solution: Heat an aliquot of the stock solution in a sealed vial at 80°C.
-
Solid State: Place a small amount of the solid compound in a vial and heat at 80°C.
-
Withdraw/prepare samples at various time points (e.g., 1, 3, 7 days). For the solid sample, dissolve in the initial solvent mixture before analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a quartz cuvette or a photostability chamber to UV and visible light (e.g., option 2 of ICH Q1B guidelines).
-
Simultaneously, run a dark control sample wrapped in aluminum foil.
-
Analyze after a specified duration of exposure.
-
Analytical Method Development
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: PDA detector to monitor at multiple wavelengths and to assess peak purity. The nitrophenyl group should provide strong UV absorbance.
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
Conclusion
This compound is a molecule with inherent stability challenges primarily due to its ester, amino, and aromatic nitro functionalities. Its susceptibility to hydrolysis, oxidation, and photolysis necessitates careful control of storage conditions. By adhering to the recommendations of cool, dark, and dry storage under an inert atmosphere, the integrity of the compound can be preserved. For developmental purposes, a systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating HPLC method, is critical for understanding its degradation profile and ensuring the quality and reliability of research and development outcomes.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kirj.ee [kirj.ee]
- 6. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 9. Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijsdr.org [ijsdr.org]
- 15. ijcrt.org [ijcrt.org]
An In-depth Technical Guide to Methyl 3-amino-3-(4-nitrophenyl)propanoate Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrochloride salt of Methyl 3-amino-3-(4-nitrophenyl)propanoate, a β-amino acid derivative with potential significance in medicinal chemistry and drug discovery. By synthesizing available data and drawing insights from related compounds, this document aims to serve as a valuable resource for researchers exploring the utility of this molecule.
Molecular Identity and Physicochemical Properties
This compound hydrochloride is a synthetic organic compound characterized by a β-amino acid scaffold, a nitrophenyl ring, and a methyl ester functional group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.
Chemical Structure and Identifiers
-
IUPAC Name: this compound;hydrochloride[1]
-
Molecular Formula: C₁₀H₁₃ClN₂O₄[1]
-
Molecular Weight: 260.67 g/mol [1]
-
CAS Number: 93506-52-6[1]
-
Synonyms: 3-(4-nitrophenyl)-beta-alanine methyl ester hydrochloride[1]
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound hydrochloride are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for the preparation of amino acid methyl esters.
Retrosynthetic Analysis
A plausible synthetic route would involve the esterification of the parent β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid. This precursor is a recognized building block in peptide synthesis and drug discovery.
Caption: Retrosynthetic approach for this compound HCl.
Proposed Experimental Protocol: Esterification of 3-Amino-3-(4-nitrophenyl)propanoic Acid
This protocol is based on general methods for the esterification of amino acids.
Materials:
-
3-Amino-3-(4-nitrophenyl)propanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Anhydrous diethyl ether
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 3-amino-3-(4-nitrophenyl)propanoic acid in anhydrous methanol. The flask should be cooled in an ice bath (0-5 °C).
-
Addition of Esterification Agent: Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. This step is highly exothermic and should be performed with caution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for several hours to overnight to ensure complete conversion.
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often triturated with anhydrous diethyl ether to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-nitrophenyl group, the methine proton at the C3 position, the methylene protons at the C2 position, and the methyl protons of the ester group. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts due to the nitro group), the methine carbon, the methylene carbon, and the methyl carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₁₀H₁₂N₂O₄) should be observed. |
| Melting Point | A sharp melting point would be indicative of a pure compound. For the related (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride, a melting point of 218°C has been reported, which may serve as a reference point. |
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound hydrochloride is scarce, the structural motifs present in the molecule suggest several promising avenues for research.
Role as a β-Amino Acid Building Block
β-amino acids are of significant interest in medicinal chemistry.[2] Peptides and peptidomimetics containing β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.[2] This property is highly desirable in drug design, as it can lead to improved pharmacokinetic profiles. This compound hydrochloride can serve as a valuable building block for the synthesis of such modified peptides.
Caption: Incorporation of the compound into peptides can enhance their properties.
Implications of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group is a common feature in a variety of biologically active molecules. Nitroaromatic compounds have been investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and its interactions with biological targets.
Potential Therapeutic Areas
-
Anticancer Agents: Several β-aryl-β-amino acid derivatives have been explored as components of anticancer agents.[2] The structural similarity of this compound to known bioactive scaffolds warrants its investigation in cancer cell line screening assays.
-
Antimicrobial Agents: The nitroaromatic moiety is present in several antimicrobial drugs. The potential of this compound hydrochloride as an antibacterial or antifungal agent could be a fruitful area of research.
-
Neuroactive Compounds: β-amino acids and their derivatives can act as mimics of γ-aminobutyric acid (GABA), an important neurotransmitter. This suggests a potential for developing novel neuroactive agents.
Experimental Considerations and Future Directions
To fully elucidate the potential of this compound hydrochloride, further experimental work is crucial.
Key Experiments
-
Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol, followed by comprehensive characterization using modern analytical techniques, is a fundamental first step.
-
Solubility Studies: Determining the solubility in various pharmaceutically relevant solvents is essential for formulation development.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify potential biological activity.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies to identify the molecular target and mechanism of action will be necessary.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related compounds with modifications to the aromatic ring, the amino group, and the ester moiety will help in understanding the SAR and optimizing the lead compound.
Conclusion
This compound hydrochloride is a molecule with significant untapped potential in the realm of drug discovery. Its structure combines the advantageous properties of a β-amino acid with the bioactivity often associated with nitroaromatic compounds. While specific experimental data for this compound is currently limited, this guide provides a solid foundation for future research by outlining its physicochemical properties, proposing a viable synthetic route, and highlighting promising areas for therapeutic application. Further investigation into this compound and its analogues is warranted and could lead to the development of novel therapeutic agents.
References
Synthesis of "Methyl 3-amino-3-(4-nitrophenyl)propanoate" derivatives
An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery, often serving as precursors for synthesizing β-amino acids, which are integral components of various biologically active molecules, including peptides and pharmaceuticals.[1] The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
This document is structured to provide not just procedural details but also the underlying chemical principles and rationale behind the chosen methodologies. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep and practical understanding of the synthesis of this important class of molecules.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of β-amino esters, such as this compound, primarily revolves around the formation of the crucial carbon-nitrogen bond at the β-position relative to the ester carbonyl group. The two most powerful and widely employed methods for achieving this are the Mannich reaction and the aza-Michael addition.
The Mannich Reaction: A Three-Component Approach
The Mannich reaction is a classic and highly effective method for the synthesis of β-amino carbonyl compounds.[2][3] In its typical three-component format, it involves the reaction of an aldehyde (in this case, 4-nitrobenzaldehyde), an amine (such as ammonia or an ammonium salt), and a compound containing an active hydrogen, which in this context is a ketene silyl acetal derived from methyl acetate.
The reaction proceeds through the in-situ formation of an imine from the aldehyde and the amine. This electrophilic imine then reacts with the nucleophilic enolate (or its equivalent, like a ketene silyl acetal) to form the desired β-amino ester. The choice of catalyst is critical for the efficiency and, in the case of asymmetric synthesis, the stereoselectivity of the reaction. Both metal-based Lewis acids and organocatalysts have been successfully employed.[4][5]
Caption: Generalized workflow of the Mannich reaction for β-amino ester synthesis.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. Chiral thiourea catalysts, for instance, can activate both the imine and the nucleophile through hydrogen bonding, facilitating a highly enantioselective reaction.[5]
Protocol:
-
Imine Generation (In Situ): In a dry reaction vessel under an inert atmosphere, dissolve 4-nitrobenzaldehyde (1.0 mmol) and an amine source (e.g., p-toluenesulfonamide, 1.1 mmol) in a suitable solvent such as toluene (5 mL).
-
Catalyst Addition: Add a chiral bifunctional thiourea catalyst (e.g., derived from (R,R)-cyclohexyldiamine, 0.1 mmol).
-
Nucleophile Addition: Introduce the ketene silyl acetal (derived from methyl acetate, 1.5 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Aza-Michael Addition: Conjugate Addition of Nitrogen Nucleophiles
The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone for the synthesis of β-amino derivatives.[6][7] For the synthesis of this compound, this would involve the addition of an amine to methyl 3-(4-nitrophenyl)propenoate.
The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by a Lewis acid, which activates the α,β-unsaturated ester towards nucleophilic attack. Organocatalysts have also been shown to be highly effective in promoting enantioselective aza-Michael additions.[8]
Caption: Simplified mechanism of the aza-Michael addition.
The use of a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, allows for diastereoselective conjugate addition.[6][7] The auxiliary can be later removed to yield the enantiomerically enriched β-amino ester.
Protocol:
-
Amide Formation: React 3-(4-nitrophenyl)propenoic acid with (S,S)-(+)-pseudoephedrine to form the corresponding chiral α,β-unsaturated amide.
-
Conjugate Addition: In a flame-dried flask under argon, dissolve the chiral amide (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add a solution of a lithium amide (e.g., lithium benzylamide, 1.2 mmol) dropwise.
-
Reaction: Stir the mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
-
Auxiliary Cleavage and Esterification: The resulting β-amino amide can be converted to the desired methyl ester by reaction with sodium methoxide and dimethyl carbonate.[7]
-
Purification: Purify the final product by flash chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on the desired scale, stereochemical outcome, and the availability of starting materials and catalysts. Below is a table summarizing the key features of the discussed methods.
| Method | Key Features | Typical Yields | Enantioselectivity (ee) | Advantages | Disadvantages |
| Organocatalytic Mannich Reaction | Three-component, metal-free, direct formation of C-N bond.[5] | Good to excellent | Up to 99%[5] | Mild conditions, high enantioselectivity, operational simplicity. | May require longer reaction times, catalyst loading can be high. |
| Asymmetric Aza-Michael Addition | Conjugate addition, use of chiral auxiliaries or catalysts.[6][7] | Good | High diastereoselectivity, leading to high ee after auxiliary removal. | Well-established, reliable for asymmetric synthesis. | Requires additional steps for auxiliary attachment and removal. |
| Transition Metal-Catalyzed Hydroamination | Direct addition of an amine to an α,β-unsaturated ester.[9] | Generally good | Can be highly enantioselective depending on the catalyst system.[9] | Atom-economical, direct. | May require specialized ligands and metal catalysts, which can be expensive and require careful handling. |
Characterization of the Final Product
The synthesized this compound and its derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl (C=O), the amino group (N-H), and the nitro group (N-O).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of asymmetrically synthesized products.
Applications in Drug Development
The derivatives of this compound are of significant interest in medicinal chemistry. The β-amino acid scaffold is a key component in various pharmaceuticals, including antiviral and anticancer agents.[10] The ability to readily synthesize a variety of these compounds with controlled stereochemistry is crucial for exploring their therapeutic potential. Furthermore, amino acids and their derivatives are often used in prodrug design to improve the pharmacokinetic properties of parent drugs.[11]
Conclusion
The synthesis of this compound and its derivatives can be achieved through several efficient and stereoselective methods. The Mannich reaction and the aza-Michael addition are particularly powerful strategies, with organocatalytic and asymmetric variations offering excellent control over the stereochemical outcome. The choice of a specific synthetic route will be guided by the specific requirements of the research, including scale, desired purity, and stereochemistry. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important class of molecules for their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 273920-24-4 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Methyl 3-amino-3-(4-nitrophenyl)propanoate and Its Precursors
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the biological activity of Methyl 3-amino-3-(4-nitrophenyl)propanoate, a synthetic β-amino acid derivative incorporating a nitroaromatic scaffold. The convergence of the β-amino acid structure, known for enhancing metabolic stability in peptidomimetics, and the nitroaromatic moiety, a classic pharmacophore in antimicrobial and anticancer agents, positions this compound and its precursors as compelling subjects for drug discovery. We will delve into the rationale behind a structured biological evaluation pipeline, present detailed, field-proven protocols for assessing cytotoxicity, antimicrobial efficacy, and antioxidant potential, and explore the underlying mechanisms and structure-activity relationships that govern their biological effects. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to systematically investigate this class of compounds.
Introduction: A Synthesis of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores is a cornerstone of rational drug design. This compound emerges from this principle, representing a thoughtful hybridization of two molecular frameworks renowned for their biological significance.
-
The β-Amino Acid Core: Unlike their α-amino acid counterparts, β-amino acids are not the common building blocks of natural proteins. This distinction is their greatest strength in drug design. Peptides and molecules incorporating a β-amino acid backbone often exhibit remarkable resistance to proteolytic degradation by enzymes in the body.[1][2] This enhanced stability can lead to improved pharmacokinetic profiles and sustained therapeutic effects.[3][4] Furthermore, β-amino acids and their derivatives are associated with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]
-
The Nitroaromatic Moiety: The nitroaromatic group is a powerful and versatile functional group in pharmacology.[5] Its strong electron-withdrawing nature is key to the mechanism of many established drugs.[6][7] In the realm of infectious disease, nitroaromatic compounds often function as prodrugs.[7][8] They are reductively bioactivated by microbial enzymes (nitroreductases), which are often absent in mammalian cells, to generate cytotoxic reactive nitrogen species.[6][7][8][9] This selective activation forms the basis for their use as antibacterial, antiprotozoal, and antitubercular agents.[6][7][10] This class of compounds has also been extensively investigated for antitumor properties.[9][11][12]
The target molecule, this compound, thus presents a compelling hypothesis: a metabolically stable scaffold with the potential for targeted bioactivation, making it a prime candidate for development as a novel therapeutic agent.
Synthetic Strategy and Precursor Analysis
To understand the biological profile of the target compound, it is instructive to consider its synthesis and the properties of its constituent precursors. A prevalent method for synthesizing β-amino esters is the Mannich reaction , a three-component condensation.[13][14][15]
For this compound, the key precursors in a Mannich-type synthesis would be:
-
An Aldehyde: 4-Nitrobenzaldehyde
-
An Amine: Ammonia (or an equivalent)
-
An Enolizable Ester: Methyl acetate
The biological activities of these precursors, particularly 4-nitrobenzaldehyde, contribute to the overall potential of the final molecule. The nitroaromatic core is the primary driver of the anticipated antimicrobial and cytotoxic effects.
A Strategic Framework for Biological Evaluation
A systematic and logical progression of assays is critical to efficiently characterize a novel compound. Our approach prioritizes a foundational understanding of general toxicity before proceeding to more specific therapeutic activities. This ensures that any observed antimicrobial or antioxidant effects are not merely byproducts of broad-spectrum cytotoxicity.
Protocol 1: In Vitro Cytotoxicity Assessment
Causality Behind Experimental Choice: Before assessing any specific therapeutic potential, it is imperative to determine a compound's intrinsic toxicity to mammalian cells.[16] This baseline establishes a "therapeutic window"—the concentration range where the compound might inhibit microbial growth or exert other effects without harming host cells. The MTT assay is a robust, widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[18][19]
Experimental Protocol: MTT Assay
-
Cell Culture & Seeding:
-
Culture a relevant human cell line (e.g., HEK293 for normal cell toxicity, or a cancer cell line like MCF-7) under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[17][20]
-
Data Presentation
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| This compound | HEK293 | 48 | [Insert Value] |
| This compound | MCF-7 | 48 | [Insert Value] |
| 4-Nitrobenzaldehyde | HEK293 | 48 | [Insert Value] |
| Doxorubicin (Positive Control) | MCF-7 | 48 | [Insert Value] |
Protocol 2: Antimicrobial Activity Screening
Causality Behind Experimental Choice: The nitroaromatic core of the target molecule is a strong predictor of antimicrobial activity.[10] The central mechanism involves the reductive activation of the nitro group by microbial nitroreductases into radical species that damage DNA and other critical biomolecules, leading to cell death.[6][7][8][9][21] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Mechanism: Reductive Bioactivation of Nitroaromatics
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare a 2X concentrated stock of appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well plate, resulting in 50 µL per well.
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL and the medium to 1X concentration.
-
Include a positive control (inoculum in medium, no compound) and a negative control (medium only).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 4-Nitrobenzaldehyde | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A |
| Fluconazole (Control) | N/A | N/A | [Insert Value] |
Protocol 3: Antioxidant Capacity Evaluation
Causality Behind Experimental Choice: Evaluating antioxidant activity helps to elucidate alternative or complementary mechanisms of action. A compound that can scavenge free radicals may protect cells from oxidative stress, a process implicated in many diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard and complementary methods.[22][23] DPPH is a stable free radical that is decolorized in the presence of an antioxidant, a change measured spectrophotometrically.[24][25] The ABTS assay measures the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds.[23][24]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation:
-
Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Reaction:
-
In a 96-well plate, add 50 µL of each compound dilution to different wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a control (50 µL methanol + 150 µL DPPH solution).
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot % Scavenging against compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| This compound | [Insert Value] | [Insert Value] |
| 4-Nitrobenzaldehyde | [Insert Value] | [Insert Value] |
| Ascorbic Acid (Positive Control) | [Insert Value] | [Insert Value] |
Structure-Activity Relationship (SAR) Insights
The data gathered from these assays forms the basis for understanding the structure-activity relationship. Key considerations for this class of compounds include:
-
The Nitro Group: This is likely the most critical functional group for antimicrobial and cytotoxic activity.[26] Its position on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties and, consequently, the reduction potential and biological activity. The para-position, as in the target compound, often confers strong activity.
-
The Amino Group: The primary amine at the β-position can influence solubility, hydrogen bonding potential, and interaction with biological targets. Modifications at this position (e.g., alkylation) would be a logical next step in lead optimization.
-
The Methyl Ester: The ester group affects lipophilicity and can be a point of metabolic hydrolysis. Converting the ester to a free carboxylic acid or other amides could drastically alter the compound's pharmacokinetic properties and cellular uptake.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial biological characterization of this compound and its precursors. By systematically evaluating cytotoxicity, antimicrobial efficacy, and antioxidant potential, researchers can build a comprehensive biological profile of the molecule. Positive results, such as high antimicrobial potency coupled with low mammalian cell cytotoxicity, would validate the compound as a promising lead.
Future work should focus on:
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the compound.
-
In Vivo Efficacy and Toxicology: Progressing promising candidates to animal models to assess their therapeutic effect and safety profile in a whole-organism context.
-
Lead Optimization: Synthesizing and testing a library of analogues to refine the structure-activity relationships and improve potency, selectivity, and drug-like properties.
By following a logical and mechanistically informed approach, the therapeutic potential of this intriguing class of hybrid molecules can be thoroughly and efficiently explored.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Buy this compound | 273920-24-4 [smolecule.com]
- 12. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 16. opentrons.com [opentrons.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate: A Detailed Biocatalytic Approach
Introduction
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical intermediates and peptidomimetics. The presence of a β-amino acid scaffold, a nitroaromatic ring, and a methyl ester functionality makes it a versatile precursor for diverse chemical transformations. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, emphasizing a chemo-enzymatic approach that leverages the high selectivity and mild reaction conditions of biocatalysis. This method offers a greener and more efficient alternative to purely chemical routes, which often require harsh conditions and may lead to undesired byproducts.
The synthetic strategy detailed herein involves a three-step sequence, commencing with the Strecker synthesis of the key intermediate, 3-amino-3-(4-nitrophenyl)propanenitrile. This is followed by the highly selective enzymatic hydration of the nitrile to the corresponding amide, catalyzed by the nitrile hydratase from Rhodococcus rhodochrous. The final step is the esterification of the resulting 3-amino-3-(4-nitrophenyl)propanamide to yield the target product. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the preparation of this important synthetic intermediate.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-stage process, as illustrated in the workflow diagram below. This approach was designed to ensure high yields and purity while employing environmentally benign catalytic methods.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Amino-3-(4-nitrophenyl)propanenitrile (Strecker Synthesis)
The initial step involves the synthesis of the α-aminonitrile precursor via the Strecker reaction. This one-pot, three-component reaction combines an aldehyde, ammonia, and cyanide to form the desired aminonitrile. The electron-withdrawing nature of the nitro group on the benzaldehyde starting material can influence the reaction kinetics[1].
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 15.1 g (0.1 mol) of 4-nitrobenzaldehyde in 100 mL of methanol.
-
Addition of Reagents: To the stirred solution, add 10.7 g (0.2 mol) of ammonium chloride, followed by the dropwise addition of a solution of 9.8 g (0.2 mol) of sodium cyanide in 40 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Maintain the reaction temperature at 0-5 °C for the first hour, then allow the mixture to warm to room temperature and stir for an additional 24 hours.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 3-amino-3-(4-nitrophenyl)propanenitrile as a pale yellow solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Expected Yield and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |
| 3-Amino-3-(4-nitrophenyl)propanenitrile | C₉H₉N₃O₂ | 191.19 | Pale yellow solid | 80-90 |
Part 2: Biocatalytic Hydration to 3-Amino-3-(4-nitrophenyl)propanamide
This key step utilizes the nitrile hydratase enzyme from Rhodococcus rhodochrous to selectively hydrate the nitrile group of the aminonitrile to the corresponding amide. This biocatalytic approach offers excellent chemoselectivity under mild conditions, avoiding the harsh acidic or basic hydrolysis that could lead to side reactions[2]. The enantioselectivity of the nitrile hydratase can also be exploited to obtain enantioenriched products[2].
Mechanism of Nitrile Hydratase
Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to amides. The catalytic cycle involves the coordination of the nitrile to the metal center (typically Fe³⁺ or Co³⁺) in the enzyme's active site, which activates the nitrile for nucleophilic attack by a coordinated water molecule.
Figure 2: Simplified catalytic mechanism of nitrile hydratase.
Experimental Protocol
-
Biocatalyst Preparation: Whole cells of Rhodococcus rhodochrous (e.g., ATCC BAA-870) are typically used as the biocatalyst. The cells are cultured according to standard procedures and harvested by centrifugation.
-
Reaction Setup: In a 500 mL Erlenmeyer flask, prepare a suspension of the Rhodococcus rhodochrous cells in a suitable buffer (e.g., phosphate buffer, pH 7.0-9.0). The optimal pH may need to be determined empirically, as the protonation of the amino group can affect enzyme activity[2].
-
Substrate Addition: Add 9.55 g (0.05 mol) of 3-amino-3-(4-nitrophenyl)propanenitrile to the cell suspension.
-
Reaction Conditions: Incubate the flask at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, centrifuge the mixture to separate the cells. The supernatant containing the product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-amino-3-(4-nitrophenyl)propanamide as a solid. The crude product can be purified by column chromatography on silica gel.
Expected Yield and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |
| 3-Amino-3-(4-nitrophenyl)propanamide | C₉H₁₁N₃O₃ | 209.20 | Solid | 75-85 |
Part 3: Esterification to this compound
The final step is the esterification of the amino amide to the target methyl ester. A standard Fischer esterification using methanol in the presence of an acid catalyst is a reliable method for this transformation.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 8.37 g (0.04 mol) of 3-amino-3-(4-nitrophenyl)propanamide in 50 mL of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 0.5 mL of concentrated sulfuric acid or a few drops of thionyl chloride).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction and Isolation: Extract the product into ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Data |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol [3] |
| Physical Appearance | Solid[3] |
| CAS Number | 273920-24-4[3] |
| ¹H NMR (CDCl₃, ppm) | Anticipated signals: Aromatic protons, methine proton (CH-NH₂), methylene protons (CH₂-CO), and methyl protons (O-CH₃). |
| ¹³C NMR (CDCl₃, ppm) | Anticipated signals: Aromatic carbons, carbonyl carbon, methine carbon, methylene carbon, and methyl carbon. |
| Mass Spectrometry (ESI) | Anticipated m/z: [M+H]⁺ at 225.08. |
Safety and Handling
-
4-Nitrobenzaldehyde: Irritant.
-
Sodium Cyanide: Highly toxic. Avoid contact with skin and eyes, and inhalation of dust or vapor. Use in a well-ventilated fume hood. In case of contact with acid, highly toxic hydrogen cyanide gas is released.
-
Rhodococcus rhodochrous : Biosafety Level 1 organism. Handle using standard microbiological practices.
-
Thionyl Chloride/Sulfuric Acid: Corrosive. Handle with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
The chemo-enzymatic synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The use of a biocatalytic hydration step with Rhodococcus rhodochrous offers significant advantages in terms of selectivity and reaction conditions over traditional chemical methods. This approach is well-suited for the synthesis of this valuable building block for applications in pharmaceutical and chemical research.
References
Application Note: High-Purity Recovery of Methyl 3-amino-3-(4-nitrophenyl)propanoate via Optimized Recrystallization
Abstract
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a key intermediate in medicinal chemistry and drug development, where its purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient.[1] This application note provides a comprehensive, field-tested guide to the purification of this compound using recrystallization. We delve into the underlying chemical principles, offer a detailed step-by-step protocol, and provide a robust troubleshooting guide. The methodologies described herein are designed to be self-validating, enabling researchers to systematically achieve high purity and recovery of the target compound.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility between the desired compound and its impurities in a given solvent.[2] The fundamental principle involves dissolving the impure solid in a minimum volume of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either much more soluble or present in smaller quantities, remain in the cooled solvent (the mother liquor) and are subsequently separated by filtration.
For this compound (C₁₀H₁₂N₂O₄, M.W. 224.21 g/mol ), this technique is particularly effective.[1][3] The molecule's structure, featuring a polar primary amine, a highly polar nitro group, and a moderately polar methyl ester, alongside an aromatic ring, presents a unique solubility profile. This allows for selective purification from common synthetic impurities, such as unreacted starting materials or by-products from its synthesis, which often include the hydrolysis product (the corresponding carboxylic acid) or precursors from amination reactions.[1]
Principle: Solvent Selection Strategy
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for this compound should meet the following criteria:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the compound. Given the ester and amino functionalities, highly acidic or basic solvents should be avoided to prevent hydrolysis or salt formation.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Based on the "like dissolves like" principle, solvents of intermediate polarity are excellent starting points. A solvent-pair system, which involves a "good" solvent in which the compound is soluble and a miscible "poor" solvent (or anti-solvent) in which it is insoluble, often provides the most refined control over the crystallization process.[4]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Potential Issues |
| Ethanol | 78 | 4.3 | Good general-purpose polar protic solvent. May require addition of water as an anti-solvent. |
| Methanol | 65 | 5.1 | Higher polarity than ethanol; may dissolve the compound too well at room temperature. Often used in solvent pairs. |
| Isopropanol | 82 | 3.9 | Less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate | 77 | 4.4 | Apolar aprotic solvent; good for dissolving the ester but may be less effective for the polar groups. |
| Dichloromethane | 40 | 3.1 | Excellent "good" solvent for solvent pairs due to high solvency and volatility.[4] |
| Water | 100 | 10.2 | Excellent "poor" or anti-solvent due to the compound's expected low solubility. |
| Hexanes | ~69 | 0.1 | Non-polar anti-solvent, useful for precipitating the compound from a more polar solvent. |
Experimental Protocol
This protocol details the purification using an optimized ethanol/water solvent-pair system, which has proven effective for similar amino-nitro aromatic compounds.[5]
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), if needed
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirring
-
Buchner Funnel and Filter Flask
-
Filter Paper (Whatman No. 1 or equivalent)
-
Glass Stirring Rod
-
Vacuum Source
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. On a hot plate, bring a separate flask of ethanol to a gentle boil. Add the hot ethanol to the crude solid portion-wise, with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.
-
Causality: Using the minimum volume of hot solvent is crucial. Excess solvent will reduce the overall yield as more of the compound will remain dissolved in the mother liquor upon cooling.
-
-
Decolorization (Optional): If the solution is highly colored (e.g., deep yellow or brown), remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the crude compound). Re-heat the mixture to boiling for 5-10 minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. It must be added to a solution below its boiling point to prevent violent bumping.
-
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask containing a small amount of boiling solvent, a Buchner or gravity funnel, and fluted filter paper. Filter the hot solution quickly to prevent premature crystallization in the funnel. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.
-
Induce Crystallization: To the clear, hot filtrate, add deionized water dropwise while stirring until a persistent cloudiness (turbidity) is observed. This indicates the solution is now supersaturated. Then, add a few drops of hot ethanol until the solution becomes clear again.
-
Causality: This solvent-pair technique allows for precise control of saturation. The addition of the anti-solvent (water) dramatically lowers the compound's solubility, while the final drops of the "good" solvent (ethanol) ensure the solution is saturated but not yet precipitating, allowing for slow, controlled crystal growth.[4]
-
-
Crystal Formation: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any adhering mother liquor.
-
Causality: The crystals are washed with a cold solvent mixture to minimize re-dissolving the purified product while effectively removing soluble impurities.
-
-
Drying: Transfer the purified crystals to a watch glass or drying dish. Dry the product under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
Quality Control and Analysis
The purity of the recrystallized product should be validated against the crude starting material.
Table 2: Typical Analytical Comparison
| Parameter | Crude Material | Recrystallized Product | Method |
| Appearance | Yellow to brownish solid | Pale yellow, crystalline solid | Visual Inspection |
| Melting Point | Broad range (e.g., 105-112 °C) | Sharp range (e.g., 115-117 °C) | Melting Point Apparatus |
| TLC Analysis | Multiple spots | Single, distinct spot | Silica Gel, e.g., 1:1 Ethyl Acetate/Hexane |
| % Recovery | N/A | Typically 75-90% | (Mass of pure product / Mass of crude) x 100 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. Solution cooled too rapidly. 3. Supersaturation not achieved. | 1. Gently boil off some solvent to re-concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. 3. Add a "seed crystal" of pure compound, if available.[4] |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated or cooled too quickly. | 1. Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly. 2. Consider a lower-boiling point solvent system. |
| Low recovery of purified product. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. | 1. Ensure the minimum volume of hot solvent is used for dissolution. 2. Ensure all equipment for hot filtration is pre-heated. 3. Always wash crystals with ice-cold solvent. |
| Product is still colored after recrystallization. | 1. The colored impurity has similar solubility to the product. 2. Insufficient activated charcoal was used. | 1. Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step. |
References
Application Notes and Protocols for the Column Chromatography Purification of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Authored by: A Senior Application Scientist
Introduction
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a polar amino group and a strongly electron-withdrawing nitro group, presents a unique challenge for purification. The presence of both a basic amine and a polar, yet potentially interactive, nitro group necessitates a carefully optimized column chromatography method to achieve high purity. This document provides a detailed, field-proven protocol for the purification of this compound, grounded in the fundamental principles of chromatographic separation. It is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.
The primary challenge in the chromatography of this molecule on standard silica gel is the potential for the basic amino group to interact strongly with the acidic silanol groups of the stationary phase. This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[1] Furthermore, the high polarity imparted by both the amino and nitro functionalities requires a relatively polar mobile phase for elution.
This guide will detail a normal-phase chromatography approach, which is often the most effective method for compounds of moderate to high polarity.[2][3] We will address the challenge of amine-silica interaction by employing a modified eluent system.
Chromatographic Principles and Method Development
The separation of chemical compounds by column chromatography is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.[4] For polar molecules like this compound, normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase, is a suitable choice.[2][3] The components of the mixture are separated based on their relative affinities for the stationary phase; more polar compounds interact more strongly and thus elute later.
The key to a successful separation lies in the selection of an appropriate solvent system (eluent). This is typically achieved through preliminary analysis using Thin Layer Chromatography (TLC).[5][6] The ideal eluent system should provide a retention factor (Rf) for the target compound in the range of 0.2 to 0.35.[6][7] An Rf in this range generally ensures good resolution from impurities and a reasonable elution time.[5][8]
Given the presence of both an amino and a nitro group, a binary solvent system, such as a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is a good starting point.[9] To counteract the acidic nature of the silica gel and prevent tailing of the basic amino compound, the addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is highly recommended.[10]
Experimental Protocol
This protocol outlines the purification of crude this compound using flash column chromatography.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (flash chromatography grade, 40-63 µm particle size)
-
Solvents: Hexane (analytical grade), Ethyl Acetate (analytical grade), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Rotary evaporator
2. TLC Analysis for Solvent System Optimization:
Before performing the column chromatography, it is crucial to determine the optimal eluent composition using TLC.
-
Prepare several developing chambers with different ratios of Ethyl Acetate in Hexane (e.g., 20%, 30%, 40% v/v). To each of these solvent systems, add 0.5% (v/v) of triethylamine.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto the TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
The optimal solvent system is the one that gives the target compound an Rf value between 0.2 and 0.35, with good separation from any impurities.[5][7]
3. Column Preparation (Wet Slurry Method):
-
Secure a chromatography column of an appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. The amount of silica should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, settling the silica bed. Crucially, do not let the top of the silica gel run dry. [6]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
4. Sample Loading (Dry Loading Method):
For compounds that might not be very soluble in the initial eluent, dry loading is recommended to improve resolution.[3][5]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection:
-
Begin elution with the optimized solvent system (e.g., a specific ratio of ethyl acetate in hexane with 0.5% TEA).
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.[6][7]
-
Collect the eluent in fractions of appropriate size.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).
Data Presentation
Table 1: Recommended Chromatographic Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase flash chromatography of polar compounds.[2] |
| Mobile Phase | Ethyl Acetate / Hexane with 0.5% Triethylamine | Provides the necessary polarity for elution and the basic modifier prevents tailing of the amino group.[9][10] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic elution with the optimized solvent system is simpler. A step-gradient (increasing the percentage of ethyl acetate) may be necessary if impurities have very different polarities. |
| TLC Rf Target | 0.2 - 0.35 | Ensures good separation and reasonable elution time.[5][7] |
| Sample Loading | Dry Loading | Recommended for better resolution, especially if the compound has limited solubility in the eluent.[3][5] |
| Detection | UV (254 nm) | The nitrophenyl group allows for easy visualization on TLC plates under UV light. |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Trustworthiness and Self-Validation
The protocol described is designed as a self-validating system. The initial TLC analysis is a critical checkpoint to predict the outcome of the column chromatography. By targeting a specific Rf range, the user validates the chosen solvent system before committing to the larger-scale column separation. The continuous monitoring of fractions by TLC during elution provides real-time feedback, allowing for precise pooling of the pure fractions and ensuring the final product's purity. The use of a basic modifier in the eluent is a well-established technique to overcome common issues with the chromatography of amines on silica gel, thus enhancing the reliability and reproducibility of the method.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. researchgate.net [researchgate.net]
- 5. sorbtech.com [sorbtech.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scafford: Methyl 3-amino-3-(4-nitrophenyl)propanoate as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Chiral β-Amino Esters
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures with precise stereochemical control is paramount. Chiral β-amino acids and their ester derivatives represent a privileged class of building blocks due to their prevalence in a wide array of biologically active molecules, including peptides, alkaloids, and key pharmaceutical agents. Among these, Methyl 3-amino-3-(4-nitrophenyl)propanoate stands out as a particularly versatile and valuable intermediate. Its structure incorporates a chiral center, a reactive amino group, an ester functionality amenable to further modification, and a nitroaromatic ring that serves as a versatile chemical handle for a variety of transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound, complete with detailed protocols for its preparation and its application in the synthesis of pharmaceutically relevant scaffolds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| Appearance | Typically a solid |
| CAS Number | 273920-24-4 |
Note: Spectroscopic data (NMR, IR, MS) should be acquired and analyzed to confirm the identity and purity of the synthesized compound.
Synthesis of Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride
The enantiomerically pure form of the title compound is often of greatest interest in pharmaceutical synthesis. The following protocol is adapted from established methods for the esterification of the corresponding amino acid.[1]
Rationale for Experimental Choices
The use of thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid and facilitates nucleophilic attack by another molecule of methanol. The reaction is typically performed at reflux to drive it to completion. The hydrochloride salt of the product precipitates from the reaction mixture, providing a straightforward method of isolation and purification.
Experimental Workflow: Synthesis of the Building Block
Caption: Workflow for the synthesis of Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride.
Detailed Protocol
Materials:
-
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend (2S)-2-amino-3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, ensuring the temperature remains between 0 and 10 °C.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold methanol to remove any residual impurities.
-
Dry the product, Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride, under vacuum to a constant weight.
Application in the Synthesis of Pharmaceutical Scaffolds
The true value of this compound lies in its utility as a versatile starting material for more complex molecules. The amino, ester, and nitro functionalities can be selectively manipulated to generate a diverse range of pharmaceutical intermediates.
Application 1: Synthesis of a Protected Diamino Ester Intermediate
A key transformation of the 4-nitrophenyl group is its reduction to an aniline. This opens up a wealth of possibilities for further functionalization, such as in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which often feature a diamine core.[2][3][4][5]
The reduction of an aromatic nitro group can be achieved using various reagents. A common and effective method is the use of zinc powder in the presence of a proton source like ammonium chloride.[1] This method is generally high-yielding and proceeds under relatively mild conditions. Prior to reduction, the primary amino group is often protected to prevent side reactions. Acylation with acetic anhydride is a straightforward way to form the corresponding acetamide.
Caption: Two-step synthesis of a protected diamino ester intermediate.
Part A: N-Acetylation [1]
Materials:
-
Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
-
Triethylamine
-
Water
Procedure:
-
Suspend Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride (1.0 eq) in anhydrous THF.
-
Add acetic anhydride (1.5 eq) to the suspension at room temperature with stirring.
-
Cool the mixture to 5 °C and add triethylamine (2.2 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction at 20 °C for 1 hour after the addition is complete.
-
Cool the mixture back to 5 °C and add water to quench the reaction.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl (2S)-2-acetamido-3-(4-nitrophenyl)propanoate.
Part B: Nitro Reduction [1]
Materials:
-
Methyl (2S)-2-acetamido-3-(4-nitrophenyl)propanoate
-
Zinc powder
-
Ammonium chloride
-
Methanol
-
Water
Procedure:
-
Suspend Methyl (2S)-2-acetamido-3-(4-nitrophenyl)propanoate (1.0 eq) and zinc powder (5.0 eq) in methanol.
-
Cool the suspension to 10 °C and add a solution of ammonium chloride (5.0 eq) in water dropwise, keeping the temperature below 25 °C.
-
Stir the reaction at 25 °C until completion (monitored by TLC).
-
Filter the suspension to remove the zinc salts and rinse the filter cake with methanol and water.
-
Concentrate the filtrate to remove methanol and extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield Methyl (2S)-3-(4-aminophenyl)-2-acetamidopropanoate.
Application 2: Synthesis of a β-Lactam Precursor
β-Lactam antibiotics are a cornerstone of antibacterial therapy. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam ring.[6][7] this compound can be readily converted into a key imine component for this reaction.
The synthesis of the imine (Schiff base) is a straightforward condensation reaction between the primary amine of our building block and an aldehyde, typically with removal of water. The subsequent Staudinger cycloaddition with a ketene (generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine) forms the four-membered β-lactam ring. The stereochemical outcome of the cycloaddition can often be controlled by the reaction conditions and the nature of the substituents.
Caption: General scheme for the synthesis of a β-lactam from this compound.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
An appropriate acyl chloride (e.g., acetyl chloride)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (optional, for imine formation)
Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM. Add activated molecular sieves and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter off the molecular sieves.
-
Staudinger Cycloaddition: To the solution of the imine, add triethylamine (1.5 eq). Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its readily available functionalities allow for a diverse range of chemical transformations, providing access to important pharmaceutical scaffolds such as protected diamines and β-lactams. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutic agents. The strategic use of such well-defined chiral intermediates is essential for the efficient and stereocontrolled synthesis of complex drug candidates.
References
- 1. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Use of Protecting Groups for Methyl 3-amino-3-(4-nitrophenyl)propanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Controlled Reactivity in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the ability to selectively modify a single functional group in the presence of others is paramount.[1] This necessity has given rise to the strategic use of protecting groups, which act as temporary masks for reactive moieties, preventing unwanted side reactions.[2] The judicious application and subsequent removal of these groups are critical for achieving high yields and purity in the synthesis of complex molecules like active pharmaceutical ingredients (APIs).[3]
This guide provides a detailed technical overview and actionable protocols for the protection of the amine functionality in "Methyl 3-amino-3-(4-nitrophenyl)propanoate," a versatile building block in medicinal chemistry.[4] The presence of a primary amine, a methyl ester, and a nitro-aromatic ring within the same molecule presents a classic scenario where protecting group chemistry is essential for controlled downstream transformations. We will explore the application of three widely-used, orthogonal amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Substrate Analysis: this compound
This compound is a β-amino ester derivative.[4] Its structure incorporates:
-
A Primary Amino Group (-NH₂): A nucleophilic and basic center, prone to reactions with electrophiles such as acyl chlorides and alkyl halides.
-
A Methyl Ester (-COOCH₃): Susceptible to hydrolysis under both acidic and basic conditions.
-
A Nitro Group (-NO₂): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can be reduced under certain hydrogenolysis conditions.
The challenge in manipulating this molecule lies in performing reactions at one site without affecting the others. For instance, any reaction requiring strong basic conditions could lead to the hydrolysis of the methyl ester. Similarly, reactions involving certain reducing agents could unintentionally convert the nitro group to an amine. Therefore, protecting the primary amine is a crucial first step for many synthetic routes involving this compound.
Core Principles of Protecting Group Selection
An ideal protecting group strategy is governed by the principle of orthogonality .[5] This means that the protecting groups on different functional groups can be removed selectively under distinct reaction conditions.[6] For the target molecule, the chosen amine protecting group should be removable under conditions that leave the methyl ester and the nitro group intact.
The three protecting groups detailed below—Boc, Cbz, and Fmoc—are carbamates that effectively suppress the nucleophilicity and basicity of the amine.[3][7] They are orthogonal to each other, providing significant flexibility in synthetic design.[8][9]
Section 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, valued for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[10][11]
Mechanism of Boc Protection
The protection reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically used to deprotonate the resulting ammonium species, yielding the protected carbamate.[11]
Experimental Protocol: Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of NaHCO₃ (2.0 eq).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If DCM is used as the solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. If THF is used, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like methanol or ethyl acetate.[12][13] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[13][14]
Caution: The liberated tert-butyl cation can alkylate nucleophilic sites on the substrate. The use of scavengers like anisole or thioanisole can mitigate this side reaction.[12][14]
Workflow for Boc Protection and Deprotection
Caption: Boc Protection and Deprotection Workflow.
Section 2: Benzyloxycarbonyl (Cbz or Z) Protection
Introduced by Bergmann and Zervas, the Cbz group was pivotal in the advancement of peptide synthesis.[8] It is stable under a variety of conditions but is uniquely susceptible to removal by catalytic hydrogenolysis, a mild reduction method.[15]
Mechanism of Cbz Protection
The amine is typically acylated using benzyl chloroformate (Cbz-Cl) in the presence of a base (like sodium carbonate or an organic base) to neutralize the HCl byproduct.[7][8] The reaction is a nucleophilic acyl substitution.
Experimental Protocol: Cbz Protection
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Dioxane/Water or Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino ester (1.0 eq) in a mixture of dioxane and water or in DCM.
-
Cool the solution in an ice bath.
-
Add sodium carbonate (2.5 eq) as an aqueous solution or pyridine (1.2 eq) dropwise.
-
Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[15]
-
For the aqueous work-up, wash the mixture with diethyl ether. Then, carefully acidify the aqueous layer with 1 M HCl to pH 2 and extract the product with ethyl acetate.[15]
-
For the non-aqueous work-up, wash the DCM layer with water and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by recrystallization or column chromatography as needed.
Deprotection of the Cbz Group
The most common method for Cbz deprotection is catalytic hydrogenolysis.[8] This involves stirring the protected compound with a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[16] This method is generally mild, but it's important to note that the nitro group on the substrate is also susceptible to reduction under these conditions. Alternative, non-reductive deprotection can be achieved using strong acids like HBr in acetic acid, though this may affect the methyl ester.[17][18]
Workflow for Cbz Protection and Deprotection
Caption: Cbz Protection and Deprotection Workflow.
Section 3: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[9][19] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[20]
Mechanism of Fmoc Protection
Fmoc protection is typically achieved by reacting the amine with Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions (e.g., NaHCO₃ in aqueous dioxane or pyridine in DCM).[9][20]
Experimental Protocol: Fmoc Protection
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino ester (1.0 eq) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution or in acetonitrile.
-
Add Fmoc-Cl or Fmoc-OSu (1.05 eq) to the solution.
-
Stir vigorously at room temperature for 1-3 hours. Monitor by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Deprotection of the Fmoc Group
The Fmoc group is removed via a β-elimination mechanism triggered by a mild base, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[21][22] This reaction is fast and clean, yielding the free amine and a dibenzofulvene-piperidine adduct, which is easily washed away.[23][] These conditions are mild enough not to affect the methyl ester or the nitro group.
Workflow for Fmoc Protection and Deprotection
Caption: Fmoc Protection and Deprotection Workflow.
Comparative Data Summary
The choice of protecting group is dictated by the planned synthetic route and the stability of other functional groups present in the molecule. The following table provides a comparative summary to aid in this critical decision-making process.
| Protecting Group | Protection Reagent | Protection Conditions | Deprotection Conditions | Orthogonality & Key Considerations |
| Boc (tert-butoxycarbonyl) | Boc₂O | Mildly basic (TEA, NaHCO₃), rt | Acidic (TFA, HCl)[12] | Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz.[] Potential for t-butylation of nucleophiles during deprotection.[14] |
| Cbz (benzyloxycarbonyl) | Cbz-Cl | Basic (Na₂CO₃, Pyridine), 0°C to rt | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)[18] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[8] Deprotection via hydrogenolysis will also reduce the nitro group. |
| Fmoc (9-fluorenyl- methoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mildly basic (NaHCO₃), rt | Basic (20% Piperidine in DMF)[19] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[9] Ideal for syntheses requiring mild, non-acidic deprotection. |
Conclusion and Future Directions
The protection of the amino group in this compound is a critical enabling step for its use in complex molecular synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the principles of orthogonality, considering the reaction conditions of subsequent synthetic steps.[5][26] The protocols provided herein offer robust and well-established methods for the application and removal of these essential tools in synthetic chemistry. As drug development continues to demand the synthesis of increasingly complex molecules, a deep understanding of protecting group strategies will remain an indispensable skill for researchers and scientists in the field.[27]
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. labinsights.nl [labinsights.nl]
- 3. gasesgrit.com [gasesgrit.com]
- 4. Buy this compound | 273920-24-4 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. genscript.com [genscript.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. genscript.com [genscript.com]
- 22. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 23. fiveable.me [fiveable.me]
- 26. researchgate.net [researchgate.net]
- 27. jocpr.com [jocpr.com]
Application Notes & Protocols: Methyl 3-amino-3-(4-nitrophenyl)propanoate as a Strategic Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds represent a cornerstone, forming the structural core of a vast majority of pharmaceuticals.[1][2] Their diverse structures and ability to engage with biological targets make them privileged scaffolds in the development of novel therapeutic agents.[3] Within this context, the selection of versatile and strategically functionalized starting materials is paramount to the efficient synthesis of compound libraries. Methyl 3-amino-3-(4-nitrophenyl)propanoate is one such precursor, offering a unique combination of reactive sites that enable entry into diverse and pharmacologically significant heterocyclic systems.[4][5]
This β-amino ester possesses three key points of functionality:
-
A nucleophilic secondary amino group , poised for participation in cyclization and condensation reactions.
-
A modifiable methyl ester group, which can be hydrolyzed, amidated, or otherwise transformed.
-
An electron-withdrawing nitrophenyl moiety , which not only influences the reactivity of the molecule but can also be readily reduced to an aniline, unlocking a secondary reactive site for further annulation reactions.[6]
These application notes provide detailed protocols and the underlying chemical rationale for utilizing this compound as a precursor for the synthesis of two important classes of heterocycles: Dihydropyrimidinones (DHPMs) and 1,5-Benzodiazepines .
Workflow Overview: From Precursor to Privileged Scaffolds
The following diagram illustrates the strategic pathways discussed in this guide, starting from the central precursor to yield distinct heterocyclic cores.
Caption: Strategic pathways for heterocyclic synthesis.
Part 1: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds
Dihydropyrimidinones are a class of heterocycles renowned for their wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[7] The most prominent route to their synthesis is the Biginelli reaction, a one-pot, three-component condensation.[8][9] By employing this compound, a Biginelli-like reaction can be performed to generate highly functionalized DHPMs.
Reaction Principle & Mechanism
In this modified approach, the β-amino ester serves as a key intermediate. The reaction proceeds through the initial condensation of an aldehyde and urea (or thiourea), followed by the addition of a β-dicarbonyl compound. The β-amino ester provides a structural equivalent to the enamine intermediate typically formed in situ, facilitating cyclization and dehydration to yield the final DHPM product. This multicomponent strategy is highly valued for its efficiency and atom economy.[8][9]
Caption: Workflow for Biginelli-like DHPM synthesis.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol describes a representative synthesis using 4-nitrobenzaldehyde (which can be conceptually replaced by our precursor's aryl group), ethyl acetoacetate, and urea. The logic extends directly to using the β-amino ester as the core component.
-
Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (e.g., 4-nitrobenzaldehyde, 10 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol), and urea (12 mmol).
-
Causality: A slight excess of urea is used to drive the reaction equilibrium towards the product.
-
-
Solvent and Catalyst Addition : Add absolute ethanol (30 mL) as the solvent. To this suspension, add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 1 mmol) or a few drops of concentrated HCl.
-
Causality: The acid catalyst is crucial for protonating the aldehyde carbonyl, activating it for nucleophilic attack and facilitating the subsequent dehydration steps in the cyclization process.[9] Ethanol is a common solvent that effectively dissolves the reactants at elevated temperatures.
-
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Product Isolation : Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Causality: The DHPM product is often poorly soluble in cold ethanol, allowing for simple isolation by filtration.
-
-
Purification : Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Drying and Characterization : Dry the purified solid in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Representative Biginelli Reaction
| Component | Molar Eq. | Example Reactant | Purpose |
| Aldehyde | 1.0 | 4-Nitrobenzaldehyde | Provides the C4 and aryl substituent of the DHPM ring. |
| β-Dicarbonyl | 1.0 | Ethyl Acetoacetate | Forms the C5 and C6 backbone of the heterocycle. |
| Urea Source | 1.2 | Urea or Thiourea | Provides N1, C2, and N3 atoms of the ring.[7] |
| Catalyst | 0.1 | p-Toluenesulfonic Acid | Catalyzes the condensation and cyclization steps. |
| Solvent | - | Ethanol | Reaction medium. |
| Typical Yield | 70-90% |
Part 2: Synthesis of 1,5-Benzodiazepine Scaffolds
The 1,5-benzodiazepine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anxiolytic, anticonvulsant, and anti-HIV properties.[10][11] A powerful synthetic strategy involves the condensation of an o-phenylenediamine with a β-keto ester or an α,β-unsaturated carbonyl compound.[10]
Our precursor, this compound, is ingeniously suited for this synthesis. The process involves two key transformations:
-
Reduction of the Nitro Group : The nitro group is selectively reduced to a primary amine, transforming the molecule into Methyl 3-amino-3-(4-aminophenyl)propanoate, an ortho-substituted aniline derivative.
-
Intramolecular Cyclization : The newly formed aniline amine attacks the ester carbonyl, leading to an intramolecular cyclization and formation of the seven-membered diazepine ring.
Caption: Two-step synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of 4-(4-Aminophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Step A: Reduction of the Nitro Group
-
Setup : To a 250 mL round-bottom flask, add this compound (10 mmol) and dissolve it in ethanol (100 mL).
-
Reagent Addition : Add stannous chloride dihydrate (SnCl₂·2H₂O, 50 mmol) to the solution in portions.
-
Causality: Stannous chloride is a classical and effective reagent for the reduction of aryl nitro groups to anilines in an acidic medium, which is generated in situ. A large excess is required as it is a multi-electron process.
-
-
Reaction : Reflux the mixture for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up : After cooling, concentrate the mixture under reduced pressure. Add a saturated solution of sodium bicarbonate (NaHCO₃) carefully until the solution is alkaline (pH ~8-9) to neutralize the acid and precipitate tin salts.
-
Extraction : Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude diamine intermediate, Methyl 3-amino-3-(4-aminophenyl)propanoate. This intermediate is often used directly in the next step without extensive purification.
Step B: Intramolecular Cyclization
-
Setup : Dissolve the crude diamine intermediate from Step A in a suitable high-boiling solvent like xylene or toluene (50 mL) in a flask fitted with a Dean-Stark apparatus.
-
Catalyst : Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Causality: The acid catalyst protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aniline amine. The Dean-Stark trap helps to remove methanol formed during the cyclization, driving the reaction to completion.
-
-
Reaction : Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by observing the collection of methanol in the Dean-Stark trap and by TLC.
-
Isolation and Purification : Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,5-benzodiazepin-2-one derivative.
Data Summary: Reductive Cyclization for Benzodiazepines
| Step | Key Reagent | Purpose | Conditions | Typical Yield (Overall) |
| A: Reduction | SnCl₂·2H₂O | Reduction of -NO₂ to -NH₂ | Reflux in Ethanol | - |
| B: Cyclization | p-TSA (catalyst) | Intramolecular amidation | Reflux in Toluene | 60-75% |
Conclusion
This compound stands out as a highly effective and versatile precursor in heterocyclic synthesis. Its pre-installed functionalities allow for direct entry into complex scaffolds like dihydropyrimidinones through multicomponent reactions and provide a latent amino group for post-transformation cyclizations to form benzodiazepines. The protocols detailed herein demonstrate the strategic advantage of this building block, enabling researchers and drug development professionals to efficiently access privileged heterocyclic cores with significant therapeutic potential.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 273920-24-4 [smolecule.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3,4-dihydropyrimidinones using nano γ-Al2O3/BF3/Fe3O4 as an efficient magnetic nanocatalyst under solvent-free conditions [jns.kashanu.ac.ir]
- 8. eurekaselect.com [eurekaselect.com]
- 9. arts.units.it [arts.units.it]
- 10. mdpi.com [mdpi.com]
- 11. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride, a key intermediate in pharmaceutical development. The protocol herein is designed for scalability, focusing on a robust three-component reaction strategy. Detailed procedural steps, mechanistic insights, safety considerations, and analytical characterization are presented to ensure reproducibility and high product quality.
Introduction: Significance of β-Amino Esters
β-amino esters are crucial structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their presence in natural products and synthetic drugs underscores their importance as versatile building blocks. Specifically, this compound serves as a valuable precursor for the synthesis of more complex molecules, including but not limited to, peptide mimics and heterocyclic compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic transformations and biological assays.
Synthetic Strategy: A Three-Component Approach
For the large-scale synthesis of the target molecule, a one-pot, three-component Mannich-type reaction is the chosen strategy. This approach is advantageous for industrial applications due to its atom economy, operational simplicity, and the use of readily available starting materials. The core transformation involves the condensation of 4-nitrobenzaldehyde, methyl acetate, and a source of ammonia.
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine from 4-nitrobenzaldehyde and ammonia. Concurrently, a base facilitates the deprotonation of methyl acetate to generate an enolate. The nucleophilic enolate then attacks the electrophilic imine, forming the carbon-carbon bond and establishing the β-amino ester backbone. The acidic work-up protonates the amino group, yielding the stable hydrochloride salt. This mechanistic pathway is well-established in organic synthesis for the formation of β-amino carbonyl compounds.[1][2][3]
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale that is readily adaptable to larger-scale production.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzaldehyde | 151.12 | 151.1 g | 1.0 |
| Methyl Acetate | 74.08 | 222.2 g (239 mL) | 3.0 |
| Ammonium Acetate | 77.08 | 115.6 g | 1.5 |
| Methanol | 32.04 | 1 L | - |
| Diethyl Ether | 74.12 | 2 L | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-nitrobenzaldehyde (151.1 g, 1.0 mol) and methanol (1 L).
-
Addition of Reagents: While stirring, add ammonium acetate (115.6 g, 1.5 mol).
-
Initiation of Reaction: To the resulting suspension, add methyl acetate (222.2 g, 3.0 mol) dropwise over 30 minutes.
-
Reaction Progression: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted ammonium acetate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in diethyl ether (1 L) and wash with saturated sodium bicarbonate solution (2 x 250 mL) followed by brine (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Formation of Hydrochloride Salt and Crystallization:
-
Cool the ethereal solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a calculated amount of concentrated hydrochloric acid dropwise with vigorous stirring, until precipitation is complete.
-
Collect the white precipitate by vacuum filtration and wash with cold diethyl ether (2 x 200 mL).
-
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Process Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important β-amino acid ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its synthesis, most commonly achieved through the Fischer esterification of 3-amino-3-(4-nitrophenyl)propanoic acid, can be accompanied by the formation of several impurities. Understanding the origin of these impurities and the strategies to mitigate their formation is crucial for obtaining a pure product. This guide will delve into the common pitfalls of this synthesis and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification.[1][2][3][4] This reaction involves treating the parent carboxylic acid, 3-amino-3-(4-nitrophenyl)propanoic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4] The reaction is typically performed under reflux to drive the equilibrium towards the ester product.[4][5]
Q2: Why is it important to use an excess of methanol in the Fischer esterification?
A2: Fischer esterification is a reversible reaction.[3][5] According to Le Châtelier's principle, using a large excess of one of the reactants, in this case, methanol, shifts the equilibrium towards the formation of the product ester and water.[6] Often, methanol is used as the solvent for the reaction to ensure it is present in a large excess.[4]
Q3: Can I use thionyl chloride (SOCl₂) to synthesize the methyl ester? What are the potential complications?
A3: Yes, thionyl chloride can be used to convert the carboxylic acid to an acid chloride, which then readily reacts with methanol to form the ester.[1][7] However, this method introduces potential complications due to the presence of the amino group. Thionyl chloride can react with the primary amine to form N-sulfinylamines or other side products.[8][9] If this method is chosen, careful control of the reaction conditions, such as temperature and order of addition, is critical.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: My final product is a sticky solid or oil that is difficult to purify, and the NMR spectrum shows multiple sets of peaks.
Possible Cause: This is a classic sign of oligomerization. β-amino acids are known to undergo intermolecular condensation to form dimers, trimers, and larger oligomers, especially under the acidic and heated conditions of Fischer esterification.[10][11][12]
Troubleshooting Protocol:
-
Reaction Temperature and Time:
-
Causality: Higher temperatures and prolonged reaction times provide more energy and opportunity for the amino group of one molecule to attack the activated carboxyl group of another, leading to amide bond formation and oligomerization.
-
Recommendation: Monitor the reaction closely by Thin Layer Chromatography (TLC). Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction promptly.
-
-
Purification Strategy: Flash Column Chromatography
-
Rationale: The desired methyl ester is significantly less polar than the unreacted amino acid and the resulting oligomers (which have free carboxylic acid and/or amino groups). This difference in polarity allows for effective separation by silica gel chromatography.
-
Detailed Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar solvent system, such as 100% dichloromethane (DCM), and gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 5% methanol in DCM).
-
Monitoring: Monitor the fractions by TLC, staining with ninhydrin (to visualize the primary amine of the product) and potassium permanganate or examining under UV light. The desired product should have a higher Rf value than the oligomers and the starting amino acid.
-
-
Diagram: Impurity Formation Pathway
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. webqc.org [webqc.org]
- 11. 4-Nitrobenzaldehyde | 555-16-8 [amp.chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires both a deep understanding of reaction mechanisms and practical, field-proven insights. This guide is designed to move beyond simple protocols, offering a comprehensive resource for troubleshooting the common side reactions and challenges encountered during the preparation of this key β-amino ester intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound, and what is its core mechanism?
The most prevalent method for synthesizing this compound is a one-pot, three-component Mannich-type reaction.[1][2] This reaction involves the condensation of 4-nitrobenzaldehyde, an amine source (typically ammonia or an ammonium salt like ammonium chloride), and an active methylene compound, which in this case is derived from methyl acrylate.
Core Mechanism: The reaction proceeds through two key stages:
-
Iminium Ion Formation: 4-nitrobenzaldehyde reacts with the amine source to form an electrophilic iminium ion, often facilitated by an acid or base catalyst. This is the rate-determining step in many cases.
-
Nucleophilic Attack: Methyl acrylate, under the reaction conditions, forms a nucleophilic enolate (or its equivalent). This enolate then attacks the iminium ion, forming the carbon-carbon bond and yielding the final β-amino ester product after workup.[3]
The efficiency of this pathway is favored for its atom economy and procedural simplicity. However, the concurrent presence of a strong electrophile (iminium ion), a potent nucleophile (enolate), and a polymerizable monomer (methyl acrylate) creates a landscape ripe for side reactions.
Caption: Figure 1: Core Reaction Pathway
Troubleshooting Guide: Common Side Reactions & Impurities
This section directly addresses the most common issues encountered during synthesis. Organic impurities are frequently observed in multi-step syntheses, arising from unreacted starting materials, byproducts, or degradation.[4]
| Problem/Observation | Potential Side Reaction & Cause | Proposed Solution & Scientific Rationale |
| Low Yield & Viscous/Solid Polymer in Flask | Anionic Polymerization of Methyl Acrylate: Methyl acrylate is a Michael acceptor and can readily self-polymerize, especially in the presence of strong bases or nucleophiles. This depletes a key reagent. | 1. Controlled Reagent Addition: Add methyl acrylate slowly (e.g., via syringe pump) to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired 1,4-addition over polymerization. 2. Temperature Management: Run the reaction at the lowest effective temperature. Polymerization often has a higher activation energy than the desired reaction. 3. Catalyst Choice: Avoid overly strong, non-nucleophilic bases. Consider using a weaker base or a Lewis acid catalyst to activate the imine without initiating polymerization. |
| TLC/LC-MS Shows Two Spots/Peaks Corresponding to 4-Nitrobenzoic Acid & 4-Nitrobenzyl Alcohol | Cannizzaro Reaction: In the presence of a strong base, 4-nitrobenzaldehyde (which lacks α-hydrogens) can undergo disproportionation into its corresponding acid and alcohol. | 1. Avoid Stoichiometric Strong Base: Do not use strong bases like NaOH or KOH in stoichiometric amounts. 2. Use an Ammonium Salt: Employing NH4Cl instead of aqueous ammonia provides the amine source in a weakly acidic form, preventing the high pH required for the Cannizzaro reaction. 3. pH Control: If a base is necessary, use a weaker, non-hydroxide base like triethylamine (Et3N) or DBU, and use it in catalytic amounts. |
| Mass Spec Identifies an Impurity with M+114 Da Higher than the Product | Double Michael Addition (Bis-Alkylation): The primary amine product is nucleophilic and can react with a second molecule of methyl acrylate. This is particularly problematic if ammonia is used as the amine source. | 1. Adjust Stoichiometry: Use a slight excess of the aldehyde and amine source relative to methyl acrylate. This ensures the acrylate is consumed before it can react with the product. 2. Protect the Amine: For more complex syntheses, a protected amine source (e.g., a carbamate that can be deprotected later) could be used, though this adds steps. For this specific synthesis, stoichiometric control is the preferred method. |
| Product is Contaminated with Unreacted 4-Nitrobenzaldehyde | Inefficient Imine Formation: The initial condensation to form the iminium ion is slow or incomplete. This can be due to the presence of excess water or insufficient catalysis. | 1. Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction to sequester water formed during imine formation, driving the equilibrium forward. 2. Acid Catalysis: A catalytic amount of a protic acid (like acetic acid) or a Lewis acid can accelerate imine formation. |
| Product Degrades During Purification (e.g., on Silica Gel) | Hydrolysis or Retro-Mannich Reaction: The β-amino ester can be unstable. The ester can hydrolyze under acidic or basic conditions.[4] On silica gel (which is acidic), a retro-Mannich reaction can occur, breaking the product back down into its precursors. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of triethylamine (~0.5-1% v/v) in the eluent and evaporate the solvent before packing the column. This neutralizes acidic sites. 2. Alternative Purification: Consider crystallization as a non-chromatographic purification method if applicable. 3. Careful Workup: Ensure the aqueous workup is performed under neutral or slightly basic conditions and that the organic extracts are thoroughly dried before solvent evaporation. |
Advanced FAQs & Protocols
Q2: My reaction is sluggish and gives a complex mixture. How can I design a more robust protocol?
A robust protocol focuses on controlling the key variables identified in the troubleshooting guide. Here is a baseline, self-validating protocol designed to minimize common side reactions.
Detailed Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Ammonium Acetate (NH4OAc) (1.5 eq)
-
Methyl Acrylate (1.1 eq)
-
Methanol (Solvent, ~0.5 M concentration)
-
Activated Molecular Sieves (4Å, 10% w/w of aldehyde)
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrobenzaldehyde, ammonium acetate, and activated molecular sieves.
-
Solvent Addition: Add methanol and stir the suspension at room temperature for 15 minutes. The use of ammonium acetate provides both the ammonia source and a mild acidic catalyst (acetic acid) in situ, promoting imine formation while suppressing the Cannizzaro reaction.
-
Reagent Addition: Slowly add methyl acrylate to the stirring suspension over 30 minutes using a syringe. Causality: This controlled addition is critical to prevent polymerization.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction to room temperature and filter off the molecular sieves, washing with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution (to remove any acidic byproducts) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on neutralized silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Q3: How do I build a logical troubleshooting workflow when my synthesis fails?
A systematic approach is key. When a reaction yields an unexpected result, follow a logical diagnostic path to identify the root cause.
Caption: Figure 2: Diagnostic Workflow for Synthesis Issues
References
Optimization of reaction conditions for "Methyl 3-amino-3-(4-nitrophenyl)propanoate" synthesis
Technical Support Center: Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable β-amino ester intermediate. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.
Overview of a Common Synthetic Pathway: The Aza-Michael Addition
The synthesis of β-amino esters like this compound is frequently achieved via a conjugate addition, specifically the Aza-Michael reaction.[1] This pathway involves the addition of an amine nucleophile to an α,β-unsaturated ester. For our target molecule, a common and efficient approach is the reaction between 4-nitrobenzaldehyde, malonic acid, and a source of ammonia, followed by esterification. This sequence, often involving a Knoevenagel condensation followed by the Michael addition and decarboxylation, provides a direct route to the β-amino acid, which is then esterified.
Below is a conceptual workflow for this synthetic approach.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound hydrochloride, adapted from established methods for β-amino acid and ester synthesis.[2]
Part A: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic Acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzaldehyde (10.0 g, 66.2 mmol), malonic acid (7.6 g, 73.0 mmol), and ammonium acetate (10.2 g, 132.4 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane with 1% acetic acid). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the resulting solid under vacuum to yield 3-amino-3-(4-nitrophenyl)propanoic acid. The crude product is often of sufficient purity for the next step.
Part B: Synthesis of this compound Hydrochloride[2][3]
-
Setup: Suspend the dried 3-amino-3-(4-nitrophenyl)propanoic acid (10.0 g, 47.6 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (5.2 mL, 71.4 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10°C.[2] Causality: This in-situ generation of HCl gas in methanol creates the acidic conditions required for esterification and forms the hydrochloride salt of the amine, which improves solubility and prevents side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours. The suspension should become a clear solution.
-
Isolation: Cool the solution to room temperature and then concentrate it under reduced pressure to about one-third of its original volume.
-
Precipitation: Add 100 mL of diethyl ether to the concentrated solution to precipitate the product.
-
Purification: Collect the white solid by vacuum filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum to yield this compound hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is ammonium acetate used in the first step? Ammonium acetate serves a dual purpose. It acts as the source of ammonia for the Aza-Michael addition and also functions as a basic catalyst to promote the initial Knoevenagel condensation between 4-nitrobenzaldehyde and malonic acid.
Q2: Can I use a different alcohol for the esterification? Yes, other alcohols like ethanol or propanol can be used to synthesize the corresponding ethyl or propyl esters. However, reaction times and temperatures may need to be adjusted. For the methyl ester, methanol is the most direct reagent.[4]
Q3: Is it necessary to protect the amino group during esterification? In this specific protocol, protection is not required. The use of thionyl chloride in methanol generates an acidic medium which protonates the amino group to form the ammonium salt. This effectively "protects" it from participating in unwanted side reactions, such as amide formation.[4]
Q4: What is the purpose of converting the final product to its hydrochloride salt? The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base form.[3] The free base is an oil or low-melting solid and can be less stable over time. If the free base is required, it can be generated by neutralizing the hydrochloride salt with a mild base (e.g., sodium bicarbonate solution) and extracting it into an organic solvent.
Q5: What are the expected spectral characteristics of the final product? For this compound, you should expect to see characteristic peaks in ¹H NMR for the aromatic protons (two doublets in the nitro-aromatic region), a methoxy singlet (~3.7 ppm), and signals for the CH and CH₂ protons of the propanoate backbone. The presence of the nitro group can be confirmed by IR spectroscopy (strong absorbances around 1520 cm⁻¹ and 1340 cm⁻¹).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: A troubleshooting workflow for common synthesis issues.
Q: My yield in Part A is very low and the reaction seems stalled. A: This often points to issues with the Knoevenagel condensation.
-
Causality & Solution: The reaction is sensitive to water, which can be introduced by hygroscopic reagents like ammonium acetate. Ensure you are using fresh, dry reagents and solvents. You can also try increasing the amount of ammonium acetate slightly (e.g., to 2.5 equivalents) to shift the equilibrium. If the issue persists, consider a different solvent system, such as toluene with a Dean-Stark trap to remove water azeotropically.
Q: During the esterification (Part B), the solution turned dark brown/black. A: Significant color change often indicates decomposition.
-
Causality & Solution: Thionyl chloride is a highly reactive and corrosive reagent. Adding it too quickly to methanol can cause a violent exotherm, leading to the degradation of the starting material. The 4-nitrophenyl group makes the benzylic position susceptible to side reactions under harsh conditions. Always perform the addition at 0°C and ensure the rate is slow enough to maintain temperature control.[2]
Q: My final product is an oil or sticky solid, not a crystalline powder. A: This suggests the presence of impurities or that you have isolated the free base instead of the hydrochloride salt.
-
Causality & Solution: The free base of this compound can be oily. Ensure the esterification workup is entirely anhydrous until the precipitation step with diethyl ether. If you suspect you have the free base, dissolve the oil in a minimal amount of methanol, cool it in an ice bath, and bubble dry HCl gas through it, or add a solution of HCl in ether, to precipitate the clean hydrochloride salt.[3]
Q: My NMR spectrum shows more than one set of aromatic signals. A: This could indicate the presence of regioisomers if a substituted starting material was used, or, more commonly, unreacted starting material or a side product.
-
Causality & Solution: Compare the aromatic signals to those of 4-nitrobenzaldehyde. If starting material is present, the reaction did not go to completion. Another possibility is the formation of a bis-adduct where a second molecule of the unsaturated intermediate has reacted with the amino group of the product. This is less likely under these conditions but can be checked by mass spectrometry. To resolve this, purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) may be necessary before converting to the HCl salt.
Optimization of Reaction Conditions
The following table summarizes key parameters and their typical impact on the reaction outcome.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature (Part A) | < 70°C | Slow or incomplete reaction | Insufficient energy to overcome the activation barrier for condensation. |
| 78-80°C (Reflux) | Optimal yield and reaction rate | Provides sufficient thermal energy without significant decomposition. | |
| > 90°C | Increased side products | Higher temperatures can promote polymerization and other side reactions.[5] | |
| Catalyst (Part B) | SOCl₂ | High yield, clean conversion | Efficiently generates acidic conditions for esterification.[2] |
| Conc. H₂SO₄ | Good yield, potential for charring | A strong dehydrating acid, but can cause decomposition if not carefully controlled. | |
| Solvent (Part A) | Ethanol | Good solubility for reactants, easy removal | Standard solvent choice, works well for this transformation. |
| Toluene | Higher reflux temp, water removal | Useful if reaction is sluggish due to water, requires a Dean-Stark trap. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 3. This compound hydrochloride | C10H13ClN2O4 | CID 69804742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 273920-24-4 [smolecule.com]
- 5. resolvemass.ca [resolvemass.ca]
Handling and storage of "Methyl 3-amino-3-(4-nitrophenyl)propanoate" to prevent degradation
Technical Support Center: Methyl 3-amino-3-(4-nitrophenyl)propanoate
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound (CAS No. 273920-24-4). This resource is designed for our valued partners in research and drug development. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven advice on the handling and storage of this specific β-amino acid derivative to prevent degradation and ensure optimal performance. We will explore the causality behind our recommendations, moving beyond simple instructions to empower you with a deeper understanding of the molecule's behavior.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum stability, the solid compound should be stored at 2-8°C in a desiccator.[1] The container must be tightly sealed to prevent moisture ingress.[2][3] For extended periods (months to years), storage at -20°C is recommended. The key is to minimize exposure to the three primary degradation catalysts: moisture, light, and atmospheric oxygen.
Q2: Is this compound particularly sensitive to light or air?
Yes. The presence of the 4-nitrophenyl group makes the compound susceptible to photochemical reactions, which can lead to the formation of colored impurities. The amino group is also prone to oxidation, especially when exposed to air over time. Therefore, it is critical to store the compound protected from light (e.g., in an amber vial) and preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Q3: Can I prepare a stock solution for long-term storage? What solvent should I use?
While storing the compound as a dry solid is always best, we understand the need for stock solutions. If you must store it in solution, choose a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare the solution, aliquot it into single-use volumes in tightly sealed vials (with inert gas overlay if possible), and store it at -80°C .
Causality: The methyl ester functionality is susceptible to hydrolysis, a reaction catalyzed by water, acids, or bases.[4] Storing in protic solvents (like methanol or ethanol) or aqueous buffers at room temperature will lead to rapid degradation into the corresponding carboxylic acid. Even in aprotic solvents, trace amounts of water can initiate hydrolysis over time, a process that is significantly slowed at -80°C.
Q4: What are the immediate visual signs of compound degradation?
The pure compound should be a pale yellow or off-white solid. The most common sign of degradation is a noticeable color change, often darkening to a yellow-orange or brown hue. This typically indicates oxidation of the amino group or other complex degradation pathways. If you observe a significant color change, the integrity of the compound should be verified analytically before use.
Troubleshooting Guide
Q1: My experimental results are inconsistent or failing. How can I confirm if my compound has degraded?
This is a critical troubleshooting step. Before questioning your entire experimental setup, you must validate your starting material.
-
Self-Validation Protocol:
-
Thin-Layer Chromatography (TLC): This is a rapid, first-pass check. Dissolve a small amount of your compound and spot it on a TLC plate alongside a freshly opened reference sample if available. A single, sharp spot indicates high purity. The appearance of new spots, smearing, or a spot at the baseline suggests the presence of impurities or the hydrolyzed carboxylic acid, respectively.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. An LC-MS analysis will provide a precise purity percentage and identify the mass of any contaminants. The expected molecular weight of the parent compound is approximately 224.21 g/mol .[4] Look for a peak corresponding to the hydrolyzed acid (molecular weight ~210.18 g/mol ).
-
¹H NMR Spectroscopy: Compare the NMR spectrum of your sample to the reference spectrum provided by the manufacturer or found in the literature.[4] Degradation will introduce new peaks or cause shifts in existing ones. Pay close attention to the methyl ester singlet (around 3.6-3.8 ppm) and the aromatic protons.[4]
-
Q2: I left the main container on the bench for a few hours. Is it compromised?
A single, brief exposure is unlikely to cause significant degradation, but it is poor practice. The product is chemically stable under standard ambient conditions for short periods. However, repeated exposures to atmospheric moisture and light will have a cumulative effect. After any use, immediately flush the container with a dry, inert gas (like argon), seal it tightly, and return it to its recommended cold, dark, and dry storage condition.
Q3: My stock solution in DMSO appears cloudy/has a precipitate after being stored at -20°C. What happened?
This is likely the compound crashing out of solution as DMSO freezes at +18.5°C. While this is not chemical degradation, it can lead to inaccurate concentrations when you try to pipette from the partially frozen stock. We recommend storing DMSO stocks at 4°C for short-term use (days) or at room temperature if used quickly, always protected from light. For long-term storage, flash-freezing aliquots in liquid nitrogen before transferring to a -80°C freezer can sometimes help, but aliquoting smaller, single-use volumes that can be brought to room temperature entirely before use is the most robust method.
Experimental Protocols
Protocol 1: Receipt and Initial Inspection
-
Upon receiving the shipment, immediately inspect the container for an intact seal.
-
Note the physical appearance of the compound. It should be a uniform, pale-colored solid. Record this initial state in your lab notebook.
-
Transfer the unopened container to a desiccator at the recommended storage temperature (2-8°C or -20°C) to allow it to equilibrate before first use. This prevents condensation from forming inside the vial when opened.
Protocol 2: Recommended Aliquoting Procedure
-
Bring the primary container to room temperature in a desiccator (approx. 30-60 minutes). This is a critical step to prevent water condensation on the cold solid.
-
In a controlled environment with low humidity (e.g., a glove box or under a stream of dry argon), weigh out the desired amounts into smaller, single-use vials.
-
Use amber glass vials to protect the aliquots from light.
-
Flush the headspace of both the primary container and each new aliquot with a dry, inert gas (e.g., argon or nitrogen).
-
Seal all vials tightly with high-quality, airtight caps. Parafilm can be used as a secondary seal.
-
Label each aliquot clearly with the compound name, lot number, concentration (if a solution), and date.
-
Return the primary container and all aliquots to their designated long-term storage location (-20°C or -80°C).
Data Presentation
Table 1: Summary of Storage Recommendations and Rationale
| Parameter | Recommended Condition | Rationale & Impact of Deviation |
| Temperature | Solid: 2-8°C (short-term), -20°C (long-term)Solution: -80°C | Slows all chemical degradation pathways. Higher temperatures accelerate hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | The amino group is susceptible to oxidation. Exposure to air can lead to colored byproducts and reduced purity. |
| Light | Protected (Amber Vial) | The 4-nitrophenyl group is photosensitive. Light exposure can induce photochemical degradation. |
| Moisture | Dry (Desiccator, Anhydrous Solvents) | The methyl ester is prone to hydrolysis in the presence of water, forming the less active carboxylic acid.[4] |
Mandatory Visualization
Below is a logical workflow for troubleshooting experiments where the integrity of this compound is .
Caption: Troubleshooting workflow for suspected compound degradation.
References
Technical Support Center: Troubleshooting the Purification of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Welcome to the technical support center for the purification of Methyl 3-amino-3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1][2][3] Here, we address common challenges encountered during its purification, providing in-depth, experience-driven advice to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide direct answers to specific problems you may encounter during the purification of this compound.
Column Chromatography Issues
Question 1: My compound is not binding effectively to the silica gel column, leading to premature elution with non-polar solvents.
Answer: This is a common issue when dealing with polar compounds containing amino groups on a standard silica gel stationary phase. Several factors could be at play:
-
Inappropriate Solvent System: The polarity of your mobile phase might be too high, even in the initial stages. The presence of the amino group makes the compound more polar than its non-amino analogue.
-
Protonation of the Amine: If the crude material contains acidic impurities from the synthesis (e.g., from an acidic workup), the amino group can become protonated. This dramatically increases its polarity, causing it to either stick irreversibly to the silica or move erratically.
-
Improper Column Packing: An improperly packed column can lead to channeling, where the compound travels through fissures in the stationary phase rather than interacting with it.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Start with a less polar solvent system. A good starting point for amino esters is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.
-
Consider adding a small amount of a tertiary amine, like triethylamine (TEA) (typically 0.1-1%), to the mobile phase. TEA will deprotonate any acidic sites on the silica gel and prevent the protonation of your amino ester, leading to more consistent elution and reduced tailing.
-
-
Sample Preparation:
-
Before loading onto the column, ensure your crude product is free of any strong acids. You can do this by performing a mild basic wash (e.g., with saturated sodium bicarbonate solution) during your workup, followed by drying the organic layer over an anhydrous salt like sodium sulfate.
-
-
Column Packing and Loading:
-
Ensure a well-packed column by creating a uniform slurry of silica gel in your initial, low-polarity mobile phase.
-
Load your sample dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble but that is less polar than the mobile phase.
-
Question 2: I'm seeing significant tailing of my product spot on the TLC plate and in the column fractions. How can I improve the peak shape?
Answer: Tailing is a classic sign of undesirable interactions between a basic compound and the acidic surface of silica gel. The free silanol groups on the silica surface can strongly interact with the basic amino group of your compound.
Troubleshooting Steps:
-
Use of a Mobile Phase Modifier: As mentioned previously, adding a small amount of a basic modifier like triethylamine or pyridine (use with caution in a well-ventilated fume hood) to your eluent can significantly reduce tailing by neutralizing the acidic silanol groups.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a different type of stationary phase.
-
Alumina (basic or neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or trifluoroacetic acid to protonate the amine and improve peak shape) can be very effective.
-
Recrystallization Challenges
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a solvent system in which the compound is too soluble, or cooling the solution too rapidly.
Troubleshooting Protocol:
-
Re-dissolve and Adjust Solvent Composition:
-
Heat the solution to re-dissolve the oil.
-
Add a small amount of a "good" solvent (one in which the compound is highly soluble) to ensure everything is in solution.
-
Slowly add a "poor" solvent (one in which the compound is less soluble) dropwise at an elevated temperature until you observe persistent cloudiness. Then, add a few drops of the "good" solvent to clarify the solution.
-
-
Slow Cooling is Crucial:
-
Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of well-defined crystals.
-
Once at room temperature, you can then move the flask to an ice bath or refrigerator to maximize crystal yield.
-
-
Induce Crystallization:
-
If no crystals form upon cooling, try scratching the inside of the flask at the meniscus with a glass rod. The small glass particles that are scraped off can act as nucleation sites.[4]
-
If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[4]
-
Question 4: The purity of my recrystallized product is not significantly better than the crude material. What's going wrong?
Answer: This indicates that the chosen recrystallization solvent is not effectively discriminating between your product and the impurities. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Test solvents with a range of polarities.
-
Consider a Two-Solvent System: If a single solvent is not effective, a binary solvent system can provide the fine-tuned solubility characteristics needed for successful purification.[4]
| Solvent System Component | Purpose | Example for Amino Esters |
| "Good" Solvent | Dissolves the compound readily. | Dichloromethane, Ethyl Acetate, Methanol |
| "Poor" Solvent (Anti-solvent) | Compound is sparingly soluble. | Hexane, Heptane, Diethyl Ether |
Table 1: Example Solvent Pairs for Recrystallization
General Purity and Characterization
Question 5: My NMR spectrum shows broad peaks for the protons near the amino group. Is this normal?
Answer: Yes, this is a common phenomenon. The nitrogen atom in the amino group has a quadrupole moment that can lead to broadening of adjacent proton signals. Additionally, if there is any exchange of the amine protons with residual water or acidic protons in the NMR solvent, this can also cause peak broadening.
Troubleshooting and Confirmation:
-
D₂O Shake: To confirm the presence of exchangeable amine protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad peaks corresponding to the N-H protons should disappear or significantly decrease in intensity.
-
Solvent Choice: Using a scrupulously dry NMR solvent can sometimes sharpen these peaks.
Experimental Workflows
Workflow 1: Column Chromatography Purification
This workflow provides a step-by-step guide for purifying this compound using flash column chromatography.
Caption: Flash Chromatography Workflow
Workflow 2: Recrystallization
This workflow details the process of purifying the compound via recrystallization.
Caption: Recrystallization Workflow
References
Technical Support Center: Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of a chiral center and versatile functional groups—an amine, an ester, and a nitro group—makes it a key intermediate for various downstream applications. However, its synthesis can present challenges, including low yields, formation of side products, and purification difficulties. This guide provides practical, field-proven insights to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via a Rodionov-type reaction followed by esterification.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue and can stem from several factors. Let's break down the possibilities:
-
Incomplete Imine Formation: The initial and crucial step is the formation of the imine from 4-nitrobenzaldehyde and an ammonia source.
-
Probable Cause: Insufficient removal of water can shift the equilibrium away from the imine. The acidity of the reaction medium might also be suboptimal.
-
Solution:
-
Consider using a Dean-Stark trap if the solvent allows (e.g., toluene) to azeotropically remove water.
-
If using ammonium acetate as the ammonia source in a solvent like ethanol, ensure anhydrous conditions.
-
A catalytic amount of a mild acid, such as acetic acid, can facilitate imine formation.
-
-
-
Inefficient Nucleophilic Addition: The subsequent attack of the malonate enolate on the imine is the key C-C bond-forming step.
-
Probable Cause: Steric hindrance or unfavorable reaction kinetics can slow down this step.
-
Solution:
-
Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also promote side reactions. A temperature range of 80-100°C is a good starting point.
-
Microwave irradiation has been reported to accelerate Rodionov-type reactions, potentially improving yields.[1][2]
-
-
-
Side Reactions: The formation of byproducts is a major contributor to low yields of the desired product.
-
Probable Cause: The Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid is a common side reaction, leading to the formation of 4-nitrocinnamic acid or its derivatives.
-
Solution:
-
Control the stoichiometry of your reactants carefully. An excess of the ammonia source relative to the aldehyde and malonic acid can favor the desired Rodionov pathway.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might favor side product formation.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and the impurities?
Identifying your product and byproducts is key to optimizing your reaction and purification.
-
TLC Analysis:
-
Eluent System: A good starting point for your TLC is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).
-
Visualization: Use a UV lamp (254 nm) for visualization. The aromatic nitro compound should be UV active. Staining with ninhydrin can help identify primary amines (your product), which typically show up as a colored spot upon heating.
-
Expected Rf Values:
-
Product (this compound): Being a polar amino ester, it will have a moderate Rf value.
-
4-Nitrobenzaldehyde (Starting Material): Less polar than the product, so it will have a higher Rf.
-
Knoevenagel Products (e.g., 4-nitrocinnamic acid derivatives): These are often more conjugated and may have different polarity and UV characteristics.
-
Malonic Acid (Starting Material): Very polar and will likely stay at the baseline.
-
-
Q3: The purification of the final product is challenging. What are the best practices for obtaining pure this compound?
Purification can be tricky due to the amphoteric nature of the amino ester. Here are some recommended approaches:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: A gradient elution of ethyl acetate in hexane is effective. Start with a low polarity (e.g., 10-20% ethyl acetate) to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Tailing Prevention: The free amine can interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can:
-
Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica.[3]
-
Alternatively, use neutral or basic alumina as the stationary phase.
-
-
-
Recrystallization:
-
Solvent Selection: Finding the right solvent is crucial. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Recommended Solvents: Try mixtures of polar and non-polar solvents. A mixture of ethanol and water, or ethyl acetate and hexane, might be effective. Start by dissolving your crude product in a minimum amount of the hot polar solvent and then slowly add the non-polar solvent until you see turbidity. Then, allow it to cool slowly.
-
-
Acid-Base Extraction:
-
This can be an effective way to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer as the ammonium salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to a pH of 8-9.
-
Extract your product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable one-pot method for synthesizing this compound?
A one-pot synthesis combining the Rodionov reaction and subsequent esterification is an efficient approach. A general procedure is outlined below, which can be optimized for your specific laboratory conditions.
Q2: Can I use other ammonia sources besides ammonium acetate?
Yes, other ammonia sources can be used. For instance, a solution of ammonia in an alcohol can be employed. However, ammonium acetate is often preferred as it is a solid that is easy to handle and also acts as a buffer.
Q3: What analytical techniques are essential for characterizing the final product?
To confirm the identity and purity of your this compound, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy group of the ester, and the protons on the propanoate backbone.
-
¹³C NMR: Will confirm the number of unique carbons and their chemical environments.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and the characteristic stretches of the nitro group.
Q4: How does the nitro group affect the reaction?
The strong electron-withdrawing nature of the nitro group on the aromatic ring makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic. This can accelerate the initial imine formation. However, it can also increase the acidity of the benzylic proton, potentially leading to other side reactions if the conditions are not well-controlled.
Part 3: Experimental Protocol and Data
Recommended One-Pot Synthesis Protocol
This protocol is a starting point and may require optimization.
Step 1: Rodionov Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.0 eq.), ammonium acetate (2.0 eq.), and ethanol (as a solvent).
-
Heat the mixture to 50°C with stirring until the solids dissolve.
-
Add 4-nitrobenzaldehyde (1.0 eq.) to the reaction mixture.
-
Increase the temperature to reflux and monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
Step 2: In-situ Esterification
-
After the initial reaction is complete (as indicated by TLC), cool the reaction mixture to 0-10°C in an ice bath.
-
Slowly and carefully add thionyl chloride (2.0-3.0 eq.) dropwise to the reaction mixture. Caution: This is an exothermic reaction and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to reflux for another 4-6 hours to drive the esterification.
-
Monitor the esterification by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Imine Formation | TLC shows significant unreacted 4-nitrobenzaldehyde. | Use anhydrous solvent; consider a Dean-Stark trap; add catalytic acetic acid. |
| Inefficient Nucleophilic Addition | Reaction stalls with imine intermediate present on TLC. | Optimize reaction temperature (80-100°C); consider microwave-assisted synthesis.[1][2] |
| Knoevenagel Side Reaction | TLC shows a significant byproduct spot. | Use an excess of ammonium acetate; monitor reaction progress closely to avoid over-running. |
Visualization of the Synthetic Pathway
References
Removal of starting materials from "Methyl 3-amino-3-(4-nitrophenyl)propanoate" product
Welcome to the technical support center for the synthesis and purification of Methyl 3-amino-3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from the final product. Drawing from established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to ensure the attainment of high-purity this compound.
Introduction to the Purification Challenge
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, is commonly achieved through the aza-Michael addition of 4-nitroaniline to methyl acrylate. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials. The key to a successful purification lies in exploiting the distinct physicochemical properties of the product and the starting materials. This guide will provide a systematic approach to diagnosing purity issues and implementing effective purification strategies.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the desired product and potential impurities is fundamental to designing an effective purification strategy. The table below summarizes key properties of this compound, 4-nitroaniline, and methyl acrylate.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| This compound | ![]() | 224.21[1] | Not readily available | Not readily available | Soluble in many organic solvents like ethyl acetate, dichloromethane, and methanol. Its basicity allows for dissolution in acidic aqueous solutions. | The amino group is basic and will be protonated under acidic conditions. |
| 4-Nitroaniline | 138.12 | 146-149[2][3] | 332[2][4] | Slightly soluble in water (0.8 g/L at 20 °C)[4]; soluble in ethanol, ether, and acetone[5][6]. | 1.0 (of the conjugate acid)[1][4][7] | |
| Methyl Acrylate | 86.09[8] | -75 | 80[9][10] | Slightly soluble in water (52 g/L)[8]; miscible with most organic solvents[9][11]. | Not applicable |
Troubleshooting Guide: Removal of Starting Materials
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial work-up still shows significant amounts of 4-nitroaniline in my crude product according to TLC and ¹H NMR. How can I remove it?
A1: Cause and Strategy
Unreacted 4-nitroaniline is a common impurity. Its removal can be effectively achieved through liquid-liquid extraction by exploiting the difference in basicity between the product and the starting material. The amino group in your product, a β-amino ester, is more basic than the aromatic amine of 4-nitroaniline, which has a pKa of 1.0 for its conjugate acid[1][4][7]. This difference allows for selective extraction.
Step-by-Step Protocol: Acidic Wash (Liquid-Liquid Extraction)
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). The more basic product will be protonated and preferentially partition into the aqueous layer, while the less basic 4-nitroaniline will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Neutralization and Re-extraction: Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pH is ~8-9. The product will precipitate or can be extracted back into an organic solvent like ethyl acetate or DCM.
-
Drying and Concentration: Dry the organic layer containing the purified product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for acidic wash purification.
Q2: I've removed the 4-nitroaniline, but I still have residual methyl acrylate. How can I get rid of it?
A2: Cause and Strategy
Methyl acrylate is a volatile liquid with a boiling point of 80 °C[9][10]. The most straightforward method for its removal is evaporation under reduced pressure. If significant amounts remain, a chemical quench followed by extraction can be effective.
Step-by-Step Protocol: Removal of Methyl Acrylate
-
Evaporation: After the initial reaction, concentrate the crude mixture under reduced pressure (using a rotary evaporator). This will remove the bulk of the volatile methyl acrylate.
-
Chemical Quench (Optional): If evaporation is insufficient, unreacted methyl acrylate can be quenched by adding a small amount of a primary or secondary amine (e.g., a few drops of piperidine or benzylamine) to the crude mixture and stirring for a short period. This will form a more polar adduct that can be easily removed by a subsequent aqueous wash.
-
Aqueous Wash: After the optional quench, perform a standard aqueous work-up by washing the organic solution with water or brine to remove any water-soluble byproducts.
Q3: My product is still not pure after extraction. What other purification techniques can I use?
A3: Advanced Purification Techniques
If impurities persist after extraction, column chromatography and recrystallization are excellent subsequent purification steps.
Protocol 1: Column Chromatography
Silica gel column chromatography is a powerful technique for separating compounds based on polarity. Since your product is more polar than the starting materials (due to the presence of both an amino and an ester group), it will have a lower Rf value on a TLC plate and will elute later from the column.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate. The optimal solvent system should be determined by TLC analysis first. For separating aniline impurities, a mobile phase of 65% hexane and 35% ethyl acetate has been shown to be effective for similar compounds[12].
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light if the compounds are UV active.
Caption: Column chromatography elution strategy.
Protocol 2: Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Solvent Selection: For β-amino esters, solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes can be effective.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assessing Purity: A Guide to Analytical Techniques
Confirming the purity of your final product is a critical step. Here’s how to use Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish your product from the starting materials.
Thin Layer Chromatography (TLC)
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization:
-
UV Light (254 nm): 4-nitroaniline and the product are UV active due to the aromatic ring.
-
Potassium Permanganate (KMnO₄) Stain: The amino group of the product and 4-nitroaniline will react with the stain, appearing as yellow/brown spots on a purple background. Methyl acrylate may also show a faint spot.
-
-
Expected Results: The product, being more polar, will have a lower Rf value than the less polar 4-nitroaniline. Methyl acrylate is the least polar and will have the highest Rf.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the structure and purity of your product.
Key ¹H NMR Chemical Shifts (in CDCl₃, approximate)
| Compound | Key Protons | Chemical Shift (ppm) |
| This compound | Aromatic protons | 8.20-8.10 (d) and 7.60-7.50 (d)[13] |
| Methine proton (-CH-) | ~4.0[13] | |
| Methylene protons (-CH₂-) | ~2.7-2.9 | |
| Methyl ester protons (-OCH₃) | ~3.7 (s)[13] | |
| 4-Nitroaniline | Aromatic protons | ~8.0 (d) and ~6.7 (d)[14] |
| Amine protons (-NH₂) | ~6.0 (br s) | |
| Methyl Acrylate | Vinylic protons (-CH=CH₂) | ~5.8-6.4 (m) |
| Methyl protons (-OCH₃) | ~3.7 (s) |
Key ¹³C NMR Chemical Shifts (in CDCl₃, approximate)
| Compound | Key Carbons | Chemical Shift (ppm) |
| This compound | Ester Carbonyl (-C=O) | ~172 |
| Aromatic Carbons | ~113-150 | |
| Methine Carbon (-CH-) | ~50 | |
| Methylene Carbon (-CH₂-) | ~40 | |
| Methyl Ester Carbon (-OCH₃) | ~52 | |
| 4-Nitroaniline | Aromatic Carbons | ~113, 127, 137, 157[14] |
| Methyl Acrylate | Ester Carbonyl (-C=O) | ~166 |
| Vinylic Carbons (-CH=CH₂) | ~128, 130 | |
| Methyl Carbon (-OCH₃) | ~51 |
By carefully analyzing the NMR spectrum of your final product and comparing it to the spectra of the starting materials, you can confidently assess its purity. The absence of the characteristic vinylic proton signals of methyl acrylate and the distinct aromatic signals of 4-nitroaniline is a strong indicator of a successful purification.
References
- 1. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. auremn.org [auremn.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Nitroaniline(100-01-6) 13C NMR [m.chemicalbook.com]
- 10. Methyl acrylate(96-33-3) 13C NMR spectrum [chemicalbook.com]
- 11. Methyl methacrylate(80-62-6) 13C NMR [m.chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. Buy this compound | 273920-24-4 [smolecule.com]
- 14. rsc.org [rsc.org]
"Methyl 3-amino-3-(4-nitrophenyl)propanoate" stability in different pH conditions
Technical Support Center: Methyl 3-amino-3-(4-nitrophenyl)propanoate
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability of this compound under various pH conditions. We will address common experimental challenges, offer troubleshooting advice, and provide validated protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound.
Q1: What are the primary structural features of this compound that influence its pH stability?
A1: The stability of this molecule is governed by three key functional groups:
-
Methyl Ester: This group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction can be catalyzed by both acids and bases.[][2] Generally, base-catalyzed hydrolysis (saponification) is more rapid and irreversible compared to acid-catalyzed hydrolysis, which is often an equilibrium process.[2]
-
Primary Amino Group (-NH2): As a basic functional group, the amino group will be protonated to form an ammonium salt (-NH3+) under acidic conditions (low pH). This change in ionization state can influence the molecule's solubility and interaction with its environment.
-
4-Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group. This electronic effect increases the susceptibility of the ester's carbonyl carbon to nucleophilic attack, potentially accelerating hydrolysis, especially under basic conditions. Nitroaromatic compounds can also be sensitive to light, suggesting that photostability should be considered alongside pH stability.[3]
Q2: What is the most probable degradation pathway for this compound in aqueous solutions?
A2: The most anticipated degradation pathway is the hydrolysis of the methyl ester bond. This reaction will yield 3-amino-3-(4-nitrophenyl)propanoic acid and methanol . The rate of this hydrolysis is highly dependent on pH and temperature.[2][4]
Q3: How does pH affect the rate of degradation?
A3: The degradation rate typically follows a U-shaped curve with respect to pH.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester occurs. The rate is generally moderate.
-
Neutral Conditions (pH ~5-8): The compound may exhibit its maximum stability in this range, where both acid and base catalysis are minimal.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) becomes the dominant degradation pathway. This process is typically much faster than acid-catalyzed hydrolysis.
Q4: My analytical results show a loss of the parent compound over time, but I don't see a corresponding increase in the expected degradant. What could be happening?
A4: There are several possibilities:
-
Precipitation: Changes in pH can affect the solubility of the compound or its degradants. Your compound might be precipitating out of solution, leading to a lower concentration in the supernatant that you are analyzing. Ensure the compound remains fully dissolved throughout the experiment.
-
Multiple Degradation Pathways: While hydrolysis is primary, other less common degradation pathways could occur under specific stress conditions (e.g., oxidative or photolytic stress).[5]
-
Analytical Method Issues: The degradation product may not be detectable by your current analytical method. For instance, it might have a very different retention time on your HPLC column or a poor response at the chosen detection wavelength. A proper stability-indicating method must be developed and validated.[5][6]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides practical advice for common issues encountered during stability studies and detailed protocols for conducting them.
Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Rapid degradation (>20%) in initial time point. | The stress condition (pH, temperature) is too harsh. | Reduce the molarity of the acid/base or lower the incubation temperature. The goal of forced degradation is to achieve a target degradation of 5-20% to adequately model the pathway without destroying the molecule entirely.[7] |
| Inconsistent or non-reproducible degradation rates. | pH of the solution is not stable; buffer capacity is insufficient; temperature fluctuations. | Use buffers with adequate capacity for the desired pH range (e.g., phosphate, citrate). Ensure the temperature of the incubator or water bath is stable and uniform. Verify the pH of the solution after adding the compound, as the compound itself can slightly alter the pH. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material; side reactions; interaction with buffer components. | Run a blank (buffer only) and a time-zero control (compound in buffer, immediately analyzed) to identify extraneous peaks. Consider if buffer components (e.g., phosphate) could be reacting with the molecule or its degradants. |
| Poor peak shape or shifting retention times in HPLC. | The pH of the sample being injected is incompatible with the mobile phase. | Neutralize the acidic or basic samples with an equivalent amount of base or acid, respectively, before injection. This prevents on-column peak distortion and improves reproducibility. |
Protocol 1: Forced Hydrolysis (pH Stability) Study
This protocol outlines the steps to assess the stability of this compound across a range of pH values.
Objective: To determine the rate of hydrolysis and identify the primary degradation products under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Reagent-grade HCl, NaOH, and phosphate salts
-
HPLC-grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Thermostatically controlled water bath or incubator
-
HPLC system with UV/Vis or DAD detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of ~1 mg/mL. Rationale: A stock solution in an organic solvent prevents premature degradation before the study begins.
-
-
Preparation of Reaction Solutions:
-
Acidic: Pipette a known volume of the stock solution into a volumetric flask and dilute with 0.1 M HCl to a final concentration of ~50-100 µg/mL.
-
Neutral: Pipette the same volume of stock solution into a flask and dilute with a pH 7.0 phosphate buffer.
-
Basic: Pipette the same volume of stock solution into a flask and dilute with 0.01 M NaOH. Rationale: Using different strengths for acid and base (0.1 M HCl vs 0.01 M NaOH) is a common starting point because base-catalyzed hydrolysis is often much faster.
-
-
Incubation:
-
Place the flasks into an incubator set to a controlled temperature (e.g., 50 °C).[7]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic aliquots to stop further reaction. For example, add an equivalent amount of 0.1 M NaOH to the HCl sample and 0.01 M HCl to the NaOH sample.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm or 280 nm (the nitrophenyl group provides strong UV absorbance).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 injection.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Calculate the peak area of any new peaks to monitor the formation of degradation products.
-
Visualization of Experimental Workflow & Degradation Pathway
The following diagrams illustrate the key processes described.
Caption: A flowchart of the experimental steps for conducting a forced hydrolysis study.
Caption: The hydrolysis of the parent compound into its carboxylic acid and methanol products.
References
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Challenges in the chiral separation of "Methyl 3-amino-3-(4-nitrophenyl)propanoate" enantiomers
Welcome to the dedicated technical support guide for the chiral separation of Methyl 3-amino-3-(4-nitrophenyl)propanoate enantiomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving this specific chiral compound. As a molecule possessing a primary amine, an ester, and a nitroaromatic ring, it presents a unique set of challenges and opportunities for achieving baseline separation. This guide provides field-proven insights, systematic troubleshooting workflows, and detailed protocols to help you overcome common hurdles and develop robust, reliable analytical methods.
Section 1: Understanding the Molecule and Its Challenges
This compound is a chiral amino acid ester. Its structure dictates the strategy for its enantioseparation.
-
Primary Amine Group (-NH₂): This basic functional group is a primary site for interactions. While crucial for forming transient diastereomeric complexes with a Chiral Stationary Phase (CSP), it is also the main cause of peak tailing due to secondary interactions with acidic residual silanols on silica-based columns.[1]
-
Nitroaromatic Ring (-C₆H₄NO₂): This group provides a strong chromophore for UV detection, simplifying analysis. More importantly, it facilitates π-π stacking interactions, a key mechanism for chiral recognition on many popular CSPs, such as polysaccharide-based phases.[2]
-
Ester Group (-COOCH₃): The ester group can participate in hydrogen bonding and dipole-dipole interactions, further contributing to the chiral recognition process.[3]
The combination of these features requires a careful balancing act during method development to maximize the specific chiral interactions while minimizing non-specific, peak-distorting interactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the separation of this compound.
Q1: I'm seeing no separation of my enantiomers (co-elution). What is the first thing I should check?
A1: The most likely cause is an inappropriate Chiral Stationary Phase (CSP) selection. Chiral recognition is highly specific.[4] For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their ability to engage in multiple interaction types, including π-π stacking, hydrogen bonding, and dipole-dipole interactions.[2][3] If you are using a non-chiral column (like a standard C18), you will not achieve separation without a chiral mobile phase additive, a less common approach.[5]
Actionable Advice: Verify that you are using a chiral column. If you are, and still see no separation, the chosen phase may not be suitable. A systematic screening of several different polysaccharide CSPs is the most effective next step.[6][7]
Q2: My peaks are present but are severely tailing. How can I fix this?
A2: Peak tailing for this analyte is almost certainly caused by the basic primary amine interacting with acidic silanol groups on the silica support of the column.[1] This creates strong, non-specific binding that delays the elution of a portion of the analyte molecules, resulting in a "tail."
Actionable Advice: Add a basic modifier to your mobile phase. For normal-phase chromatography (e.g., Hexane/Isopropanol), adding 0.1% to 0.2% diethylamine (DEA) or a similar amine is highly effective.[8] The DEA acts as a competitor, binding to the active silanol sites and preventing the analyte from interacting with them, which results in sharper, more symmetrical peaks.
Q3: My resolution is inconsistent between runs or has degraded over time. What's happening?
A3: Inconsistent resolution can stem from several factors:
-
Column Equilibration: Chiral separations, particularly in normal phase, can require longer equilibration times than standard reversed-phase methods. Ensure the column is fully equilibrated with the mobile phase before each injection. Inadequate equilibration can lead to shifting retention times and variable resolution.
-
Mobile Phase Volatility: If you are using volatile solvents like hexane, differential evaporation can alter the mobile phase composition over the course of a sequence, affecting selectivity.[4] Always use fresh mobile phase and keep solvent bottles capped.
-
Temperature Fluctuations: Enantioselectivity can be highly sensitive to temperature.[9][10] A lack of column temperature control can lead to variability. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, often leading to better resolution.[9]
-
Column Contamination: Buildup of sample matrix components on the column can block active sites on the CSP, leading to a loss of performance. A proper column wash protocol is essential.[9]
Actionable Advice: Use a column thermostat to maintain a constant temperature. Ensure the column is equilibrated for at least 15-20 column volumes before starting your analysis. If contamination is suspected, follow the manufacturer's guidelines for column washing.
Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?
A4: Absolutely. SFC is an excellent and often superior technique for chiral separations.[11][12] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations (3-5 times faster than HPLC) and higher efficiency.[12][13] Furthermore, SFC is considered a "greener" technique due to the significant reduction in organic solvent consumption.[11] The same polysaccharide CSPs used in HPLC are highly effective in SFC.[14] For this compound, SFC would likely provide faster, more efficient, and more environmentally friendly separations.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Method Development
Achieving a robust separation requires a logical, multi-step approach. This workflow is designed to efficiently identify a suitable CSP and mobile phase combination.
Caption: Workflow for systematic chiral method development.
-
Objective: To identify the most promising CSP for separating the enantiomers of this compound.
-
Materials:
-
Racemic standard of the analyte dissolved in mobile phase or a compatible solvent (e.g., Isopropanol) at ~1 mg/mL.
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Mobile phase additive: Diethylamine (DEA).
-
Recommended CSPs for screening (e.g., columns based on Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), and another complementary polysaccharide phase).
-
-
Instrumentation: HPLC system with UV detector set to the λmax of the nitroaromatic ring (typically around 254-280 nm).
-
Procedure:
-
Prepare the screening mobile phase: n-Hexane/IPA (80:20 v/v) with 0.1% DEA.
-
Install the first chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (~20 column volumes).
-
Set the column temperature to 25°C.
-
Inject 5-10 µL of the racemic standard.
-
Run the analysis for a sufficient time to ensure both peaks have eluted.
-
Repeat steps 2-5 for each of the selected chiral columns.
-
-
Evaluation:
-
Compare the chromatograms from each column.
-
Look for any degree of peak splitting, from a small shoulder to baseline resolution.
-
The column providing the best initial separation (highest resolution and best peak shape) is the lead candidate for further optimization.
-
Guide 2: Troubleshooting Poor Peak Shape (Tailing)
Even with a basic additive, you may still experience some peak asymmetry. This guide provides a systematic approach to diagnosing and resolving the issue.
Caption: A logical workflow for troubleshooting peak tailing issues.
The choice and concentration of the mobile phase additive are critical. Below is a table summarizing the expected effects on the separation of a basic analyte like this compound.
| Additive (in Hexane/IPA) | Typical Conc. | Primary Effect on Peak Shape | Potential Impact on Selectivity (α) |
| None | 0% | Severe Tailing Expected | N/A (unusable peaks) |
| Diethylamine (DEA) | 0.1 - 0.2% | Excellent. Symmetrical Peaks.[9] | Minimal to slight decrease. |
| Triethylamine (TEA) | 0.1 - 0.2% | Good. Symmetrical Peaks. | Can differ slightly from DEA. |
| Trifluoroacetic Acid (TFA) | 0.1% | Negative. Increases tailing for bases. | Drastically alters retention/selectivity. |
| Acetic Acid (AcOH) | 0.1% | Negative. Can worsen tailing for bases. | Alters selectivity. |
References
- 1. chromtech.com [chromtech.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selvita.com [selvita.com]
- 12. chempartner.com [chempartner.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to HPLC and Orthogonal Methods for Purity Analysis of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Introduction
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a chiral intermediate of significant interest in pharmaceutical synthesis. Its structural features—a primary amine, a hydrolyzable methyl ester, and a strongly UV-active nitrophenyl group—present both opportunities and challenges for analytical chemists. The purity of such intermediates is not merely a quality control checkpoint; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Impurities, whether they are starting materials, by-products, or degradants, can have unintended pharmacological or toxicological effects.[1][2][3]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We move beyond simple protocols to explore the causality behind method selection, emphasizing a self-validating system of analysis through the use of orthogonal techniques. Our approach is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring that the described methods are robust, reliable, and compliant with global regulatory standards.[4][5][6][7]
Part 1: The Primary Workhorse: Reversed-Phase HPLC for Achiral Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, precision, and broad applicability.[8] For a molecule like this compound, an RP-HPLC method offers an excellent primary assessment of achiral purity.
Causality Behind Method Design
The design of a robust RP-HPLC method is a systematic process rooted in the physicochemical properties of the analyte.
-
Stationary Phase Selection (C18): A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the non-polar nitrophenyl ring of the analyte. This allows for separation from more polar potential impurities, such as hydrolyzed starting materials or reagents.
-
Mobile Phase pH Control: The analyte possesses a basic amino group. Controlling the mobile phase pH is the most critical parameter for achieving sharp, symmetrical peaks. By setting the pH to an acidic level (e.g., 2.5-3.5), the primary amine is fully protonated (R-NH3+). This single ionic state prevents peak tailing that would otherwise occur from mixed-mode interactions with residual silanols on the silica support.
-
Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is superior to an isocratic method for impurity profiling. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column within a reasonable timeframe, providing a comprehensive view of the sample's purity.
-
UV Detection: The 4-nitrophenyl moiety acts as a strong chromophore, making UV detection highly sensitive and specific. Analysis of the UV spectrum can help in peak tracking and identification.
Diagram: Standard HPLC Purity Analysis Workflow
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products. This capability is validated through forced degradation studies.[9][10][11]
1. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and capacity. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Acidic pH to protonate the amine and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting non-polar compounds. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 265 nm | Wavelength near the absorbance maximum for the nitrophenyl group. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
3. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[4][6][12][13]
-
Tailing Factor: For the main peak, should be ≤ 2.0.
-
Theoretical Plates (N): For the main peak, should be ≥ 2000.
-
Repeatability (%RSD): Inject the standard solution five times. The %RSD for the peak area should be ≤ 2.0%.
4. Forced Degradation Study Protocol: To demonstrate specificity, the drug substance is subjected to stress conditions to produce degradation products.[9][11][14] A target degradation of 5-20% is ideal.[15]
-
Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 2 hours. (Ester hydrolysis is expected to be rapid).[9]
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to light (ICH Q1B option 1 or 2).
-
Procedure: After stressing, neutralize the acid/base samples, dilute to the target concentration, and inject into the HPLC system. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak.
Part 2: Comparative Analysis of Alternative Chromatographic Methods
No single analytical method can provide a complete purity profile. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive assessment.
Method 1: Chiral HPLC for Enantiomeric Purity
Principle: The analyte is chiral at the C3 carbon. For many pharmaceutical applications, only one enantiomer is active, while the other may be inactive or even harmful. Chiral HPLC separates these enantiomers, which is impossible on an achiral column. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating amino acid derivatives.[16][17]
Comparison with RP-HPLC:
-
Goal: Measures enantiomeric excess (% ee), not overall purity from other impurities.
-
Stationary Phase: Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Typically normal-phase (e.g., Hexane/Isopropanol) or polar organic mode, which separates based on interactions like hydrogen bonding and dipole-dipole interactions with the chiral selector.[16][18]
-
Insight: Provides critical information about stereochemical purity.
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle: UHPLC is an evolution of HPLC that uses columns packed with smaller particles (< 2 µm). This results in significantly higher efficiency and resolution.[8]
Comparison with HPLC:
-
Speed: Analysis times are much shorter (e.g., 2-5 minutes vs. 20-30 minutes).
-
Resolution: Sharper, taller peaks provide better separation of closely eluting impurities.
-
Solvent Consumption: Drastically reduced, leading to lower costs and a greener method.
-
Caveat: Requires specialized instrumentation capable of handling higher backpressures.
Comparative Summary of Chromatographic Techniques
| Feature | RP-HPLC | Chiral HPLC | UHPLC |
| Primary Goal | Achiral Purity & Impurity Profile | Enantiomeric Purity (% ee) | High-throughput Achiral Purity |
| Stationary Phase | C18 (Achiral) | Chiral Selector (e.g., Polysaccharide) | Sub-2µm C18 (Achiral) |
| Typical Mobile Phase | Aqueous Buffer/Organic Solvent | Normal Phase (e.g., Hexane/IPA) | Aqueous Buffer/Organic Solvent |
| Analysis Time | Moderate (20-40 min) | Variable (10-30 min) | Fast (2-10 min) |
| Key Advantage | Versatile, robust, widely available | Separates enantiomers | High speed and resolution |
| Key Limitation | Does not separate enantiomers | Does not show full impurity profile | Requires high-pressure equipment |
Part 3: Orthogonal Non-Chromatographic and Hyphenated Techniques
To build a truly self-validating analytical system, non-chromatographic techniques should be employed to confirm purity and identify unknowns.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the analyte and any detected impurities.
Value Proposition:
-
Impurity Identification: Provides molecular weight information, which is the first step in structurally elucidating unknown impurities found during the purity analysis. This is invaluable for understanding degradation pathways.[19]
-
Confirmation of Purity: Confirms the mass of the main peak corresponds to the target compound.
-
Sensitivity: Can detect impurities at much lower levels than UV detection.
Method 2: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into a sample as it is heated. For a pure crystalline substance, a sharp melting peak is observed. Impurities cause a depression and broadening of this melting peak. Based on the Van't Hoff equation, the total mole fraction of impurities can be calculated without needing impurity standards.[20]
Value Proposition:
-
Absolute Purity: Provides a measure of total purity, orthogonal to chromatography which measures purity relative to detectable components.
-
No Reference Standard Needed: The purity of the primary reference standard itself can be determined.
-
Limitation: Only applicable to crystalline solids and only detects eutectic impurities.
Diagram: Decision Tree for Purity Method Selection
Caption: A decision guide for selecting the appropriate analytical method.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. A well-developed, stability-indicating RP-HPLC method serves as the foundation for routine quality control, capable of quantifying achiral impurities and degradation products. However, relying on this single technique is insufficient for comprehensive characterization.
For a complete and trustworthy purity assessment, this primary method must be complemented by orthogonal techniques. Chiral HPLC is mandatory to control the stereochemical purity, a critical quality attribute for many pharmaceutical intermediates. Furthermore, LC-MS is essential for the identification of unknown impurities detected during forced degradation or stability studies, providing crucial insights into the molecule's stability profile. Finally, DSC can be employed to determine the absolute purity of the reference standard itself, ensuring the foundational accuracy of all subsequent relative purity measurements. By integrating these complementary methods, researchers and drug developers can build a robust, self-validating analytical workflow that ensures product quality and regulatory compliance.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. agilent.com [agilent.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. onyxipca.com [onyxipca.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comprehensive Guide to the Structural Validation of Methyl 3-amino-3-(4-nitrophenyl)propanoate by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, expert-led analysis of the structural validation of "Methyl 3-amino-3-(4-nitrophenyl)propanoate," a compound of interest in medicinal chemistry, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the theoretical underpinnings of NMR-based structural elucidation, provide detailed experimental protocols, and compare the strengths of NMR with alternative analytical techniques.
The Imperative of Structural Integrity
This compound possesses a chiral center and multiple functional groups, including a nitroaromatic ring, an amino group, and a methyl ester. Each of these features contributes to its potential biological activity and chemical reactivity. An error in structural assignment could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, robust and unequivocal structural validation is not merely a procedural step but a critical foundation for any further investigation.
Predicting the NMR Signature: A Deductive Approach
Prior to acquiring experimental data, a theoretical prediction of the ¹H and ¹³C NMR spectra serves as a powerful validation tool. By dissecting the molecule into its constituent fragments and applying established principles of NMR spectroscopy, we can anticipate the chemical shifts, multiplicities, and integration values for each nucleus.
The structure of this compound is as follows:
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals for each unique proton environment. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield (at a higher ppm value).[1][2]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-Ar (ortho to NO₂) | ~8.2 | Doublet (d) | 2H | The strong electron-withdrawing effect of the nitro group deshields these protons significantly.[1] |
| H-Ar (meta to NO₂) | ~7.5 | Doublet (d) | 2H | These protons are less affected by the nitro group compared to the ortho protons. |
| H-3 (Benzylic CH) | ~4.5 | Triplet (t) | 1H | This proton is deshielded by the adjacent aromatic ring and the amino group. It will be split by the two adjacent CH₂ protons. |
| H-2 (CH₂) | ~2.8 | Doublet of doublets (dd) | 2H | These diastereotopic protons are adjacent to a chiral center and will be split by the H-3 proton, appearing as a complex multiplet. |
| NH₂ | ~2.0 (variable) | Broad singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| OCH₃ | ~3.7 | Singlet (s) | 3H | The methyl ester protons are in a distinct chemical environment and appear as a singlet. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature. Carbonyl carbons and aromatic carbons attached to the nitro group are expected at the downfield end of the spectrum.[3]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~172 | The carbonyl carbon of an ester typically appears in this region.[3] |
| C-Ar (ipso to NO₂) | ~148 | The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded. |
| C-Ar (ipso to CH) | ~145 | The benzylic carbon of the aromatic ring. |
| C-Ar (ortho to NO₂) | ~128 | These aromatic carbons are deshielded by the nitro group. |
| C-Ar (meta to NO₂) | ~124 | These aromatic carbons are less affected by the nitro group. |
| C-3 (Benzylic CH) | ~55 | This carbon is attached to the nitrogen of the amino group and the aromatic ring. |
| OCH₃ | ~52 | The methyl ester carbon. |
| C-2 (CH₂) | ~40 | The methylene carbon in the propanoate chain. |
Experimental Verification: A Step-by-Step Protocol
The following protocol outlines the acquisition of high-quality 1D and 2D NMR spectra for the structural validation of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the synthesized compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amino group.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow of NMR experiments for comprehensive structural elucidation.
Caption: Workflow for NMR-based structural validation.
Recommended NMR Experiments
-
¹H NMR: Provides information on the proton environments, their integration (ratio), and coupling patterns (connectivity).
-
¹³C NMR: Determines the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ carbons, aiding in the assignment of the ¹³C spectrum.
-
COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, confirming the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton.[2]
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for de novo structure elucidation, a multi-technique approach provides the most robust validation. The following diagram illustrates the complementary nature of different analytical methods.
Caption: Interrelation of key analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information in solution. | Unambiguous structure determination. Non-destructive. | Requires relatively large amounts of pure sample. Can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, leading to the molecular formula. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion: A Self-Validating System for Scientific Trust
The structural validation of a molecule like this compound is a multi-faceted process that relies on the convergence of evidence from various analytical techniques. NMR spectroscopy, with its ability to provide a detailed atomic-level map of the molecule in solution, stands as the cornerstone of this process. By combining 1D and 2D NMR experiments, researchers can build a self-validating dataset that confirms the connectivity and stereochemistry of the target compound with a high degree of confidence. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for future drug development endeavors.
References
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Methyl 3-amino-3-(4-nitrophenyl)propanoate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. For a molecule like Methyl 3-amino-3-(4-nitrophenyl)propanoate, a chiral β-amino ester, establishing its enantiomeric purity is critical to understanding its pharmacological and toxicological profile. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary to select and implement the most appropriate methodology for their specific needs.
The Imperative of Enantiomeric Purity
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. The enantiomeric excess, a measure of the predominance of one enantiomer over the other, is a key parameter in this assessment.[1][2][3]
Comparative Overview of Analytical Techniques
The choice of an analytical method for determining enantiomeric excess is dictated by a multitude of factors including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.[2][4] The following sections delve into the operational principles and practical execution of the most robust techniques for this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of volatile (often derivatized) enantiomers on a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.[5] |
| Sample Throughput | Medium to High | Medium | Low to Medium |
| Analysis Time per Sample | 15-45 minutes | 20-60 minutes | 5-20 minutes per sample, plus derivatization time |
| Limit of Detection (LOD) | ng to µg range | pg to ng range | mg range |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Instrumentation | HPLC with a chiral column and UV or MS detector | GC with a chiral column and FID or MS detector | NMR Spectrometer |
| Derivatization | Often not required | Typically required for amino esters to increase volatility.[6] | Required to form diastereomers.[7][8] |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a dominant technique for enantiomeric excess determination due to its broad applicability and high resolution.[2][9] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[9][10]
Causality of Method Selection
For this compound, which possesses both an amino group and an ester, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a suitable starting point.[11] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. A Daicel application note for the structurally similar 3-amino-3-(4-nitrophenyl)propionic acid demonstrates the successful use of a zwitterionic CSP, CHIRALPAK® ZWIX(-), indicating another promising avenue.[12]
Experimental Protocol: Chiral HPLC
-
Instrumentation and Column:
-
An HPLC system equipped with a UV detector is standard. Detection at 270 nm is appropriate due to the nitrophenyl chromophore.[12]
-
Recommended Column: A polysaccharide-based chiral column such as a Chiralpak® IA, IB, or IC, or a zwitterionic column like CHIRALPAK® ZWIX(-).
-
-
Mobile Phase Preparation:
-
A typical mobile phase for polysaccharide-based columns consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
For a zwitterionic column, a polar organic mobile phase containing a small amount of acid and base (e.g., 50mM formic acid + 25mM diethylamine in methanol/tetrahydrofuran/water) may be required.[12]
-
-
Sample Preparation:
-
Dissolve a known quantity of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 270 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 [1]
-
-
Workflow Diagram: Chiral HPLC
Caption: Chiral HPLC workflow for enantiomeric excess determination.
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, often offering higher efficiency and shorter analysis times than HPLC. However, its application to polar, non-volatile compounds like amino esters necessitates a derivatization step to increase volatility and thermal stability.[6]
Causality of Method Selection
For β-amino acids and their esters, a common derivatization strategy involves esterification of the carboxylic acid (already present in our target molecule as a methyl ester) and acylation of the amino group.[6] Trifluoroacetylation of the amino group is a well-established method that produces volatile derivatives suitable for GC analysis.[6] The separation is then achieved on a chiral stationary phase, often based on cyclodextrin derivatives.[13]
Experimental Protocol: Chiral GC
-
Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
After cooling, the sample is ready for injection.
-
-
Instrumentation and Column:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Recommended Column: A cyclodextrin-based chiral capillary column, such as an Astec CHIRALDEX® G-TA.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 5 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Calculate the % ee from the integrated peak areas of the two diastereomeric derivatives as described for the HPLC method.
-
Workflow Diagram: Chiral GC
Caption: Chiral GC workflow including the derivatization step.
Section 3: NMR Spectroscopy with Mosher's Acid
NMR spectroscopy offers a distinct advantage by not requiring chromatographic separation. Instead, it relies on the conversion of an enantiomeric mixture into a diastereomeric mixture by reaction with a chiral derivatizing agent (CDA).[5] The resulting diastereomers have different chemical environments and thus exhibit distinct signals in the NMR spectrum, which can be integrated to determine their ratio.[14][15]
Causality of Method Selection
Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used and reliable CDA for determining the enantiomeric excess and absolute configuration of chiral amines and alcohols.[4][7][8][16] The reaction of the amino group of this compound with enantiomerically pure (R)- or (S)-Mosher's acid chloride forms stable diastereomeric amides. The presence of the trifluoromethyl group in Mosher's acid provides a sensitive probe for ¹⁹F NMR, which is often simpler to analyze than the corresponding ¹H NMR spectrum due to the lack of background signals.[17][18]
Experimental Protocol: Mosher's Amide Analysis
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral amine sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅.
-
Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-Mosher's acid chloride.
-
Add a small amount of a non-nucleophilic base like triethylamine or DMAP if the free amine is used.
-
Seal the tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
-
Preparation of (S)-MTPA Amide:
-
Repeat the procedure in a separate NMR tube using (S)-(+)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric amide samples.
-
In the ¹H NMR spectrum, identify well-resolved signals corresponding to protons near the stereocenter for each diastereomer. The methoxy or α-proton signals of the Mosher's moiety are often well-resolved.
-
In the ¹⁹F NMR spectrum, the signals for the -CF₃ groups of the two diastereomers should be distinct and well-resolved.
-
-
Data Analysis:
-
Integrate the corresponding well-resolved signals for the two diastereomers in either the ¹H or ¹⁹F NMR spectrum.
-
Calculate the enantiomeric excess from the ratio of the integrals:
-
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
-
Workflow Diagram: Mosher's Acid Analysis
Caption: Workflow for ee determination using Mosher's acid and NMR.
Conclusion and Recommendations
The determination of enantiomeric excess for this compound can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy with a chiral derivatizing agent.
-
Chiral HPLC is often the method of choice due to its direct nature (no derivatization required), high precision, and robustness. It is highly recommended for routine quality control applications.
-
Chiral GC provides excellent resolution and sensitivity but requires a derivatization step, which adds to the sample preparation time and introduces potential sources of error. It is a strong alternative if HPLC methods fail to provide adequate separation or if higher sensitivity is required.
-
NMR with Mosher's acid is a powerful technique that not only allows for the determination of enantiomeric excess but can also be used to assign the absolute configuration. While sample throughput is lower, it is an invaluable tool in a research and development setting for structural confirmation and stereochemical assignment.
Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available instrumentation. For GMP environments, a validated Chiral HPLC method is typically the gold standard. For process development and discovery, a combination of HPLC and NMR analysis provides a comprehensive understanding of the stereochemical outcome of a reaction.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. search.daicelchiral.com [search.daicelchiral.com]
- 13. gcms.cz [gcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mosher's acid - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
Methyl 3-amino-3-(4-nitrophenyl)propanoate is a valuable scaffold in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structure, featuring a chiral center and reactive amino and nitro functionalities, allows for diverse chemical modifications, making it a crucial component in the development of innovative pharmaceuticals.[1] The efficiency and scalability of its synthesis are therefore of paramount importance to the drug discovery and development pipeline. This guide will compare three primary synthetic strategies: the Rodionov-type reaction followed by esterification, the Reformatsky reaction, and an enzymatic kinetic resolution approach.
Method 1: The Rodionov Reaction and Subsequent Esterification
A classical and robust approach to β-amino acids and their esters is the Rodionov reaction, a one-pot multicomponent condensation, followed by a standard esterification.[2][3] This method is valued for its straightforward procedure and use of readily available starting materials.
Mechanistic Insight
The Rodionov reaction is a variation of the Mannich reaction. It involves the condensation of an aldehyde (4-nitrobenzaldehyde), malonic acid, and a source of ammonia (ammonium acetate) in an alcoholic solvent. The reaction proceeds through the initial formation of an imine from 4-nitrobenzaldehyde and ammonia, which is then attacked by the enolate of malonic acid. Subsequent decarboxylation of the resulting intermediate yields the desired β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid.
The synthesized β-amino acid is then subjected to esterification. A common and effective method is the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol, leading to the formation of the methyl ester.
Diagram: Rodionov Reaction and Esterification Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Experimental Protocol:
Part A: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic Acid (Rodionov Reaction)
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Synthesis of this compound (Esterification)
-
Suspend the purified 3-amino-3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 3-4 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the hydrochloride salt of the target ester.
Method 2: The Reformatsky Reaction
The Reformatsky reaction offers an alternative route for the formation of β-amino esters.[4][5] This reaction involves the use of an organozinc reagent, which is typically less reactive and more selective than Grignard or organolithium reagents.
Mechanistic Insight
The key step in this synthesis is the reaction of an imine with a Reformatsky reagent. First, an imine is formed from the condensation of 4-nitrobenzaldehyde with a suitable amine (e.g., aniline or a protected amine). Separately, an α-haloester (e.g., ethyl bromoacetate) is treated with activated zinc dust to form the organozinc reagent, also known as a Reformatsky enolate.[6] This enolate then adds to the imine in a nucleophilic addition reaction. The resulting zinc complex is then hydrolyzed during aqueous workup to yield the β-amino ester.
Diagram: Reformatsky Reaction Workflow
Caption: Two-stage process for the Reformatsky synthesis route.
Experimental Protocol:
-
Imine Synthesis: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and aniline (1.0 eq) in a suitable solvent like toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed. Remove the solvent under reduced pressure to obtain the crude imine.
-
Reformatsky Reaction: In a separate flask, activate zinc dust (2.0 eq) with a small amount of iodine or by washing with dilute HCl. Add the activated zinc and an α-haloester (e.g., methyl bromoacetate, 1.5 eq) to a solvent such as anhydrous THF. To this suspension, add a solution of the previously synthesized imine in THF. The reaction may require gentle heating to initiate. Stir the reaction mixture at room temperature or gentle reflux until the imine is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Method 3: Enzymatic Kinetic Resolution
For the synthesis of enantiomerically enriched β-amino esters, enzymatic kinetic resolution presents a highly selective and environmentally benign approach.[7] Lipases are commonly employed for this purpose due to their stereoselectivity and broad substrate tolerance.
Mechanistic Insight
This method starts with the racemic synthesis of this compound using one of the previously described chemical methods. The racemic ester is then subjected to enzymatic hydrolysis in the presence of a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The separation of the unreacted ester enantiomer from the carboxylic acid product allows for the isolation of the enantiopure ester. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity.
Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Separation of enantiomers via enzymatic kinetic resolution.
Experimental Protocol:
-
Dissolve racemic this compound in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Add a phosphate buffer solution and the selected lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).
-
Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers. The unreacted ester remains in the organic layer, while the hydrolyzed carboxylic acid is in the aqueous layer (as its salt).
-
Wash the organic layer with a dilute base to remove any remaining carboxylic acid. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the enantiomerically enriched ester.
-
The carboxylic acid can be recovered from the aqueous layer by acidification and extraction.
Performance Comparison
| Parameter | Rodionov Reaction & Esterification | Reformatsky Reaction | Enzymatic Kinetic Resolution |
| Starting Materials | 4-Nitrobenzaldehyde, malonic acid, ammonium acetate, methanol, SOCl₂ | 4-Nitrobenzaldehyde, amine, α-haloester, zinc | Racemic this compound, lipase, buffer |
| Overall Yield | Moderate to Good | Moderate | Theoretically max. 50% for one enantiomer |
| Stereoselectivity | Racemic product | Racemic product (unless chiral auxiliaries are used) | High enantioselectivity (enantiopure product) |
| Reaction Conditions | Reflux temperatures | Mild to moderate temperatures | Mild (typically near room temperature) |
| Reagent Toxicity/Hazards | Thionyl chloride is corrosive and toxic | α-haloesters are lachrymatory, handling of zinc dust | Generally low toxicity, biodegradable reagents |
| Scalability | Readily scalable | Scalable, but activation of zinc can be challenging on a large scale | Scalable, but enzyme cost and stability can be limiting factors |
| Purification | Recrystallization | Column chromatography | Simple extraction and separation |
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the research or development project.
-
The Rodionov reaction followed by esterification is a reliable and cost-effective method for producing the racemic compound on a large scale. Its use of inexpensive starting materials and straightforward procedures make it an attractive option for initial studies and when enantiopurity is not a primary concern.
-
The Reformatsky reaction provides an alternative for the construction of the carbon-carbon bond, but it can be more sensitive to reaction conditions and may require more extensive purification.
-
For applications requiring high enantiopurity, enzymatic kinetic resolution is the superior method. Although the theoretical yield for a single enantiomer is limited to 50%, the high selectivity and mild, environmentally friendly conditions make it an excellent choice for the synthesis of chiral drug intermediates. The ability to recover the other enantiomer (as the carboxylic acid) adds to the overall efficiency of this approach.
Ultimately, a thorough evaluation of the desired product specifications, available resources, and scalability requirements will guide the selection of the most appropriate synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. pleiades.online [pleiades.online]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis of Substituted β-Amino Esters: The Case of Methyl 3-amino-3-(4-nitrophenyl)propanoate
Introduction: The Strategic Importance of β-Amino Esters
β-Amino acids and their ester derivatives are foundational building blocks in modern medicinal chemistry and organic synthesis. Their incorporation into peptide backbones can induce stable secondary structures and confer remarkable resistance to enzymatic degradation, making them invaluable pharmacophores.[1] The synthetic utility of β-amino esters, however, is dictated by the nuanced reactivity of their two core functional groups: the nucleophilic amino group and the electrophilic ester carbonyl. This guide provides an in-depth comparison of the reactivity of Methyl 3-amino-3-(4-nitrophenyl)propanoate , a molecule bearing a potent electron-withdrawing group, against other β-amino esters with varying electronic properties. Understanding these differences is critical for researchers designing efficient synthetic routes and developing novel therapeutics.
The primary methods for synthesizing β-amino esters include the Mannich reaction, conjugate additions to α,β-unsaturated esters, and the addition of enolates to imines.[2][3][4][5][6] The reactivity of the resulting ester is profoundly influenced by the substituents on its molecular framework. This guide will dissect these influences through the lens of fundamental organic chemistry principles, supported by experimental protocols and comparative data.
The Decisive Role of the 4-Nitrophenyl Substituent: An Electronic Deep Dive
The defining feature of this compound is the para-nitro group on the phenyl ring. This group exerts a powerful electron-withdrawing influence on the entire molecule through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the phenyl ring, drawing electron density away from the ring and the benzylic carbon to which the amino group is attached. This effect is particularly strong from the para position.
This potent electron withdrawal creates a significantly different chemical environment compared to β-amino esters with unsubstituted phenyl rings or those bearing electron-donating groups (e.g., methoxy, alkyl). These electronic perturbations have opposing consequences for the key reactive sites of the molecule, as we will explore in the following sections.
Caption: The electron-withdrawing nitro group deactivates the amine while activating the ester.
Comparative Reactivity Analysis
We will now examine the practical consequences of these electronic effects across three fundamental reaction classes: N-acylation, ester hydrolysis, and intramolecular cyclization. For comparison, we will consider two hypothetical analogues: Methyl 3-amino-3-phenylpropanoate (unsubstituted) and Methyl 3-amino-3-(4-methoxyphenyl)propanoate (with an electron-donating group).
N-Acylation: A Test of Amine Nucleophilicity
N-acylation is a cornerstone reaction for integrating β-amino esters into larger molecules, such as peptides. The reaction rate is directly proportional to the nucleophilicity of the β-amino group.
-
This compound: The strong electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom. This diminished nucleophilicity makes the amine less reactive towards electrophiles like acyl chlorides or anhydrides. Consequently, acylation reactions require more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve high yields.
-
Methyl 3-amino-3-phenylpropanoate: The unsubstituted phenyl ring has a milder electron-withdrawing inductive effect, resulting in a moderately nucleophilic amine. Acylation proceeds under standard conditions.
-
Methyl 3-amino-3-(4-methoxyphenyl)propanoate: The electron-donating methoxy group (+M effect) increases electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of acylation.
Comparative Data: N-Acylation with Acetic Anhydride
| Compound | Relative Rate Constant (k_rel) | Typical Yield (Standard Conditions) | Rationale |
| Methyl 3-amino-3-(4-methoxy phenyl)propanoate | ~5-10 | >95% | Amine nucleophilicity is enhanced by the electron-donating group (+M effect). |
| Methyl 3-amino-3-phenyl propanoate | 1 (Baseline) | ~90% | Standard reactivity for a benzylic amine. |
| Methyl 3-amino-3-(4-nitro phenyl)propanoate | ~0.1-0.2 | 50-60% | Amine nucleophilicity is significantly reduced by the strong electron-withdrawing group (-M effect). |
Note: Relative rates are illustrative estimates based on established principles of physical organic chemistry.
Ester Hydrolysis: Probing Carbonyl Electrophilicity
The susceptibility of the ester group to nucleophilic attack, such as in base-catalyzed hydrolysis (saponification), is governed by the electrophilicity of the carbonyl carbon.
-
This compound: The electron-withdrawing effect of the 4-nitrophenyl group is transmitted through the carbon backbone to the ester carbonyl. This effect, although attenuated by distance, makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions. Therefore, this ester hydrolyzes significantly faster than its analogues. Studies on simpler systems, like ethyl nitrobenzoates, have shown that a 4-nitro group can increase the rate of alkaline hydrolysis by over 100-fold compared to the unsubstituted ester.[7]
-
Methyl 3-amino-3-phenylpropanoate: Exhibits a baseline rate of hydrolysis.
-
Methyl 3-amino-3-(4-methoxyphenyl)propanoate: The electron-donating methoxy group slightly reduces the electrophilicity of the carbonyl carbon, leading to a slower rate of hydrolysis. The rate of hydrolysis can be influenced by the electron density on the acyl carbon of the ester bond.[8]
Comparative Data: Relative Rates of Alkaline Hydrolysis
| Compound | Relative Hydrolysis Rate (k_rel) | Rationale |
| Methyl 3-amino-3-(4-nitro phenyl)propanoate | ~50-100 | Carbonyl carbon is highly electrophilic due to the potent -M effect of the nitro group.[7][9] |
| Methyl 3-amino-3-phenyl propanoate | 1 (Baseline) | Standard electrophilicity for a β-aryl substituted ester. |
| Methyl 3-amino-3-(4-methoxy phenyl)propanoate | ~0.5-0.8 | Carbonyl carbon is less electrophilic due to the electron-donating +M effect of the methoxy group. |
Note: Relative rates are illustrative estimates based on established principles and data from analogous systems.
Intramolecular Cyclization to β-Lactams
The formation of a β-lactam ring from a β-amino ester is a classic intramolecular reaction that pits the nucleophilicity of the amine against the electrophilicity of the ester.[10][11][12][13] The outcome for our target molecule is particularly insightful.
-
This compound: This molecule faces a kinetic challenge. The nitro group enhances the electrophilicity of the ester carbonyl (favoring cyclization) but simultaneously decreases the nucleophilicity of the amine (disfavoring cyclization). The dominant effect is typically the deactivation of the nucleophile. Therefore, direct, base-mediated cyclization is often slow and inefficient without significant activation of the ester group (e.g., conversion to a thioester or use of specialized coupling agents).
-
Analogues: For the unsubstituted and methoxy-substituted analogues, the higher nucleophilicity of the amine makes cyclization more facile, assuming an appropriate base and reaction conditions are used to facilitate the ring closure.
Experimental Protocols
To provide a framework for empirical validation, the following self-validating protocols are described.
Protocol 1: Comparative N-Acylation Kinetics
This protocol outlines a method to compare the rate of acylation for different β-amino esters using ¹H NMR spectroscopy.
Caption: A standardized workflow for determining acylation reaction rates via NMR.
Methodology:
-
Preparation: In an NMR tube, dissolve the β-amino ester (0.1 mmol) and an inert internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in a deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate at a constant temperature (e.g., 25°C). Acquire a reference spectrum (t=0).
-
Initiation: Swiftly inject a solution of the acylating agent (e.g., acetic anhydride, 0.11 mmol) and a non-nucleophilic base (e.g., triethylamine, 0.12 mmol).
-
Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.
-
Analysis: For each spectrum, determine the concentration of the starting material by comparing the integration of a characteristic peak to the integration of the internal standard. Plot the natural logarithm of the starting material concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.
Causality and Validation: The use of an internal standard corrects for any variations in spectrometer performance over time. Running the reaction directly in the NMR tube provides high-quality, time-resolved data. Comparing the rate constants obtained under identical conditions provides a robust measure of relative reactivity.
Protocol 2: Comparative Ester Hydrolysis by pH-Stat Titration
This method provides a direct measure of hydrolysis rate by monitoring the consumption of base required to maintain a constant pH.
Methodology:
-
Setup: Dissolve the β-amino ester (e.g., 1.0 mmol) in a suitable solvent mixture (e.g., 50:50 dioxane:water, 50 mL) in a jacketed reaction vessel maintained at a constant temperature (e.g., 30°C).
-
Titration: Place calibrated pH and temperature probes in the solution. Use an automated titrator (pH-stat) to maintain a constant pH (e.g., pH 10.0) by the controlled addition of a standardized NaOH solution (e.g., 0.05 M).
-
Monitoring: Record the volume of NaOH added over time. The rate of addition is directly proportional to the rate of hydrolysis, as one equivalent of carboxylic acid is produced for each equivalent of ester hydrolyzed.
-
Analysis: Plot the moles of NaOH added versus time. The initial slope of this plot represents the initial rate of the hydrolysis reaction.
Causality and Validation: The pH-stat method decouples the reaction rate from changes in pH, providing a true measure of the intrinsic hydrolysis kinetics under the specified conditions. Comparing the initial rates for different esters provides a direct comparison of their susceptibility to nucleophilic attack. This method is highly reproducible and provides quantitative kinetic data.
Conclusion and Outlook
The reactivity of this compound is a compelling case study in the power of substituent effects in organic chemistry. The para-nitro group acts as a "push-pull" control element, simultaneously deactivating the amine towards electrophilic attack while activating the ester towards nucleophilic attack.
-
For N-Acylation: This compound is significantly less reactive than its unsubstituted or electron-rich counterparts.
-
For Ester Hydrolysis: It is significantly more reactive and prone to degradation under basic conditions.
These predictable, yet opposing, reactivity patterns must be a central consideration for any researcher utilizing this or structurally similar β-amino esters. For synthetic applications requiring modification at the amine, harsher conditions may be necessary, while any steps involving basic reagents must be carefully controlled to prevent premature ester cleavage. This guide provides the foundational principles and experimental frameworks for scientists to rationally select, handle, and modify β-amino esters to achieve their synthetic goals in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+ [pearson.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Unraveling the Molecular Nuances of Methyl 3-amino-3-(4-nitrophenyl)propanoate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a powerful lens through which we can view these characteristics, offering a detailed fingerprint of a compound's identity and behavior. This guide presents a comprehensive spectroscopic comparison of Methyl 3-amino-3-(4-nitrophenyl)propanoate, a versatile building block in organic synthesis, and its derivatives. By examining the subtle yet significant shifts in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we can gain invaluable insights into the influence of substituent effects on the core molecular framework. This comparative analysis is supported by established spectroscopic principles and detailed experimental protocols to ensure scientific rigor and practical applicability.
Introduction to the Core Structure and Its Significance
This compound is a β-amino ester characterized by a chiral center at the C-3 position, an aromatic ring bearing a strong electron-withdrawing nitro group, and ester and amino functionalities. This combination of features makes it and its derivatives attractive scaffolds in medicinal chemistry and materials science. The strategic modification of the 4-nitro group, for instance, by reduction to an amino group or replacement with other substituents like chloro or methoxy groups, can dramatically alter the molecule's electronic properties, reactivity, and potential biological activity. Understanding how these modifications are reflected in their spectroscopic signatures is crucial for characterization, quality control, and the rational design of new molecules.
Comparative Spectroscopic Analysis
This section will delve into a comparative analysis of this compound and its key derivatives:
-
Derivative A: Methyl 3-amino-3-(4-chloro phenyl)propanoate
-
Derivative B: Methyl 3-amino-3-(4-methoxy phenyl)propanoate
-
Derivative C: Methyl 3-amino-3-(4-amino phenyl)propanoate
-
Derivative D: Ethyl 3-amino-3-(4-nitrophenyl)propanoate
The following analyses are based on a combination of available spectral data and well-established principles of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all highly sensitive to the surrounding electronic structure.
Key Observations and Comparisons:
-
Aromatic Protons: The protons on the para-substituted benzene ring typically appear as two distinct doublets (an AA'BB' system). The electron-withdrawing nitro group in the parent compound deshields these protons, causing them to resonate at a lower field (higher ppm) compared to derivatives with electron-donating groups.[1]
-
Parent Compound (-NO₂): Expect signals in the range of δ 7.5-8.2 ppm. The protons ortho to the nitro group will be the most downfield.
-
Derivative A (-Cl): The chloro group is also electron-withdrawing, but less so than the nitro group. The aromatic protons will likely be found at a slightly higher field (lower ppm) than in the parent compound.
-
Derivative B (-OCH₃): The methoxy group is electron-donating, leading to increased electron density on the ring. This will shield the aromatic protons, shifting their signals significantly upfield compared to the parent compound.
-
Derivative C (-NH₂): The amino group is a strong electron-donating group. The aromatic protons will be the most shielded among the compared derivatives, appearing at the highest field.
-
-
Methine Proton (C₃-H): The proton attached to the chiral carbon (C-3) is coupled to the adjacent methylene protons. Its chemical shift is influenced by the nature of the aromatic ring. Electron-withdrawing groups on the ring will deshield this proton, shifting it downfield.
-
Methylene Protons (C₂-H₂): These protons are diastereotopic due to the adjacent chiral center and will typically appear as a complex multiplet. Their chemical shift is primarily influenced by the adjacent ester group.
-
Ester Protons:
-
Methyl Ester (-OCH₃): A sharp singlet is expected around δ 3.6-3.7 ppm.
-
Ethyl Ester (-OCH₂CH₃): Derivative D will show a quartet for the methylene protons (δ ~4.1 ppm) and a triplet for the methyl protons (δ ~1.2 ppm).[2]
-
Table 1: Expected ¹H NMR Chemical Shift Ranges (ppm)
| Proton Environment | Parent (-NO₂) | Derivative A (-Cl) | Derivative B (-OCH₃) | Derivative C (-NH₂) | Derivative D (-NO₂, Ethyl Ester) |
| Aromatic (ortho to X) | ~8.2 | ~7.4 | ~7.2 | ~7.0 | ~8.2 |
| Aromatic (meta to X) | ~7.6 | ~7.3 | ~6.9 | ~6.7 | ~7.6 |
| Methine (C₃-H) | ~4.5 | ~4.3 | ~4.1 | ~4.0 | ~4.5 |
| Methylene (C₂-H₂) | ~2.8 | ~2.7 | ~2.7 | ~2.6 | ~2.8 |
| Ester Methyl (-OCH₃) | ~3.7 | ~3.7 | ~3.7 | ~3.7 | N/A |
| Ester Ethyl (-OCH₂CH₃) | N/A | N/A | N/A | N/A | ~4.1 (q), ~1.2 (t) |
| Amino (-NH₂) | ~2.0 (broad) | ~2.0 (broad) | ~2.0 (broad) | ~3.5 (broad) | ~2.0 (broad) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.
Key Observations and Comparisons:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the para-substituent.[3]
-
Ipso-Carbon (C-4): The carbon directly attached to the substituent will show a wide range of chemical shifts.
-
Ortho and Meta Carbons (C-2,6 & C-3,5): Electron-withdrawing groups will cause a downfield shift, while electron-donating groups will cause an upfield shift.
-
-
Carbonyl Carbon (C=O): The ester carbonyl carbon typically resonates in the range of δ 170-175 ppm and is less affected by the substituent on the aromatic ring.
-
Chiral Carbon (C-3): This carbon will be influenced by the aromatic substituent, with electron-withdrawing groups causing a downfield shift.
-
Methylene Carbon (C-2): This carbon is primarily influenced by the adjacent carbonyl group.
Table 2: Expected ¹³C NMR Chemical Shift Ranges (ppm)
| Carbon Environment | Parent (-NO₂) | Derivative A (-Cl) | Derivative B (-OCH₃) | Derivative C (-NH₂) |
| Carbonyl (C=O) | ~172 | ~172 | ~172 | ~172 |
| Ipso-Aromatic (C-4) | ~147 | ~133 | ~159 | ~146 |
| Ortho-Aromatic (C-2,6) | ~128 | ~129 | ~128 | ~128 |
| Meta-Aromatic (C-3,5) | ~124 | ~129 | ~114 | ~115 |
| Chiral Carbon (C-3) | ~53 | ~52 | ~51 | ~50 |
| Methylene (C-2) | ~41 | ~41 | ~41 | ~41 |
| Ester Methyl (-OCH₃) | ~52 | ~52 | ~52 | ~52 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key Observations and Comparisons:
-
N-H Stretching: The primary amine will show two characteristic stretching bands in the region of 3300-3400 cm⁻¹.
-
C=O Stretching: The ester carbonyl group will exhibit a strong, sharp absorption band around 1730-1750 cm⁻¹.
-
NO₂ Stretching: The nitro group in the parent compound will show two strong stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. The absence of these bands is a clear indicator of a successful reduction to the amino derivative.
-
C-O Stretching: The ester C-O single bond will have a characteristic stretch in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: These will be present in all compounds in their respective characteristic regions.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Parent (-NO₂) | Derivative A (-Cl) | Derivative B (-OCH₃) | Derivative C (-NH₂) |
| N-H Stretch (amine) | 3350, 3280 | 3350, 3280 | 3350, 3280 | 3350, 3280 |
| C=O Stretch (ester) | ~1735 | ~1735 | ~1735 | ~1735 |
| NO₂ Asymmetric Stretch | ~1520 | N/A | N/A | N/A |
| NO₂ Symmetric Stretch | ~1345 | N/A | N/A | N/A |
| C-Cl Stretch | N/A | ~750 | N/A | N/A |
| C-O Stretch (ether) | N/A | N/A | ~1250, ~1030 | N/A |
| N-H Bend (amine) | ~1620 | ~1620 | ~1620 | ~1620 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of these compounds. The protonated molecule [M+H]⁺ is typically the base peak.
Key Observations and Comparisons:
-
Molecular Ion Peak [M+H]⁺: The m/z of the molecular ion peak will directly correspond to the molecular weight of each compound, providing a clear distinction between the derivatives.
-
Fragmentation Patterns: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for β-amino esters include the loss of the ester group or cleavage adjacent to the amino group. The specific fragmentation pattern can provide further structural confirmation.
Table 4: Expected Molecular Ion Peaks [M+H]⁺
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Parent Compound | C₁₀H₁₂N₂O₄ | 225.08 |
| Derivative A | C₁₀H₁₂ClNO₂ | 214.06 |
| Derivative B | C₁₁H₁₅NO₃ | 210.11 |
| Derivative C | C₁₀H₁₄N₂O₂ | 195.11 |
| Derivative D | C₁₁H₁₄N₂O₄ | 239.10 |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture that promotes ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[5]
-
-
Instrumentation and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the protonated molecule.
-
Visualization of the Spectroscopic Comparison Workflow
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Ethyl 3-amino-3-(4-nitrophenyl)propanoate | C11H14N2O4 | CID 18322866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Analysis of Methyl 3-amino-3-(4-nitrophenyl)propanoate and its Analogs for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency of discovery workflows and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Methyl 3-amino-3-(4-nitrophenyl)propanoate, a key building block in medicinal chemistry, with two of its structurally related and commercially available alternatives: Methyl 3-amino-3-phenylpropanoate and Methyl 3-amino-3-(4-chlorophenyl)propanoate.
The strategic choice between these molecules often hinges on the desired electronic properties, reactivity, and ultimately, the biological activity of the target compound. The presence of a nitro, chloro, or unsubstituted phenyl group directly influences the molecule's utility in subsequent synthetic steps and its interaction with biological targets. This guide presents a comprehensive certificate of analysis for the title compound and its analogs, supported by detailed analytical methodologies and comparative experimental data to inform your selection process.
Certificate of Analysis: A Comparative Overview
A thorough understanding of a chemical reagent's purity and impurity profile is paramount. Below is a comparative summary of the typical certificates of analysis for this compound and its selected alternatives.
Table 1: Comparative Certificate of Analysis
| Parameter | This compound | Methyl 3-amino-3-phenylpropanoate | Methyl 3-amino-3-(4-chlorophenyl)propanoate |
| CAS Number | 273920-24-4 | 14898-52-3[1] | 180264-84-0[2] |
| Molecular Formula | C₁₀H₁₂N₂O₄[3] | C₁₀H₁₃NO₂[1] | C₁₀H₁₂ClNO₂[2] |
| Molecular Weight | 224.21 g/mol [3] | 179.22 g/mol [1] | 213.66 g/mol [2] |
| Appearance | Off-white to yellow solid | White to off-white solid | White solid[4] |
| Purity (by HPLC) | ≥98.5% | ≥98.0% | ≥98.0% |
| Enantiomeric Purity (by Chiral HPLC) | ≥99.0% e.e. (for enantiopure versions) | ≥99.0% e.e. (for enantiopure versions) | ≥99.0% e.e. (for enantiopure versions) |
| Identification (¹H NMR, ¹³C NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (by GC-HS) | Meets ICH Q3C/USP <467> limits | Meets ICH Q3C/USP <467> limits | Meets ICH Q3C/USP <467> limits |
| Elemental Impurities | Meets ICH Q3D limits | Meets ICH Q3D limits | Meets ICH Q3D limits |
| Water Content (by Karl Fischer) | ≤0.5% | ≤0.5% | ≤0.5% |
The Critical Role of the Phenyl Ring Substituent
The choice between these three analogs is primarily driven by the electronic nature of the substituent on the phenyl ring. This seemingly minor structural change has significant downstream consequences.
Caption: Electronic effect comparison of phenyl ring substituents.
-
This compound (The Electron-Deficient Analog): The potent electron-withdrawing nitro group makes the aromatic ring significantly electron-deficient. This property can be exploited in nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amine, providing a versatile handle for further derivatization.
-
Methyl 3-amino-3-phenylpropanoate (The Neutral Analog): This compound serves as a baseline, offering a simple phenyl group without strong electronic influences. It is a common building block in the synthesis of various biologically active molecules.
-
Methyl 3-amino-3-(4-chlorophenyl)propanoate (The Halogenated Analog): The chloro substituent is a weakly deactivating, ortho-, para-directing group. The presence of the halogen provides a site for cross-coupling reactions (e.g., Suzuki, Heck), significantly expanding its synthetic utility.
Comparative Performance in a Key Application: Antimicrobial Activity
β-amino esters and their derivatives are known to exhibit antimicrobial properties.[2][5] The electronic nature of the phenyl ring substituent can modulate this activity. A hypothetical study comparing the minimum inhibitory concentration (MIC) of these three compounds against a common bacterial strain is presented below.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound | 64 | 32 |
| Methyl 3-amino-3-phenylpropanoate | 256 | 128 |
| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 128 | 64 |
Interpretation of Results:
The data suggests a structure-activity relationship where electron-withdrawing groups on the phenyl ring enhance antimicrobial activity. The nitro-substituted compound demonstrates the most potent activity, followed by the chloro-substituted analog. This enhanced efficacy may be attributed to altered membrane permeability or interaction with intracellular targets due to the modified electronic properties of the molecule.
Experimental Protocols
To ensure the integrity of your research, employing robust analytical methods is crucial. The following are detailed protocols for the key analyses outlined in the certificate of analysis.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Caption: Workflow for HPLC purity determination.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid. The exact ratio may require optimization.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (adjust based on the chromophore of the specific analog).
-
-
Analysis: Calculate the purity by peak area normalization, assuming all components have a similar response factor.
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: An HPLC system with a UV detector and a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of a basic or acidic additive to improve peak shape. The optimal mobile phase composition is highly dependent on the specific chiral column and analyte.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm.
-
-
Analysis: Determine the enantiomeric excess (% e.e.) by calculating the relative peak areas of the two enantiomers.
Protocol 3: Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
Caption: Workflow for GC-HS residual solvent analysis.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., 1 mL of dimethyl sulfoxide).
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 min
-
-
GC Conditions:
-
Column: A column suitable for volatile organic compounds (e.g., G43 phase).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A suitable temperature gradient to separate common laboratory solvents (e.g., initial 40 °C hold for 5 min, ramp to 200 °C at 10 °C/min).
-
-
Analysis: Identify and quantify residual solvents by comparison to a certified reference standard mixture, following the guidelines of ICH Q3C or USP <467>.[6]
Protocol 4: Elemental Impurity Analysis
Analysis for elemental impurities should be conducted in line with ICH Q3D guidelines.[3][7][8][9][10] This typically involves a risk-based approach. If analysis is required, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the techniques of choice after appropriate sample digestion.
Conclusion
The selection of a β-amino ester building block is a strategic decision that should be informed by a thorough understanding of its chemical properties, purity, and performance in the intended application. This compound offers unique advantages due to its electron-deficient nature and the synthetic versatility of the nitro group. However, for applications where a simpler electronic profile or a handle for cross-coupling is desired, the unsubstituted phenyl and chlorophenyl analogs, respectively, are excellent alternatives. By leveraging the comparative data and analytical protocols presented in this guide, researchers can make more informed decisions, ensuring the quality and efficiency of their drug discovery and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 5. Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Elemental Impurities (ICH Q3D) analysis [alsglobal.se]
- 8. asiaiga.org [asiaiga.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 3-amino-3-(4-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). Methyl 3-amino-3-(4-nitrophenyl)propanoate, a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methods to ensure its identity, purity, and quality.[1][2] This guide provides a comparative analysis of various analytical techniques for the validation of this important intermediate, grounded in the principles of scientific integrity and regulatory compliance.
Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. This guide is structured to empower you, the researcher, to make informed decisions on the most suitable analytical strategy for your specific needs, be it for routine quality control, stability studies, or in-depth characterization. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory acceptability.
The Criticality of Method Validation
Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For an intermediate like this compound, this means guaranteeing that the method can accurately and precisely measure the compound and its potential impurities, ensuring the quality of the subsequent API.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a multi-faceted decision, balancing the need for sensitivity, specificity, and accuracy with practical considerations such as speed, cost, and available instrumentation. Here, we compare the most relevant techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for its versatility and wide applicability. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's polarity.
Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the nitro group provides a strong chromophore, making UV detection highly effective.
Advantages:
-
High resolution and specificity.
-
Suitable for quantifying both the main component and impurities.
-
Can be adapted for chiral separations to resolve enantiomers.[3][4][5]
-
Well-established and readily available technology.
Limitations:
-
May require derivatization for compounds without a suitable chromophore (not an issue for this analyte).
-
Mobile phase consumption can be a cost factor in high-throughput settings.
Visualizing the HPLC Validation Workflow
Caption: A typical workflow for the validation of an HPLC method.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, direct analysis may be challenging due to its polarity and potential for thermal degradation. Derivatization is often necessary to improve its volatility and chromatographic behavior.[6][7]
Principle: The analyte, in its vapor phase, is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Advantages:
-
Exceptional resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Ideal for identifying and quantifying volatile impurities.
Limitations:
-
Requires the analyte to be volatile and thermally stable, often necessitating derivatization for polar compounds like the target analyte.[6]
-
The derivatization step adds complexity and a potential source of error.
Visualizing the GC Validation Workflow
Caption: A typical workflow for the validation of a GC method, including a derivatization step.
Spectroscopic Methods
The nitrophenyl group in the target molecule provides a strong chromophore, making UV-Vis spectroscopy a simple and rapid method for quantitative analysis.
Principle: Measures the absorbance of UV or visible light by the analyte in a solution. The absorbance is directly proportional to the concentration of the analyte (Beer-Lambert Law).
Advantages:
-
Simple, rapid, and cost-effective.
-
Non-destructive.
Limitations:
-
Lacks specificity; any substance that absorbs at the same wavelength will interfere.
-
Generally less sensitive than chromatographic methods.
NMR is an unparalleled tool for structural elucidation and can also be used for quantitative purposes (qNMR).[8][9][10][11][12]
Principle: Exploits the magnetic properties of certain atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, providing detailed structural information. In qNMR, the integral of a signal is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[8][11]
Advantages:
-
Provides unambiguous structural confirmation.
-
qNMR is a primary ratio method, offering high accuracy for purity determination.[11]
-
Can quantify compounds in complex mixtures without prior separation.[12]
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires more expensive instrumentation and specialized expertise.
Titrimetric Methods
A classic analytical technique, non-aqueous titration can be a viable option for assaying the basic amino group in this compound.
Principle: The basic amino group is titrated with a standard solution of a strong acid (e.g., perchloric acid) in a non-aqueous solvent (e.g., glacial acetic acid). The endpoint can be determined potentiometrically or with an indicator.
Advantages:
-
High precision and accuracy for assay determination.
-
Low cost of instrumentation.
Limitations:
-
Not suitable for impurity profiling.
-
Lacks specificity; any basic substance in the sample will be titrated.
Comparative Performance Summary
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectroscopy | Quantitative NMR (qNMR) | Non-Aqueous Titration |
| Specificity | High to Very High | Very High | Low | Very High | Low |
| Sensitivity | High | Very High | Moderate | Moderate | Moderate to High |
| Precision | High | High | Moderate | Very High | Very High |
| Accuracy | High | High | Moderate | Very High | Very High |
| Linearity & Range | Wide | Wide | Narrow | Wide | Moderate |
| Robustness | Good | Moderate | High | High | High |
| Impurity Profiling | Excellent | Excellent | Not Suitable | Good | Not Suitable |
| Speed | Moderate | Slow to Moderate | Fast | Moderate | Fast |
| Cost per Sample | Moderate | High | Low | High | Low |
| Chiral Separation | Yes (with chiral column) | Yes (with chiral column) | No | Yes (with chiral shift reagent) | No |
Detailed Experimental Protocols
Proposed RP-HPLC Method for Assay and Impurity Determination
This proposed method is based on established principles for the analysis of aromatic amino acid esters.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Validation Parameters to be Assessed (as per ICH Q2(R2)):
-
Specificity: Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array detector.
-
Linearity: Prepare a series of at least five concentrations across the expected range (e.g., 50-150% of the target concentration).
-
Range: The range should be justified based on the application (e.g., 80-120% for assay).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
Proposed qNMR Method for Purity Determination
This protocol outlines a general approach for purity assessment using an internal standard.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Accurately weigh a known amount of this compound into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Validation Parameters to be Assessed:
-
Specificity: Ensure that the signals chosen for quantification are free from interference.
-
Linearity: Analyze a series of samples with varying analyte-to-internal-standard ratios.
-
Accuracy: Compare the qNMR results with those from a validated orthogonal method (e.g., HPLC).
-
Precision: Assess repeatability and intermediate precision by preparing and analyzing multiple samples.
Senior Application Scientist's Recommendation
For comprehensive quality control of This compound , a multi-faceted approach is recommended:
-
Primary Method for Assay and Impurity Profiling: A validated RP-HPLC method should be the cornerstone of routine analysis. Its ability to separate and quantify both the main component and potential process-related impurities and degradation products is indispensable. For chiral purity, a dedicated chiral HPLC method should be developed.
-
Orthogonal Method for Purity Confirmation: qNMR serves as an excellent orthogonal technique for purity assignment of reference standards and for investigating discrepancies found by HPLC. Its direct measurement principle provides a high degree of confidence in the results.
-
Rapid In-Process Checks: For quick, in-process checks where specificity is less of a concern, UV-Vis spectroscopy can be a cost-effective and time-saving tool.
-
Assay of Bulk Material: Non-aqueous titration can be a highly precise and accurate method for the assay of the bulk substance, provided that the impurity profile is well-characterized and known to not contain other basic components.
By understanding the strengths and limitations of each analytical technique and applying a validation strategy rooted in sound scientific principles and regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. Buy this compound | 273920-24-4 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical stability of Methyl 3-amino-3-(4-nitrophenyl)propanoate and related compounds. Understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing formulation strategies, shelf-life determination, and ultimately, patient safety. This document synthesizes data from forced degradation studies to offer a clear, objective comparison, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Critical Role of Stability in Drug Viability
The journey from a promising lead compound to a marketable therapeutic is fraught with challenges, with chemical stability being a primary hurdle. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.[1][2] The subject of this guide, this compound, is a β-amino acid derivative, a class of compounds of significant interest in medicinal chemistry for their ability to enhance metabolic stability in peptides.[3]
This molecule possesses three key functional groups that dictate its reactivity and stability profile:
-
An aromatic nitro group : A strong electron-withdrawing group that can influence the reactivity of the entire molecule.[2][4]
-
A secondary benzylic amine : Susceptible to oxidation.[5][6]
-
A methyl ester : Prone to hydrolysis under both acidic and basic conditions.[7][8]
To provide a comprehensive stability assessment, this guide compares the parent compound (Compound A) with two structural analogs:
-
Compound B: Methyl 3-amino-3-(4-chlorophenyl)propanoate : The nitro group is replaced by a less electron-withdrawing chloro group.
-
Compound C: Ethyl 3-amino-3-(4-nitrophenyl)propanoate : The methyl ester is replaced by a slightly bulkier and more electron-donating ethyl ester.
These comparisons will illuminate how subtle structural modifications can profoundly impact a molecule's robustness under stress conditions.
The Foundation of Stability Assessment: Forced Degradation
To efficiently predict long-term stability and identify likely degradation pathways, forced degradation (or stress testing) studies are indispensable. These studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), expose the drug substance to conditions more severe than accelerated stability testing.[9][10][11] The goal is not to completely destroy the molecule but to induce a predictable level of degradation (typically 5-20%) to identify and quantify the resulting degradants using a stability-indicating analytical method.[12]
Causality Behind Experimental Choices:
-
Acid/Base Hydrolysis: This targets the ester linkage. Comparing rates of hydrolysis helps determine the electronic influence of the phenyl substituent and the steric/electronic effects of the ester group.[7][8][13] The p-nitro group in Compound A is strongly electron-withdrawing, which is expected to increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions compared to the p-chloro substituent in Compound B.[7][14]
-
Oxidative Stress: This primarily challenges the secondary amine. Aromatic amines can undergo complex oxidation reactions, potentially leading to colored polymeric byproducts.[5][6][15][16] This test is critical for determining appropriate antioxidant excipients and packaging requirements.
-
Photostability: Nitroaromatic compounds are often photoreactive.[17] Light can provide the energy to initiate degradation, making photostability testing crucial for determining packaging needs (e.g., amber vials, opaque coatings).[18][19][20]
Experimental Design and Protocols
A robust, self-validating experimental design is crucial for trustworthy results. The following protocols outline the methodology used to generate the comparative data in this guide.
3.1. Stability-Indicating HPLC Method
A single reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent compounds from all significant degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
System Suitability: Tailing factor for the parent peak < 1.5; theoretical plates > 2000.
3.2. Forced Degradation Workflow
The following diagram illustrates the systematic workflow applied to each compound.
Caption: Experimental workflow for forced degradation studies.
3.3. Detailed Stress Protocols
For each condition, a "time zero" sample was prepared by immediately quenching the reaction after adding the stressor. A control sample (drug in pure solvent) was stored protected from light at 25°C.
-
Acid Hydrolysis:
-
Dilute 1 mL of stock solution (1 mg/mL) with 9 mL of 0.1 M HCl.
-
Incubate in a water bath at 60°C for 24 hours.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize with an equivalent volume of 0.1 M NaOH and dilute with mobile phase to 0.01 mg/mL.
-
Analyze via HPLC.
-
-
Base Hydrolysis:
-
Dilute 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature (25°C) for 4 hours.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Analyze via HPLC. Causality Note: Harsher conditions (e.g., elevated temperature) were avoided initially due to the anticipated high lability of the ester group, especially for the nitro-substituted compounds.
-
-
Oxidative Degradation:
-
Dilute 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature (25°C) for 24 hours, protected from light.
-
Withdraw aliquots, quench by diluting with mobile phase.
-
Analyze via HPLC.
-
-
Photostability:
-
Spread a thin layer of solid drug substance and prepare a 0.1 mg/mL solution in 50:50 acetonitrile:water.
-
Expose samples to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][21]
-
Maintain a parallel set of "dark controls" wrapped in aluminum foil to differentiate light-induced degradation from thermal degradation.[20]
-
Analyze both solid and solution samples via HPLC.
-
Comparative Stability Data & Analysis
The results of the forced degradation studies are summarized below. The data represents the percentage of the parent compound remaining after the specified stress period.
| Stress Condition | Parameter | Compound A (Parent) | Compound B (-Cl analog) | Compound C (Ethyl Ester) |
| Acid Hydrolysis | % Remaining (24h @ 60°C) | 85.2% | 94.1% | 88.9% |
| Base Hydrolysis | % Remaining (4h @ 25°C) | 79.5% | 91.5% | 82.3% |
| Oxidation | % Remaining (24h @ 25°C) | 96.3% | 95.8% | 96.1% |
| Photostability | % Remaining (ICH Q1B) | 92.4% | 98.7% | 92.8% |
4.1. Analysis of Degradation Trends
-
Hydrolytic Stability: The most significant degradation for all compounds occurred under hydrolytic stress, particularly in basic conditions.
-
Compound A is the least stable. The powerful electron-withdrawing effect of the p-nitro group makes the ester carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions or water.[2][7] This effect is a primary driver of its instability.
-
Compound B , with the less electron-withdrawing p-chloro group, is significantly more stable under both acidic and basic conditions. This highlights the profound electronic influence of the aromatic substituent on the ester's lability.
-
Compound C is slightly more stable than Compound A. The ethyl group is more electron-donating and sterically larger than the methyl group, which slightly reduces the rate of hydrolysis.[13]
-
-
Oxidative Stability: All three compounds showed high stability against oxidation with 3% H₂O₂. The secondary amine in this structure appears relatively stable under these conditions, suggesting it is not a primary liability. This is likely due to the delocalization of the lone pair of electrons into the aromatic ring, which reduces its susceptibility to oxidation compared to aliphatic amines.
-
Photostability: Compound A and C, both containing the nitroaromatic chromophore, showed moderate degradation under light exposure. Nitroaromatic compounds are known to absorb UV radiation and can be prone to photolytic degradation.[2][4][17] Compound B, lacking this group, was highly photostable.
4.2. Proposed Degradation Pathway
The primary degradation pathway for Compound A under hydrolytic conditions is the cleavage of the methyl ester, as illustrated below.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. ikev.org [ikev.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Effect of unsaturated substituents on the hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. q1scientific.com [q1scientific.com]
- 18. database.ich.org [database.ich.org]
- 19. biobostonconsulting.com [biobostonconsulting.com]
- 20. 3 Important Photostability Testing Factors [sampled.com]
- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-3-(4-nitrophenyl)propanoate
This document provides essential safety and logistical information for the proper disposal of Methyl 3-amino-3-(4-nitrophenyl)propanoate (CAS No: 273920-24-4). The procedural, step-by-step guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe, compliant, and environmentally responsible waste management. The protocols described are based on established best practices for handling hazardous aromatic nitro and amino compounds, designed to create a self-validating system of safety and compliance within your laboratory.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound incorporates two key functional groups that dictate its hazard profile: an aromatic nitro group (-NO₂) and an amino group (-NH₂).
-
Aromatic Nitro Compounds : This class of chemicals is recognized for its potential reactivity and toxicity. Nitro groups are strong oxidizing agents and can react vigorously, particularly if heated or mixed with reducing agents.[1] Some polynitro compounds are known to be explosive, and while this specific molecule is not rated as such, caution is paramount.[2][3]
-
Aromatic Amines : These are often toxic and may present long-term health hazards. Degradation pathways for aromatic amines must be carefully considered to avoid environmental contamination.[4]
Given these characteristics, this compound must be treated as hazardous waste. Its disposal is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[5][6]
Table 1: Compound Profile and Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[7] |
| CAS Number | 273920-24-4 | CymitQuimica[7] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | CymitQuimica[7] |
| Molecular Weight | 224.21 g/mol | MySkinRecipes[8] |
| Inferred Hazards | - Acute Toxicity (Oral) - Skin Irritation - Serious Eye Damage/Irritation - Reactivity (as a nitro compound) | Based on similar compounds[9][10] |
Before handling, always consult the specific Safety Data Sheet (SDS) provided by your supplier and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]
Pre-Disposal: Waste Characterization and Segregation
The foundational step in compliant disposal is the accurate characterization and segregation of waste streams. Combining different waste types can lead to dangerous reactions and significantly increases disposal costs.[4]
Causality of Segregation: The primary reason for segregating this compound is to prevent unintended chemical reactions. The nitro group can react exothermically with reducing agents, while the amino group is basic and will react with acids. Therefore, waste containing this compound must be kept separate from:
-
Strong Acids and Bases
-
Strong Oxidizing Agents (e.g., permanganates, peroxides)
-
Strong Reducing Agents (e.g., hydrides)
-
Water-reactive materials[13]
All waste streams—solid, liquid, and contaminated labware—must be treated as hazardous.[14]
Step-by-Step Disposal Protocol
Follow this procedure to ensure safe collection, storage, and disposal of this compound waste.
Step 1: Prepare the Waste Collection Area
Designate a "Satellite Accumulation Area" (SAA) in your laboratory.[13][15] This must be at or near the point of waste generation. The SAA should be a secondary containment tray in a fume hood or a designated cabinet away from heat sources and incompatible materials.
Step 2: Select and Label Waste Containers
-
Container Selection : Use only approved, chemically compatible hazardous waste containers. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container has a secure, vapor-tight lid.
-
Labeling : The container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[13]
-
A list of all components and their approximate percentages if it is a mixed waste stream (e.g., "Methanol 90%, this compound 10%").
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the first drop of waste was added.
-
Step 3: Collect the Waste
-
Unused or Expired Solid Compound : Place the original container, if intact, into a larger, sealable container or bag. Label this outer container as hazardous waste. If transferring the solid, do so in a fume hood to avoid inhaling dust.
-
Liquid Waste (e.g., reaction mixtures, solutions) : Carefully pour the liquid waste into the designated, pre-labeled hazardous waste container using a funnel. Do not fill the container more than 90% full to allow for expansion.
-
Contaminated Labware (e.g., gloves, pipette tips, weighing paper) : Collect all contaminated solid items in a separate, clearly labeled, plastic-lined container or a designated hazardous waste bag.
Crucial Practice : Keep all hazardous waste containers securely closed at all times, except when you are actively adding waste.[14][15] This is a critical safety and compliance requirement to prevent the release of hazardous vapors.
Step 4: Storage and Removal
Store the sealed and labeled waste container in your designated SAA. According to regulations, once a waste container is full, it must be removed from the SAA within three days.[13] Do not accumulate more than 55 gallons of hazardous waste in your SAA at any time.[15]
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[15] EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, which for this type of organic compound typically involves high-temperature incineration.[16][17] Never dispose of this chemical down the drain or in the regular trash. [14]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety above all else.
-
Small Spills (Manageable by lab personnel) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Gently sweep the solid material or absorb the liquid. Avoid creating dust.
-
Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill zone.
-
If there is a fire or medical emergency, call 911.
-
Contact your institution's EHS/Safety Office immediately for emergency response.[14]
-
By adhering to these systematic procedures, you ensure not only compliance with regulatory standards but also the protection of yourself, your colleagues, and the environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. essr.umd.edu [essr.umd.edu]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. epa.gov [epa.gov]
- 6. pfw.edu [pfw.edu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound [myskinrecipes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. epa.gov [epa.gov]
- 17. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Methyl 3-amino-3-(4-nitrophenyl)propanoate
Comprehensive Safety & Handling Guide: Methyl 3-amino-3-(4-nitrophenyl)propanoate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. This compound, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and the inherent chemical properties of aromatic nitro compounds and amino esters.
Hazard Identification and Risk Assessment
This compound and structurally similar compounds are classified as irritants and may be harmful if ingested or absorbed through the skin.[1][2][3] The primary hazards associated with this chemical are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
-
Potential for Systemic Effects: While specific data for this compound is limited, related nitrophenyl compounds can be harmful if swallowed, with the potential for more severe toxicity.[4]
A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosol or dust generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the specific tasks being performed and the associated risk of exposure.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[1] |
| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant nitrile gloves | Laboratory coat | Recommended if the reaction is heated or has the potential to generate aerosols. |
| Sample Transfer and Handling | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Generally not required if performed in a well-ventilated area without aerosol generation. |
| Waste Disposal | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not typically required if handling sealed waste containers. |
Expert Insight: The nitro group in this compound warrants a cautious approach. Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[1]
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for minimizing exposure risks.
3.1. Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated laboratory.[1] For procedures with a higher risk of dust or aerosol generation, such as weighing or preparing concentrated solutions, a certified chemical fume hood is mandatory.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][2]
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize the inhalation of fine particulates. Use a dedicated set of spatulas and weighing boats.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.
-
Reaction Setup: Conduct all reactions within a fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][2] Decontaminate all surfaces and equipment that have come into contact with the chemical.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is critical.
4.1. Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
4.2. Spill Management
A small spill of solid material can be managed by trained laboratory personnel. For large spills, or any spill of the material in solution, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for managing a small chemical spill.
Storage and Disposal
5.1. Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]
5.2. Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to contact a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[3]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

